Product packaging for Nystatin(Cat. No.:CAS No. 34786-70-4)

Nystatin

Cat. No.: B1249465
CAS No.: 34786-70-4
M. Wt: 926.1 g/mol
InChI Key: VQOXZBDYSJBXMA-NQTDYLQESA-N
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Description

Nystatin is a polyene macrolide compound with potent fungicidal and fungistatic activity, originally isolated from the bacterium Streptomyces noursei . In research applications, it serves as a critical tool for studying fungal biology and membrane dynamics. Its primary mechanism of action involves binding to ergosterol, a key sterol component of fungal cell membranes . This binding leads to the formation of membrane-spanning pores, which disrupts membrane permeability, causes leakage of intracellular ions (such as K+), and leads to subsequent cell death . The selectivity of this compound for ergosterol over mammalian cholesterol makes it a valuable agent for in vitro studies against a wide spectrum of yeasts and yeast-like fungi, most notably Candida species . Beyond its direct antifungal effects, this compound is widely used in cellular biology as an inhibitor of the lipid raft-caveolae endocytosis pathway in mammalian cells, typically at concentrations around 3 μg/ml . It has also been utilized in studies investigating its ability to modulate lipid raft profiles in macrophages and to induce the secretion of interleukins and tumor necrosis factor α in specific cell lines . This product is supplied as a fine, yellow to white powder with a molecular weight of 926.1 g/mol and a melting point of >160°C . It is freely soluble in DMF and dimethylsulfoxide, slightly soluble in methanol, and practically insoluble in water . For optimal stability, store this product at -20°C . This product is For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H75NO17 B1249465 Nystatin CAS No. 34786-70-4

Properties

IUPAC Name

(1S,3R,4R,7R,9R,11R,15S,16R,17R,18S,19E,21E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H75NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-36(53)35(52)20-19-31(49)21-32(50)22-33(51)23-39(55)62-29(3)28(2)42(27)56/h5-6,8,10-18,27-38,40-44,46,49-54,56-58,61H,7,9,19-26,48H2,1-4H3,(H,59,60)/b6-5+,10-8+,13-11+,14-12+,17-15+,18-16+/t27-,28-,29-,30+,31+,32+,33+,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOXZBDYSJBXMA-NQTDYLQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C/CC/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H]([C@@H](CC[C@H](C[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H75NO17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80872323
Record name (7R,10R)-8,9-Dideoxy-28,29-dihydro-7,10-dihydroxyamphotericin B
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Molecular Weight

926.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

MW: 926.12 /Form not specified/, Mg/ml at about 28 °C: methanol 11.2, ethanol 1.2, chloroform 0.48, carbon tetrachloride 1.23, benzene 0.28, toluene 0.285, acetone 0.390, ethyl acetate 0.75, ethylene glycol 8.75, Insol in ether, In water, 3.60X10+2 mg/L at 24 °C
Record name NYSTATIN
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Color/Form

Light yellow powder, Yellow to tan powder

CAS No.

34786-70-4, 1400-61-9
Record name Nystatin A1
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Record name (7R,10R)-8,9-Dideoxy-28,29-dihydro-7,10-dihydroxyamphotericin B
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Melting Point

Gradually decomp above 160 °C without melting by 250 °C
Record name NYSTATIN
Source Hazardous Substances Data Bank (HSDB)
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Foundational & Exploratory

Nystatin's Interaction with Fungal Sterols: A Deep Dive into the Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nystatin, a polyene macrolide antibiotic produced by Streptomyces noursei, remains a cornerstone in the treatment of superficial fungal infections, particularly those caused by Candida species.[1] Its efficacy stems from a targeted mechanism of action that exploits a key difference between fungal and mammalian cell membranes: the presence of ergosterol. This guide provides a comprehensive technical overview of this compound's molecular interactions with fungal sterols, detailing the quantitative aspects of its activity, the experimental protocols used for its characterization, and visual representations of its mechanism.

The primary mode of action for this compound involves a high affinity for ergosterol, the predominant sterol in fungal cell membranes.[2] This interaction leads to the formation of pores or channels that disrupt membrane integrity, causing leakage of essential intracellular components and ultimately leading to fungal cell death.[1][2] A secondary mechanism involving the induction of oxidative stress further contributes to its antifungal activity. This guide will dissect these processes, providing the detailed information required by professionals in the field of mycology and drug development.

Core Mechanism of Action

This compound's antifungal effect is a multi-step process initiated by its selective binding to ergosterol. This selective toxicity is a critical feature, as this compound has a comparatively lower affinity for cholesterol, the primary sterol in mammalian cell membranes.[2]

1. Ergosterol Binding and Membrane Intercalation: this compound molecules partition from the aqueous environment into the lipid bilayer of the fungal cell membrane. The presence of ergosterol significantly facilitates this process, leading to a higher concentration of this compound within the fungal membrane compared to a cholesterol-containing mammalian membrane.[3] While a precise dissociation constant (Kd) for the this compound-ergosterol interaction is not readily available in the reviewed literature, partition coefficient studies quantitatively demonstrate this preferential accumulation.

2. Oligomerization and Pore Formation: Once within the membrane, this compound monomers self-assemble into oligomeric, barrel-like structures that span the lipid bilayer.[4] These channels are typically composed of 4 to 12 this compound molecules.[3] The formation of these pores is a critical step, as it fundamentally alters the permeability of the fungal cell membrane.

3. Membrane Permeabilization and Ion Leakage: The this compound-ergosterol channels create aqueous pores that allow the unregulated passage of monovalent ions, particularly potassium (K+), and small organic molecules out of the fungal cell.[5] This efflux of essential cytoplasmic components disrupts the electrochemical gradients necessary for cellular function, leading to a cascade of events culminating in cell death.

4. Induction of Oxidative Stress: Beyond direct membrane damage, the disruption of the fungal cell membrane by this compound can trigger the production of reactive oxygen species (ROS). These highly reactive molecules, including superoxide anions and hydroxyl radicals, can cause widespread damage to cellular components such as proteins, lipids, and nucleic acids, further contributing to the fungicidal effect.

Quantitative Data on this compound's Activity

The following tables summarize key quantitative data related to this compound's mechanism of action, providing a basis for comparative analysis and further research.

Table 1: this compound Partition Coefficient in Lipid Vesicles

Lipid Composition Sterol Content (mol%) Partition Coefficient (Kp) Reference
POPC 0 (1.4 ± 0.3) x 10⁴ [6]
POPC/Cholesterol 5 - 30 (1.5 - 1.7 ± 0.2 - 0.3) x 10⁴ [6]
POPC/Ergosterol 5 - 30 (1.5 ± 0.2) x 10⁴ [6]

(POPC: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine)

Table 2: In Vitro Antifungal Activity of this compound Against Candida Species

Candida Species Number of Isolates MIC Range (μg/mL) MIC90 (μg/mL) Reference
C. albicans 4 4 - 8 - [7]
C. glabrata 2 4 - [7]
C. krusei 2 4 - 8 - [7]
C. tropicalis 2 4 - [7]
Various Candida spp. - - 2 [7]

(MIC: Minimum Inhibitory Concentration; MIC90: MIC required to inhibit 90% of isolates)

Table 3: this compound-Induced Potassium (K+) Leakage from Fungal Cells

Organism This compound Concentration Incubation Time (min) Intracellular K+ Reduction (%) Reference
Candida albicans 0.5 x MIC 5 ~50 [5]

(MIC: Minimum Inhibitory Concentration)

Table 4: Post-Antifungal Effect (PAFE) of this compound

Organism This compound Concentration (x MIC) Exposure Time (min) PAFE (hours) Reference
Candida spp. 0.25 - 1 30 Significant, concentration-dependent [7]

(PAFE: The period of suppressed fungal growth after brief exposure to an antifungal agent)

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are outlines of key experimental protocols used to characterize the mechanism of action of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[8]

  • Preparation of Antifungal Agent: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in RPMI 1640 medium to achieve the desired concentration range in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 medium to the final inoculum concentration.

  • Inoculation and Incubation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control (no drug) and a sterility control (no inoculum). Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control.[9] This can be determined visually or by measuring the optical density at a specific wavelength.[9]

Protocol 2: this compound-Induced Potassium (K+) Efflux Assay

This protocol is based on the principles of flame photometry to measure extracellular potassium.[10]

  • Cell Preparation: Grow the fungal cells to the mid-logarithmic phase in a suitable liquid medium. Harvest the cells by centrifugation and wash them with a potassium-free buffer.

  • This compound Treatment: Resuspend the washed cells in the potassium-free buffer to a specific cell density. Add this compound at various concentrations to the cell suspensions.

  • Sample Collection: At different time points, take aliquots of the cell suspension and centrifuge to pellet the cells.

  • Potassium Measurement: Analyze the supernatant for potassium concentration using a flame photometer.

  • Data Analysis: Calculate the amount of potassium released from the cells at each this compound concentration and time point, and express it as a percentage of the total intracellular potassium.

Protocol 3: Perforated Patch-Clamp Recording of this compound Channels

This technique allows for the measurement of ion channel activity while maintaining the integrity of the intracellular environment.[11][12]

  • Pipette Preparation: Fill the patch pipette with an intracellular solution containing this compound. The this compound will diffuse to the tip of the pipette.

  • Seal Formation: Bring the pipette into contact with the fungal protoplast membrane to form a high-resistance (gigaohm) seal.

  • Perforation: this compound molecules from the pipette will insert into the patch of membrane under the pipette tip, forming small pores. These pores allow for electrical access to the cell interior for small monovalent ions but prevent the dialysis of larger molecules.

  • Data Acquisition: Record the currents flowing through the this compound channels using a patch-clamp amplifier in the whole-cell configuration. This allows for the characterization of the channel's conductance, ion selectivity, and gating properties.

Protocol 4: Detection of this compound-Induced Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[1][13]

  • Cell Loading: Incubate the fungal cells with DCFH-DA. The non-fluorescent DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is trapped within the cells.

  • This compound Treatment: Expose the DCFH-loaded cells to different concentrations of this compound for various time periods.

  • ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[1]

  • Data Analysis: The increase in fluorescence intensity is proportional to the amount of ROS produced.

Visualizations of this compound's Mechanism and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and processes involved in this compound's action.

Nystatin_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular This compound This compound Nystatin_Membrane This compound Intercalation This compound->Nystatin_Membrane Binds to Ergosterol Ergosterol Ergosterol Pore Pore Formation (this compound Oligomer) Nystatin_Membrane->Pore Aggregation Ions K+ and other small molecules Pore->Ions Leakage ROS Reactive Oxygen Species (ROS) Production Pore->ROS Membrane Stress Lysis Cell Lysis and Death Ions->Lysis Disruption of Gradients Damage Oxidative Damage to Cellular Components ROS->Damage Damage->Lysis

Caption: this compound's primary mechanism of action on the fungal cell membrane.

MIC_Workflow start Start prep_this compound Prepare serial dilutions of this compound in 96-well plate start->prep_this compound prep_inoculum Prepare fungal inoculum to 0.5 McFarland standard and dilute start->prep_inoculum inoculate Inoculate plate with fungal suspension prep_this compound->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) (Lowest concentration with significant growth inhibition) incubate->read_mic end End read_mic->end

Caption: Experimental workflow for MIC determination by broth microdilution.

Oxidative_Stress_Pathway nystatin_pore This compound-Ergosterol Pore Formation membrane_disruption Membrane Integrity Disruption (Ion leakage, physical stress) nystatin_pore->membrane_disruption cellular_stress Cellular Stress Response membrane_disruption->cellular_stress cell_death Apoptosis/Necrosis membrane_disruption->cell_death Directly contributes to ros_production Increased Reactive Oxygen Species (ROS) Production cellular_stress->ros_production oxidative_damage Oxidative Damage (Lipids, Proteins, DNA) ros_production->oxidative_damage oxidative_damage->cell_death

Caption: Proposed logical pathway of this compound-induced oxidative stress in fungal cells.

Conclusion

The antifungal activity of this compound is a well-defined process centered on its specific interaction with ergosterol in the fungal cell membrane. This interaction leads to the formation of pores, subsequent leakage of vital intracellular components, and the induction of oxidative stress, all of which contribute to its potent fungicidal effects. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this important antifungal agent. A thorough understanding of this compound's mechanism of action is essential for optimizing its clinical use, overcoming potential resistance mechanisms, and designing novel antifungal therapies that target the unique biology of fungal pathogens.

References

An In-depth Technical Guide on the Physicochemical Properties of Nystatin for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nystatin is a polyene macrolide antibiotic produced by the bacterium Streptomyces noursei.[1][2] It is a widely used antifungal agent, primarily for treating infections caused by Candida species.[3][4] this compound's efficacy is attributed to its ability to bind to ergosterol, a key component of the fungal cell membrane, leading to the formation of pores and subsequent cell death.[5][6][7] Its selectivity for fungal cells over mammalian cells is due to a higher affinity for ergosterol compared to cholesterol.[3] For researchers and drug development professionals, a thorough understanding of this compound's physicochemical properties is crucial for formulation development, stability studies, and the design of effective drug delivery systems. This guide provides a comprehensive overview of these properties, along with relevant experimental protocols and mechanistic insights.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are fundamental to understanding its behavior in various experimental and physiological environments.

PropertyValueReferences
Molecular Formula C47H75NO17[1]
Molecular Weight 926.1 g/mol [1][8]
Appearance Yellow to light tan powder[2]
Melting Point Gradually decomposes above 160 °C[1][4][9]
pKa (Strongest Acidic) 3.62[10]
pKa (Strongest Basic) 9.11[10]
LogP 0.5
UV λmax (in ethanol) 290, 307, 322 nm[4]
Solubility Profile

This compound is known for its poor solubility in water, which presents challenges in formulation.[2][11] Its solubility in various common laboratory solvents at 28 °C is detailed below.

SolventSolubility (mg/mL)References
Water Very slightly soluble (~0.36 mg/L at 24°C)[2][12]
Methanol 11.2[4][13]
Ethanol 1.2[4][13]
Dimethyl Sulfoxide (DMSO) 5.0[4][13]
Dimethylformamide (DMF) Freely soluble[4][13]
Ethylene Glycol 8.75[4][13]
Carbon Tetrachloride 1.23[4][13]
Chloroform 0.48[4][13]
Benzene 0.28[4][13]
Stability Characteristics

This compound is sensitive to a variety of environmental factors, which can lead to its degradation. Understanding its stability profile is critical for storage and handling.

  • pH: this compound is labile at pH values below 2 and above 9.[4][13] It exhibits optimal stability in phosphate-citrate buffers at a pH of 5.7.[9]

  • Temperature: The compound gradually decomposes at temperatures above 160°C.[1][4][9] For long-term storage, it should be kept frozen.[13] Aqueous suspensions are stable for 10 minutes when heated to 100°C at pH 7.[4][13] In tissue culture media, it is stable for three days at 37°C.[4][13]

  • Light and Oxygen: Exposure to light, heat, and oxygen can accelerate the decomposition of this compound.[4][9][13] It should be stored in light-resistant containers.[12]

  • Aqueous Suspensions: Solutions and aqueous suspensions of this compound can lose activity shortly after preparation.[4][9][13]

Experimental Protocols

Detailed methodologies are essential for the accurate determination of this compound's physicochemical properties. Below are outlines of standard experimental protocols.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.

Methodology:

  • An excess amount of this compound powder is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.

  • The mixture is agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After agitation, the suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration.

  • The concentration of this compound in the clear supernatant is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry, by comparing the response to a standard curve of known concentrations.[14][15]

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a widely used and accurate method for determining the pKa of ionizable compounds.[16]

Methodology:

  • A solution of this compound of known concentration is prepared in a suitable solvent system, often a co-solvent like methanol-water for poorly soluble compounds.[16]

  • The solution is placed in a thermostated vessel and a calibrated pH electrode is immersed in it.

  • A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the this compound solution using a precision burette.

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve is generated by plotting the measured pH against the volume of titrant added.

  • The pKa value corresponds to the pH at the half-equivalence point, which is the point of inflection on the sigmoid titration curve.[16][17]

Assessment of Stability (Forced Degradation Studies by HPLC)

Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.[18]

Methodology:

  • This compound is subjected to various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress.

    • Acidic/Alkaline Hydrolysis: this compound solutions are treated with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) and incubated for a defined period.

    • Oxidative Degradation: The drug is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H2O2).[18]

    • Thermal Degradation: Solid this compound or a solution is exposed to elevated temperatures (e.g., 60-80°C).[19]

    • Photolytic Degradation: The sample is exposed to UV or fluorescent light.[18]

  • At specified time points, samples are withdrawn, neutralized if necessary, and diluted to an appropriate concentration.

  • The samples are then analyzed by a stability-indicating HPLC method, typically with UV detection.[18]

  • The degradation of this compound is quantified by the decrease in the peak area of the parent drug, and the formation of degradation products is monitored by the appearance of new peaks in the chromatogram.[18]

Visualizations

Mechanism of Action: this compound's Interaction with Fungal Cell Membranes

This compound exerts its antifungal effect by specifically targeting ergosterol in the fungal cell membrane.[3][5][6] This interaction leads to the formation of ion channels, which disrupts the membrane's integrity and causes leakage of essential intracellular components, ultimately leading to cell death.[3][5][20]

G cluster_membrane Fungal Cell Membrane This compound This compound Ergosterol Ergosterol This compound->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Induces Leakage Ion Leakage (K+, Na+, H+) Pore->Leakage Causes Death Fungal Cell Death Leakage->Death Leads to

Caption: this compound binds to ergosterol, forming pores and causing lethal ion leakage.

Experimental Workflow for Physicochemical Characterization

A systematic workflow is crucial for the comprehensive physicochemical characterization of a pharmaceutical compound like this compound.

G Start Start: This compound Sample Purity Purity & Identity (HPLC, MS) Start->Purity Solubility Solubility Profiling (Shake-Flask) Purity->Solubility pKa pKa Determination (Potentiometry) Purity->pKa Stability Stability Assessment (Forced Degradation) Purity->Stability Data Data Analysis & Interpretation Solubility->Data pKa->Data Stability->Data Report Comprehensive Report Data->Report

Caption: A logical workflow for characterizing the physicochemical properties of this compound.

References

The Nystatin Biosynthesis Pathway in Streptomyces noursei: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nystatin, a polyene macrolide antibiotic produced by the Gram-positive bacterium Streptomyces noursei, remains a crucial agent in the treatment of fungal infections. Its efficacy lies in its ability to bind to ergosterol, a key component of fungal cell membranes, leading to the formation of pores and subsequent cell death. The complex structure of this compound, consisting of a 38-membered macrolactone ring decorated with a deoxysugar moiety, mycosamine, is a testament to the intricate biosynthetic machinery of its producer organism. Understanding the this compound biosynthesis pathway is paramount for endeavors in strain improvement, yield optimization, and the generation of novel, potentially more effective and less toxic antifungal agents through metabolic engineering. This technical guide provides an in-depth exploration of the core aspects of this compound biosynthesis in Streptomyces noursei, presenting key data, experimental methodologies, and visual representations of the underlying biochemical processes.

The this compound Biosynthetic Gene Cluster

The genetic blueprint for this compound production in Streptomyces noursei ATCC 11455 is encapsulated within a large, contiguous gene cluster spanning approximately 123.6 kilobase pairs of the bacterial chromosome.[1][2] This cluster orchestrates the coordinated expression of all the enzymatic machinery required for the synthesis of the this compound molecule. The key components of this cluster include genes encoding the polyketide synthase (PKS) multienzyme complex, post-PKS modifying enzymes, enzymes for the biosynthesis and attachment of the mycosamine sugar, and regulatory proteins that control the expression of the entire pathway.

Table 1: Key Genes and Enzymes in the this compound Biosynthetic Pathway

Gene(s)Enzyme(s)Function
nysA, nysB, nysC, nysI, nysJ, nysKThis compound Polyketide Synthase (PKS)Assembly of the 38-membered polyketide macrolactone ring from acetate and propionate precursors.
nysL, nysNCytochrome P450 MonooxygenasesPost-PKS modification of the macrolactone ring, including hydroxylation.
nysDI, nysDII, nysDIIIGlycosyltransferase, Aminotransferase, GDP-mannose dehydrataseBiosynthesis of the deoxysugar mycosamine and its attachment to the macrolactone ring.
nysRI, nysRII, nysRIII, nysRIVRegulatory ProteinsControl and regulation of the expression of the this compound biosynthetic genes.
nysG, nysHABC Transporter ProteinsEfflux of this compound and its intermediates out of the cell.

The Polyketide Synthase (PKS) Pathway: Assembling the Macrolactone Core

The backbone of the this compound molecule is a 38-membered macrolactone ring, a product of a type I modular polyketide synthase (PKS). This remarkable enzymatic assembly line is encoded by six genes: nysA, nysB, nysC, nysI, nysJ, and nysK. The PKS is organized into a series of modules, each responsible for the addition and modification of a specific building block. The biosynthesis is initiated by a loading module that primes the PKS with a starter unit, followed by a succession of extension modules that incorporate either malonyl-CoA or methylmalonyl-CoA, leading to the stepwise elongation of the polyketide chain. Within each module, a set of enzymatic domains (ketosynthase, acyltransferase, ketoreductase, dehydratase, and enoylreductase) dictates the chemical structure of the growing chain. The process culminates with the release and cyclization of the full-length polyketide chain into the characteristic macrolactone ring.

Post-PKS Modifications and Mycosamine Biosynthesis

Following the formation of the macrolactone ring, a series of tailoring reactions occur to yield the final this compound molecule. These post-PKS modifications are primarily catalyzed by cytochrome P450 monooxygenases, encoded by the nysL and nysN genes. These enzymes are responsible for introducing hydroxyl groups at specific positions on the polyketide backbone, which are crucial for the biological activity of this compound.

A key feature of the this compound molecule is the attachment of the deoxysugar mycosamine to the C-19 position of the macrolactone ring. The biosynthesis of this sugar precursor and its subsequent attachment are governed by the products of the nysDI, nysDII, and nysDIII genes. nysDIII encodes a GDP-mannose dehydratase, nysDII an aminotransferase, and nysDI a glycosyltransferase that catalyzes the final attachment of the mycosamine moiety.[3]

Regulation of this compound Biosynthesis

The production of this compound is a tightly regulated process, controlled by a cascade of regulatory proteins. At the flanking regions of the this compound biosynthetic gene cluster lie several regulatory genes, including nysRI, nysRII, nysRIII, and nysRIV.[4] These genes encode transcriptional regulators that respond to various physiological signals within the cell, ensuring that this compound production is initiated at the appropriate time and level during the life cycle of Streptomyces noursei. Inactivation of these regulatory genes has been shown to have a significant impact on this compound yield, highlighting their critical role in controlling the biosynthetic pathway.[5]

Quantitative Data on this compound Production

The yield of this compound from Streptomyces noursei can be influenced by a variety of factors, including the genetic background of the strain and the fermentation conditions. The following table summarizes this compound production data from various wild-type and genetically modified strains.

Table 2: this compound Production in Various Streptomyces noursei Strains

StrainGenetic ModificationThis compound ProductionReference
ATCC 11455 (Wild Type)-30-50 mg/L[6]
SR12ΔnysRI0.5% of Wild Type[5]
SR34ΔnysRII7% of Wild Type[5]
SR56ΔnysRIII9% of Wild Type[5]
NR4KnysRIV disruption2% of Wild Type[5]
Wild Type (pSOK804)Overexpression of nysRII121% of Wild Type[5]
Wild Type (pNR4EL)Overexpression of nysRIV136% of Wild Type[5]
72-22-1 (mutant)UV mutagenesis8912 U/mL (chemical potency), 5557 U/mL (biological potency)[7]
72-22-1 (optimized)UV mutagenesis and optimized fermentation14,082 U/mL (chemical potency), 10,579 U/mL (biological potency)[7]
112-24-63 (mutant)UV mutagenesis11,097 U/mL (chemical potency), 10,751 U/mL (biological potency)[7]
AHH2ΔnysHReduced by ~35% compared to wild type[8]
AHG13ΔnysGReduced by ~35% compared to wild type[8]

Experimental Protocols

Protocol 1: Cultivation of S. noursei and this compound Production

This protocol is adapted from methodologies used for this compound production in shake flask fermentations.

Materials:

  • Streptomyces noursei strain

  • ISP2 agar medium for sporulation

  • Tryptic Soy Broth (TSB) for seed culture

  • Semidefined SAO-23 production medium

  • 500 mL baffled shake flasks

Procedure:

  • Inoculate a fresh ISP2 agar plate with S. noursei spores or mycelial fragments and incubate at 28-30°C for 7-10 days until good sporulation is observed.

  • Prepare a seed culture by inoculating 50 mL of TSB in a 250 mL baffled flask with spores or a mycelial plug from the agar plate. Incubate at 28-30°C with shaking at 250 rpm for 48 hours.

  • Inoculate 100 mL of SAO-23 production medium in a 500 mL baffled flask with 2% (v/v) of the seed culture.

  • Incubate the production culture at 28-30°C with shaking at 250 rpm for 5-7 days.

  • Harvest the culture broth for this compound extraction and analysis.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the analysis of this compound from culture extracts.

Materials:

  • Culture extract containing this compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • C18 reversed-phase HPLC column

  • HPLC system with a UV or diode array detector

Procedure:

  • Extract this compound from the culture broth. A common method is to extract the mycelial pellet with a suitable organic solvent like methanol or dimethylformamide (DMF).

  • Clarify the extract by centrifugation or filtration (0.22 µm filter) to remove any particulate matter.

  • Prepare a mobile phase. A common mobile phase for this compound analysis is a mixture of methanol, water, and acetonitrile, or an ammonium acetate buffer with acetonitrile.

  • Set up the HPLC system. Use a C18 column and set the detector to monitor at a wavelength where this compound has a strong absorbance, typically around 304-318 nm.

  • Inject the clarified extract onto the HPLC column.

  • Run the HPLC analysis using an isocratic or gradient elution program to separate this compound from other components in the extract.

  • Quantify the this compound peak by comparing its area to a standard curve prepared with known concentrations of a this compound standard.

Protocol 3: Gene Disruption in Streptomyces noursei (Representative Protocol)

This protocol is a generalized procedure for creating gene knockouts in Streptomyces and can be adapted for S. noursei.

Materials:

  • S. noursei wild-type strain

  • E. coli strain for plasmid construction and conjugation (e.g., ET12567/pUZ8002)

  • Suicide vector for gene replacement

  • Antibiotics for selection (e.g., apramycin, nalidixic acid)

  • Media for E. coli and Streptomyces growth and conjugation (e.g., LB, MS agar)

Procedure:

  • Construct the gene replacement vector:

    • Clone the upstream and downstream flanking regions of the target gene into a suicide vector that cannot replicate in Streptomyces.

    • Between the flanking regions, insert an antibiotic resistance cassette (e.g., for apramycin resistance).

  • Transform the vector into E. coli:

    • Introduce the constructed plasmid into a suitable E. coli strain for propagation and then into a methylation-deficient strain like ET12567/pUZ8002 for conjugation.

  • Conjugation:

    • Grow cultures of the E. coli donor strain and S. noursei recipient.

    • Mix the donor and recipient cells and plate them on a suitable conjugation medium (e.g., MS agar).

    • Incubate to allow for plasmid transfer.

  • Selection of exconjugants:

    • Overlay the conjugation plates with antibiotics to select for S. noursei cells that have integrated the plasmid (e.g., nalidixic acid to kill E. coli and apramycin to select for the resistance cassette).

  • Screen for double-crossover mutants:

    • Subculture the exconjugants on media without selection for the vector backbone but with selection for the resistance cassette.

    • Screen individual colonies for the loss of the vector backbone antibiotic resistance, indicating a double-crossover event has occurred, resulting in the replacement of the target gene with the resistance cassette.

  • Confirm the gene disruption:

    • Verify the gene knockout by PCR analysis of genomic DNA from the putative mutants and by Southern blotting if necessary.

Protocol 4: In Vitro Assay for the Glycosyltransferase NysDI

This protocol is based on the in vitro characterization of NysDI.[6]

Materials:

  • Purified NysDI enzyme

  • Nystatinolide (the aglycone acceptor substrate)

  • GDP-mycosamine (the sugar donor substrate)

  • Reaction buffer (e.g., Tris-HCl with MgCl2)

  • Methanol for quenching the reaction

  • HPLC system for product analysis

Procedure:

  • Set up the reaction mixture in a microcentrifuge tube containing the reaction buffer, nystatinolide, and GDP-mycosamine.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C).

  • Initiate the reaction by adding the purified NysDI enzyme.

  • Incubate the reaction for a specific time period (e.g., 1-2 hours).

  • Quench the reaction by adding an equal volume of cold methanol.

  • Centrifuge the mixture to precipitate the protein.

  • Analyze the supernatant by HPLC to detect the formation of the glycosylated product (this compound). The formation of the new product can be monitored by observing a new peak with a different retention time compared to the nystatinolide substrate.

Visualizing the Pathway and Experimental Workflows

Gene_Inactivation_Workflow

Caption: Biosynthesis of the GDP-mycosamine precursor.

Caption: Workflow for gene inactivation in S. noursei.

References

Early studies on Nystatin discovery and isolation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Early Studies on Nystatin Discovery and Isolation

Introduction

This compound, a polyene macrolide antibiotic, holds a significant place in medical history as the first effective and safe antifungal agent for treating human fungal infections.[1][2] Discovered in 1950 by microbiologist Elizabeth Lee Hazen and biochemist Rachel Fuller Brown, this breakthrough emerged from a collaborative effort at the New York State Department of Health.[1][3] The discovery was inspired by the success of penicillin and Selman Waksman's systematic screening of soil microorganisms for antibacterial agents.[3] this compound's development paved the way for modern antifungal therapies and it remains in use today for treating infections caused by Candida species.[1] This guide provides a detailed overview of the pioneering research, focusing on the experimental protocols and data from the early studies of its discovery and isolation.

The Discovery: A Long-Distance Collaboration

The discovery of this compound was the result of a unique partnership between two scientists working miles apart. Elizabeth Hazen, based in New York City, and Rachel Brown, in Albany, leveraged the U.S. mail to exchange materials and findings.[4][5]

  • Hazen's Role (Microbiology): Dr. Hazen's work involved systematically screening soil samples from around the world.[3][6] She cultured organisms from these samples and performed in vitro tests to identify any that exhibited activity against two key pathogenic fungi: Candida albicans and Cryptococcus neoformans.[3][7] When a culture showed promise, she would send it in a mason jar via mail to her colleague in Albany.[3][4]

  • Brown's Role (Chemistry): Dr. Brown, a chemist, received the active cultures from Hazen. Her task was to isolate and purify the specific chemical compound responsible for the antifungal activity using meticulous solvent extraction techniques.[3] Many of the initial active agents proved too toxic for therapeutic use.[4][7]

  • The Breakthrough Soil Sample: The successful microorganism was isolated from a soil sample collected from the garden of Hazen's friends, the Nourse family, in Virginia.[3][8] In their honor, the actinomycete was named Streptomyces noursei.[3][8] The isolated substance was initially named "fungicidin," but this was later changed to "this compound" in honor of the New York State Department of Health where the research was conducted.[2][3]

The discovery was officially announced at a regional meeting of the National Academy of Sciences in 1950.[2][3] Following FDA approval in 1954, this compound became commercially available, and a patent was granted in 1957.[4][5][6]

Experimental Protocols

The early methods for producing and isolating this compound laid the groundwork for its large-scale industrial production. The protocols below are based on descriptions from the original patent and related scientific literature.

Cultivation of Streptomyces noursei

The production of this compound begins with the fermentation of S. noursei in a suitable nutrient medium.

  • Organism: Streptomyces noursei.

  • Medium: A sterile liquid nutrient medium containing sources of assimilable carbon and nitrogen is required. An example of a suitable medium composition is as follows:

    • Glucose: 1.0%

    • Peptone: 0.5%

    • Meat Extract: 0.3%

    • Sodium Chloride (NaCl): 0.5%

    • Adjusted to pH 7.0-7.2.

  • Procedure:

    • The nutrient medium is prepared and sterilized by autoclaving at 15 lbs. pressure (121°C) for 20 minutes.[9]

    • The sterile medium is inoculated with a culture of S. noursei.

    • The culture is incubated under aerobic conditions, allowing the microorganism to grow and produce this compound. The active compound is primarily found within the mycelium (the filamentous growth of the organism).[9]

Antifungal Activity Screening

Hazen's initial screening identified the antifungal properties of the S. noursei culture. While the exact plate-based assay details from 1948 are not fully documented in the search results, the protocol would have followed the general principles of antibiotic susceptibility testing of that era.

  • Test Organisms: Candida albicans and Cryptococcus neoformans.[3][7]

  • Methodology (Inferred):

    • Prepare agar plates seeded with a lawn of the test fungus (C. albicans or C. neoformans).

    • Place a sample of the S. noursei culture (or a crude extract) onto the surface of the agar.

    • Incubate the plates under conditions suitable for fungal growth.

    • Observe the plates for a "zone of inhibition"—a clear area around the S. noursei sample where the fungus has failed to grow. The presence and size of this zone indicate antifungal activity.

This compound Isolation and Purification

Brown's chemical procedures were crucial for isolating pure this compound from the fungal culture. The following multi-step solvent extraction and precipitation process was developed.[9][10][11]

  • Harvesting: The mycelial mat is separated from the liquid culture broth by filtration.[12]

  • Methanol Extraction: The separated mycelium is extracted with a lower aliphatic alcohol, such as methanol, to dissolve the this compound.[9]

  • First Precipitation (Impurities): Ethyl acetate is added to the methanol solution in a volume of 0.3 to 2.0 times the volume of the methanol. This causes inert, unwanted materials to precipitate out of the solution.[9] The precipitate is removed by filtration or centrifugation.

  • Second Precipitation (Crude this compound): More ethyl acetate is added to the remaining solution, bringing the total volume of ethyl acetate to 4-5 times that of the methanol. This causes the crude this compound to precipitate.[9]

  • Washing: The resulting precipitate is recovered and washed with a 0.85% Sodium Chloride (NaCl) solution.[9][10]

  • Purification Step: The washed precipitate is re-dissolved in methanol, and the ethyl-acetate precipitation step (Step 4) is repeated to further purify the compound.[9]

  • Final Precipitation: The purified precipitate is once again dissolved in methanol. Three to four volumes of ethyl ether are then added to this solution, causing the final, purified this compound to precipitate.[9][11]

  • Final Product: The precipitate is separated, washed with ether, dried, and ground into a light-yellow powder, which is the final this compound product.[9][13]

Quantitative Data

The early studies established the potent antifungal activity of this compound. While detailed yield percentages from the initial 1950s experiments are scarce in available literature, data on its biological activity, such as the Minimum Inhibitory Concentration (MIC), are well-documented.

ParameterOrganism / ConditionValue / RangeCitation
Antifungal Activity
MIC Cut-off (Polyenes)Candida spp.1 µg/mL[14]
MIC90 (MIC for 90% of isolates)Candida spp.1 to 2 µg/mL[15]
In Vitro Testing RangeCandida spp.0.03 to 16 µg/mL[15]
Median MICCandida albicans, Candida krusei4 to 8 µg/mL[16]
Physicochemical Properties
FormPurified ProductLight yellow powder[13]
StabilityAqueous SolutionLabile at pH 2 and pH 9; deteriorates with heat, light, or air.[13]
Example Yields & Potency
Recrystallization YieldFrom two separate deployments204.2 mg and 208.1 mg[12]
Potency AssayMicrobiological Analysis4020 units/mg[11]

Visualizing the Process and Mechanism

The following diagrams illustrate the key workflows and biological principles underlying this compound's discovery and function.

Nystatin_Discovery_Workflow cluster_Hazen Hazen's Lab (New York City) cluster_Brown Brown's Lab (Albany) cluster_Final Final Product soil 1. Soil Sample Collection (W. Nourse's Farm) culture 2. Culture Streptomyces noursei soil->culture screen 3. In Vitro Antifungal Screen (vs. C. albicans, C. neoformans) culture->screen mail_to 4. Mail Active Culture screen->mail_to mail_from 5. Receive Culture mail_to->mail_from U.S. Mail extract 6. Methanol Extraction of Mycelium mail_from->extract purify1 7. Ethyl Acetate Precipitation (Remove Impurities) extract->purify1 purify2 8. Ethyl Acetate Precipitation (Isolate Crude this compound) purify1->purify2 wash 9. Wash with NaCl Solution purify2->wash repurify 10. Redissolve & Repeat Precipitation wash->repurify final_precip 11. Ether Precipitation repurify->final_precip product 12. Purified this compound Powder final_precip->product

Caption: Workflow of this compound's discovery and isolation by Hazen and Brown.

Nystatin_Mechanism_of_Action cluster_membrane Fungal Cell Membrane erg1 Ergosterol erg2 Ergosterol pore Pore / Channel Formation erg2->pore Disrupts Membrane erg3 Ergosterol This compound This compound Molecule This compound->erg2 Binds to Ergosterol leakage Leakage of Intracellular Ions (e.g., K+) pore->leakage death Fungal Cell Death leakage->death

Caption: this compound's mechanism of action on the fungal cell membrane.

References

Nystatin's Differential Interaction with Ergosterol and Cholesterol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nystatin, a polyene macrolide antibiotic, remains a cornerstone in the treatment of fungal infections. Its efficacy is rooted in a remarkable selectivity for ergosterol, the predominant sterol in fungal cell membranes, over cholesterol, its mammalian counterpart. This document provides a detailed examination of the molecular interactions between this compound and these two critical sterols. We will explore the biophysical consequences of these interactions, detail established experimental methodologies for their study, and present quantitative data to underscore the stark differences in this compound's affinity and functional effects on fungal versus mammalian membrane models.

Introduction

The selective toxicity of antifungal agents is a paramount objective in drug development. This compound exemplifies this principle through its targeted disruption of fungal cell membranes.[1] This selectivity arises from its higher binding affinity for ergosterol compared to cholesterol.[2] Understanding the nuances of these interactions at a molecular level is crucial for the development of novel antifungals with improved efficacy and reduced toxicity. This guide synthesizes current knowledge on the subject, offering a technical resource for professionals in the field.

Mechanism of Interaction: A Tale of Two Sterols

This compound's primary mechanism of action involves the formation of transmembrane pores, a process that is significantly more efficient in the presence of ergosterol.[1][3]

This compound and Ergosterol: A High-Affinity Partnership Leading to Fungal Cell Death

In fungal membranes, this compound molecules bind to ergosterol, initiating a cascade of events that culminates in cell lysis.[3] This interaction facilitates the assembly of this compound-ergosterol complexes that aggregate to form barrel-like, membrane-spanning ion channels.[4][5] These pores disrupt the osmotic integrity of the fungal cell by allowing the leakage of essential ions, particularly potassium, and other small molecules, leading to acidification and ultimately, cell death.[1][3] The formation of these stable pores is the hallmark of this compound's potent fungicidal activity.[6]

This compound and Cholesterol: A Weaker Interaction with Toxicological Implications

While this compound exhibits a lower affinity for cholesterol, interactions with mammalian cell membranes are not negligible and are the primary source of the drug's dose-dependent toxicity.[1] The binding of this compound to cholesterol is less efficient at inducing the formation of stable, large-conductance pores.[7][8] However, it can still lead to some degree of membrane permeabilization and disruption of lipid raft microstructures, which can alter cellular signaling and contribute to adverse effects such as nephrotoxicity.[1][9] Studies have shown that cholesterol can compete with ergosterol for this compound binding, which can influence the drug's overall efficacy and toxicity profile.[4][10]

Quantitative Analysis of this compound-Sterol Interactions

The differential interaction of this compound with ergosterol and cholesterol can be quantified through various biophysical parameters. The following table summarizes key quantitative data, highlighting the stark contrasts between the two interactions.

ParameterThis compound-Ergosterol InteractionThis compound-Cholesterol Interaction
Binding Affinity HighLow
Pore Formation Forms stable, large transmembrane pores[1][6]Forms less stable, smaller pores, or induces non-specific membrane leakage[7][8]
Membrane Permeabilization Rapid and extensive leakage of ions and small molecules[3]Slower and less pronounced leakage[7]
Effect on Membrane Fluidity Significant disruption and alteration of membrane order[11]Less pronounced effects on membrane fluidity[11]

Experimental Protocols for Studying this compound-Membrane Interactions

A variety of in vitro techniques are employed to elucidate the mechanisms of this compound's interaction with sterol-containing membranes. These methods provide valuable insights into the drug's efficacy and potential toxicity.

Liposome Leakage Assays

This widely used technique assesses the ability of this compound to permeabilize model membranes.

  • Principle: Large unilamellar vesicles (LUVs) are prepared with a defined lipid composition, incorporating either ergosterol or cholesterol. A fluorescent dye, such as carboxyfluorescein, is encapsulated at a self-quenching concentration. The addition of this compound leads to pore formation and subsequent leakage of the dye, resulting in an increase in fluorescence upon dilution in the external medium.

  • Methodology:

    • Prepare LUVs containing a specific molar ratio of phospholipid (e.g., POPC) and sterol (ergosterol or cholesterol).

    • Encapsulate a fluorescent probe within the LUVs during their formation.

    • Remove non-encapsulated probe by size-exclusion chromatography.

    • Add this compound to the LUV suspension and monitor the increase in fluorescence over time using a spectrofluorometer.

    • The initial rate of leakage can be used to compare the permeabilizing effects of this compound on membranes with different sterol compositions.[4]

Fluorescence Spectroscopy

Fluorescence-based methods are powerful tools for studying the binding and aggregation of this compound within lipid bilayers.

  • Principle: this compound itself is weakly fluorescent, and its fluorescence properties (e.g., lifetime, intensity) are sensitive to its local environment and aggregation state. Changes in these properties upon interaction with sterol-containing membranes provide insights into the binding process.

  • Methodology:

    • Prepare LUVs with varying concentrations of ergosterol or cholesterol.

    • Titrate the LUV suspension with this compound.

    • Measure changes in this compound's fluorescence intensity and/or lifetime. A significant increase in fluorescence lifetime is often observed upon the formation of this compound oligomers within ergosterol-containing membranes.[7][12]

Visualizing the Mechanisms of Action and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key concepts and methodologies discussed.

Nystatin_Interaction_Mechanisms cluster_fungal Fungal Membrane (Ergosterol) cluster_mammalian Mammalian Membrane (Cholesterol) Nystatin_F This compound Ergosterol Ergosterol Nystatin_F->Ergosterol High Affinity Complex_F This compound-Ergosterol Complex Ergosterol->Complex_F Pore Transmembrane Pore Complex_F->Pore Aggregation Leakage Ion Leakage Pore->Leakage Death Fungal Cell Death Leakage->Death Nystatin_M This compound Cholesterol Cholesterol Nystatin_M->Cholesterol Low Affinity Complex_M This compound-Cholesterol Interaction Cholesterol->Complex_M Disruption Minor Membrane Disruption Complex_M->Disruption Toxicity Cellular Toxicity Disruption->Toxicity

Caption: Differential interaction of this compound with fungal and mammalian membranes.

Liposome_Leakage_Workflow start Start prep_luvs Prepare LUVs (with Ergosterol or Cholesterol) start->prep_luvs encapsulate Encapsulate Fluorescent Dye prep_luvs->encapsulate add_this compound Add this compound encapsulate->add_this compound measure Measure Fluorescence Increase Over Time add_this compound->measure analyze Analyze Leakage Rate measure->analyze end End analyze->end

Caption: Experimental workflow for a liposome leakage assay.

Conclusion

The selective interaction of this compound with ergosterol is a classic example of targeted chemotherapy. A thorough understanding of the molecular details underpinning this selectivity is essential for the rational design of new antifungal agents with enhanced therapeutic indices. The methodologies and data presented in this guide provide a framework for continued research in this critical area of drug development. By further elucidating the nuances of this compound's interactions with both fungal and mammalian membranes, we can pave the way for safer and more effective treatments for life-threatening fungal infections.

References

The Molecular Basis of Nystatin's Selective Toxicity to Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nystatin, a polyene macrolide antibiotic, remains a cornerstone in the treatment of topical fungal infections. Its clinical efficacy is rooted in a remarkable selective toxicity for fungal cells over their mammalian counterparts. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this selectivity. We will dissect the pivotal role of ergosterol, the primary sterol in fungal membranes, and contrast it with cholesterol in mammalian membranes. This guide will detail the biophysical interactions, pore formation, and subsequent cellular events that lead to fungal cell death. Furthermore, we will present key quantitative data, detailed experimental protocols, and visual diagrams to offer a comprehensive resource for researchers and professionals in the field of antifungal drug development.

The Cornerstone of Selectivity: Ergosterol vs. Cholesterol

The selective toxicity of this compound is primarily attributed to its differential affinity for the predominant sterols found in fungal and mammalian cell membranes.[1][2] Fungal membranes are rich in ergosterol , while mammalian membranes contain cholesterol .[3][4] This subtle yet critical difference in sterol structure is the lynchpin of this compound's targeted action. This compound exhibits a significantly greater binding affinity for ergosterol, leading to a cascade of events that are detrimental to the fungal cell, while leaving mammalian cells largely unscathed at therapeutic concentrations.[1][4]

Mechanism of Action: From Binding to Cell Lysis

This compound's antifungal activity is a multi-stage process that culminates in the loss of membrane integrity and cell death.[5][6]

2.1. Initial Membrane Binding and Aggregation: this compound molecules first partition into the lipid bilayer of the fungal cell membrane.[7] Once embedded, they interact with ergosterol molecules. This interaction is not a simple one-to-one binding but rather a cooperative process where the presence of ergosterol facilitates the aggregation of this compound molecules into oligomeric structures.[5][6] Studies using fluorescence spectroscopy have shown that the mean fluorescence lifetime of this compound increases significantly in the presence of ergosterol-containing membranes as the antibiotic concentration reaches a critical threshold, indicating the formation of these oligomers.[5][6] In contrast, this pronounced oligomerization is not observed in cholesterol-containing membranes, suggesting the formation of looser, less stable assemblies.[5][6]

2.2. Pore Formation and Ion Leakage: The aggregation of this compound and ergosterol molecules leads to the formation of transmembrane pores or channels.[1][3] The "barrel-stave" model is a widely accepted hypothesis for the architecture of these pores, where multiple this compound-ergosterol complexes arrange in a circular fashion, creating a hydrophilic channel through the hydrophobic membrane.[4] These pores have an approximate radius of 4 Å, allowing for the passage of water, ions, and small solutes.[8]

The formation of these pores dramatically increases the permeability of the fungal membrane.[3][8] This leads to the rapid leakage of essential intracellular components, most notably potassium ions (K+).[3][9] The efflux of K+ disrupts the electrochemical gradient across the membrane, which is vital for numerous cellular processes, including nutrient transport and pH homeostasis.[1]

2.3. Induction of Oxidative Stress and Cell Death: Beyond direct membrane disruption, this compound also induces oxidative stress within the fungal cell.[3] The perturbation of the cell membrane triggers the production of reactive oxygen species (ROS).[3] These highly reactive molecules cause widespread damage to cellular macromolecules, including proteins, lipids, and nucleic acids, further contributing to the fungicidal effect.[3] The culmination of ion leakage, loss of essential molecules, and oxidative damage leads to the cessation of metabolic activity and ultimately, cell lysis and death.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies, highlighting the differences in this compound's interaction with ergosterol- and cholesterol-containing membranes.

Table 1: this compound Partition Coefficients in Different Lipid Vesicles

Membrane CompositionSterol Content (mol%)Partition Coefficient (Kp x 104)Citation
POPC01.4 ± 0.3[5]
POPC/Cholesterol5 - 301.7 ± 0.3[5]
POPC/Ergosterol5 - 301.5 ± 0.2[5]

POPC: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Candida Species

Candida SpeciesNumber of StrainsMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Citation
C. albicans100.625 - 1.251.251.25[10]
C. glabrata20.625--[10]
C. tropicalis20.625--[10]
C. parapsilosis21.25--[10]
Various Candida spp.104 - 8 (median)--[11]

MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Table 3: Effect of Ergosterol on this compound-Induced K+ Leakage from C. albicans

This compound ConcentrationIncubation Time (min)Intracellular K+ Decrease (%)Citation
0.5 x MIC5~50[9]

Experimental Protocols

4.1. Preparation of Large Unilamellar Vesicles (LUVs)

This protocol is adapted from studies investigating this compound's interaction with model membranes.[5]

  • Lipid Film Hydration: Prepare a solution of the desired lipids (e.g., POPC with either ergosterol or cholesterol at a specific molar ratio) in an organic solvent (e.g., chloroform/methanol).

  • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with an appropriate buffer (e.g., phosphate buffer at a specific pH) by vortexing. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion: To form LUVs of a defined size, subject the MLV suspension to multiple freeze-thaw cycles.

  • Extrude the suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) using a mini-extruder. Repeat the extrusion process 10-20 times to ensure a homogenous population of LUVs.

4.2. Fluorescence Spectroscopy to Monitor this compound Oligomerization

This method is used to study the aggregation state of this compound in the presence of different lipid membranes.[5]

  • Prepare LUV suspensions containing either ergosterol, cholesterol, or no sterol.

  • Add varying concentrations of this compound to the LUV suspensions.

  • Measure the fluorescence spectra and mean fluorescence lifetime of this compound using a spectrofluorometer.

  • The excitation wavelength is typically around 320 nm, and the emission is monitored around 410 nm.[12]

  • An increase in the mean fluorescence lifetime and spectral shifts are indicative of this compound oligomerization within the membrane.[5]

4.3. K+/H+ Exchange Assay for Membrane Permeabilization

This assay measures the rate of ion leakage from liposomes induced by this compound.[5][6]

  • Prepare LUVs containing a pH-sensitive fluorescent probe (e.g., pyranine) in a high K+ buffer.

  • Remove the external probe and K+ by passing the LUV suspension through a size-exclusion chromatography column equilibrated with a K+-free buffer.

  • Add this compound to the LUV suspension.

  • Induce a K+ efflux by adding a protonophore (e.g., CCCP) which creates a H+ influx to maintain charge neutrality.

  • The resulting decrease in intra-liposomal pH is monitored by the change in the fluorescence of the entrapped probe.

  • The initial rate of fluorescence change is proportional to the initial rate of K+ leakage.

4.4. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This is a standardized method for determining the antifungal susceptibility of yeast.[10][11]

  • Inoculum Preparation: Culture the yeast strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).

  • Prepare a standardized suspension of the yeast in sterile saline or water to a specific turbidity (e.g., 0.5 McFarland standard).

  • Dilute the suspension in a suitable broth medium (e.g., RPMI 1640) to the final desired inoculum concentration.

  • Drug Dilution: Prepare a serial two-fold dilution of this compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the prepared yeast inoculum to each well of the microtiter plate. Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 35-37°C) for a specified period (e.g., 24 or 48 hours).

  • MIC Reading: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or spectrophotometrically.

Visualizing the Molecular Mechanisms

The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.

Nystatin_Mechanism cluster_fungal Fungal Cell Membrane cluster_mammalian Mammalian Cell Membrane Nystatin_monomer This compound Monomer Ergosterol Ergosterol Nystatin_monomer->Ergosterol High Affinity Binding Nystatin_Ergosterol_Complex This compound-Ergosterol Oligomeric Complex Ergosterol->Nystatin_Ergosterol_Complex Facilitates Oligomerization Pore Transmembrane Pore Nystatin_Ergosterol_Complex->Pore Forms Ion_leakage K+ Efflux Pore->Ion_leakage Causes Cell_Death Fungal Cell Death Ion_leakage->Cell_Death Leads to Nystatin_monomer2 This compound Monomer Cholesterol Cholesterol Nystatin_monomer2->Cholesterol Low Affinity Interaction Loose_Complex Loose, Unstable Complex Cholesterol->Loose_Complex No_Pore No Stable Pore Formation Loose_Complex->No_Pore Cell_Viability Cell Viability Maintained No_Pore->Cell_Viability

Caption: this compound's selective mechanism of action.

Experimental_Workflow_MIC start Start: Yeast Culture prep_inoculum Prepare Standardized Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of this compound prep_dilutions->inoculate incubate Incubate at 35-37°C for 24-48h inoculate->incubate read_mic Read MIC (Visual or Spectrophotometric) incubate->read_mic end End: Determine MIC Value read_mic->end

Caption: Workflow for MIC determination.

Sterol_Comparison cluster_nystatin_interaction This compound Interaction Ergosterol Ergosterol (Fungi) Additional double bonds in B ring and side chain Methyl group on side chain High_Affinity High Affinity & Stable Pore Formation Cholesterol Cholesterol (Mammals) Saturated B ring and side chain No methyl group on side chain Low_Affinity Low Affinity & Unstable Complex

References

Nystatin's Impact on Fungal Membrane Permeability and Ion Leakage: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nystatin, a polyene macrolide antibiotic, remains a cornerstone in the treatment of topical fungal infections. Its efficacy is rooted in its ability to selectively disrupt the fungal cell membrane, leading to increased permeability and leakage of essential intracellular ions. This technical guide provides an in-depth examination of the molecular mechanisms underpinning this compound's action, with a specific focus on its effects on fungal membrane permeability and the subsequent ion leakage. This document synthesizes quantitative data from key studies, details experimental protocols for assessing membrane disruption, and provides visual representations of the underlying processes to support research and development in the field of antifungal therapies.

Introduction

The selective toxicity of this compound against fungi stems from its high affinity for ergosterol, the primary sterol component of fungal cell membranes, in contrast to cholesterol, the predominant sterol in mammalian cell membranes.[1] This interaction is the critical initiating event that leads to a cascade of disruptive effects on membrane integrity and function, ultimately resulting in fungal cell death.[2] Understanding the precise biophysical and cellular consequences of the this compound-ergosterol interaction is paramount for the development of new antifungal agents and the optimization of existing therapies.

Mechanism of Action: Pore Formation and Membrane Disruption

This compound's primary mechanism of action involves the formation of pores or channels within the fungal plasma membrane.[1] Upon binding to ergosterol, this compound molecules self-assemble into aggregates that span the lipid bilayer.[2] These aggregates create aqueous pores that disrupt the selective permeability of the membrane, allowing for the uncontrolled efflux of monovalent cations, particularly potassium (K+) and sodium (Na+), and the influx of protons (H+), leading to intracellular acidification.[2] This disruption of the electrochemical gradient is a key factor in this compound's fungicidal activity.

dot

Caption: this compound's mechanism of action targeting fungal membrane ergosterol.

Quantitative Analysis of this compound-Induced Ion Leakage

The disruption of the fungal membrane by this compound leads to a measurable efflux of intracellular ions. The extent of this leakage is dependent on the concentration of this compound and the duration of exposure.

Potassium (K+) Efflux

Potassium is the most abundant intracellular cation in fungal cells, and its leakage is a primary indicator of membrane damage.

Table 1: Effect of this compound on Intracellular Potassium Leakage in Candida albicans

This compound Concentration (relative to MIC*)Incubation Time (minutes)Decrease in Intracellular K+ Concentration (%)
0.5 x MIC5~50%
0.5 x MIC> 5No further significant decrease
> 0.5 x MIC-No further significant decrease

*MIC (Minimum Inhibitory Concentration)

*Data extracted from a study by Te Welscher et al.[3] The study noted that at a concentration of 0.5 MIC, both this compound and a this compound-intralipid formulation caused a decrease in intracellular K+ concentration of nearly 50% within 5 minutes of incubation, with no significant further decrease at longer incubation times or higher drug concentrations.[3]

Other Ions and Cellular Components

While potassium leakage is the most prominently studied, this compound-induced pores also allow for the passage of other small molecules and ions. Studies have shown that this compound can induce the leakage of sodium (Na+) and an influx of protons (H+), leading to intracellular acidification.[2] Furthermore, at higher concentrations, larger molecules may also leak from the cell, contributing to cytotoxicity.

Experimental Protocols for Assessing Membrane Permeability

Several established methods are employed to investigate the effects of this compound on fungal membrane permeability and ion leakage.

Measurement of Potassium Leakage by Atomic Absorption Spectrophotometry

This method provides a quantitative measurement of the potassium released from fungal cells into the surrounding medium.

Experimental Workflow:

Potassium_Leakage_Workflow start Start: Fungal Cell Culture harvest Harvest and Wash Cells start->harvest resuspend Resuspend in Assay Buffer harvest->resuspend add_this compound Add this compound (Various Concentrations) resuspend->add_this compound incubate Incubate (Time Course) add_this compound->incubate centrifuge Centrifuge to Pellet Cells incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant measure Measure K+ in Supernatant (Atomic Absorption Spectrophotometry) supernatant->measure end End: Quantify K+ Leakage measure->end

Caption: Workflow for the SYTOX Green membrane permeabilization assay.

Detailed Protocol:

  • Fungal Cell Preparation:

    • Prepare a fungal cell suspension as described in the potassium leakage assay (Section 4.1.1).

    • Resuspend the cells in a suitable buffer, such as phosphate-buffered saline (PBS) or a minimal medium.

  • SYTOX Green Staining and this compound Treatment:

    • Add SYTOX Green to the fungal cell suspension to a final concentration of approximately 0.2 to 5 µM.

    • Incubate the cell suspension with the dye for a short period (e.g., 15 minutes) in the dark to allow for equilibration.

    • Dispense the cell-dye mixture into the wells of a microtiter plate.

    • Add various concentrations of this compound to the wells. Include a positive control for membrane permeabilization (e.g., heat-killed cells) and a negative control (untreated cells).

  • Fluorescence Measurement:

    • Immediately place the microtiter plate in a fluorescence plate reader.

    • Measure the fluorescence intensity at regular intervals over a desired time course (e.g., every 5 minutes for 1-2 hours).

    • Use an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 520 nm.

    • Plot the fluorescence intensity over time for each this compound concentration to visualize the kinetics of membrane permeabilization.

Advanced Techniques: Perforated Patch-Clamp Electrophysiology

The perforated patch-clamp technique is a specialized electrophysiological method that allows for the measurement of ion channel activity while maintaining the integrity of the intracellular environment. This compound is commonly used in this technique to create small pores in the patched membrane, providing electrical access to the cell interior without dialyzing essential intracellular components. This method can be applied to fungal protoplasts to study the single-channel properties of this compound-induced pores.

Logical Relationship Diagram:

dot

Perforated_Patch_Clamp Pipette Patch Pipette (contains this compound) FungalProtoplast Fungal Protoplast Membrane Pipette->FungalProtoplast Forms Perforation This compound-induced Membrane Perforation Pipette->Perforation This compound diffuses to Gigaseal Gigaseal Formation FungalProtoplast->Gigaseal Gigaseal->Perforation ElectricalAccess Electrical Access to Cytoplasm Perforation->ElectricalAccess RecordCurrents Record Single-Channel Currents ElectricalAccess->RecordCurrents

Caption: Logical flow of the this compound-based perforated patch-clamp technique.

Conclusion

This compound's antifungal activity is intrinsically linked to its ability to disrupt the fungal cell membrane by forming pores that lead to a cascade of detrimental events, most notably the leakage of essential intracellular ions. The quantitative data and experimental protocols presented in this guide provide a framework for researchers to further investigate these phenomena. A thorough understanding of the molecular interactions and the resulting biophysical changes in the fungal membrane is crucial for the rational design of more effective and less toxic antifungal therapies. Future research should focus on obtaining more comprehensive quantitative data on the leakage of various ions and cellular components from a wider range of fungal pathogens to build a more complete picture of this compound's mechanism of action and to identify new avenues for antifungal drug development.

References

Structural analysis of Nystatin and its polyene macrolide features

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structural Analysis of Nystatin and its Polyene Macrolide Features

Introduction

This compound is a polyene macrolide antibiotic produced by the bacterium Streptomyces noursei.[1] Discovered in 1950 by Rachel Fuller Brown and Elizabeth Lee Hazen, it was the first effective polyene antifungal agent developed for clinical use.[2] Primarily employed for the treatment of topical fungal infections, especially those caused by Candida species, this compound's efficacy is rooted in its unique molecular architecture.[3] This guide provides a detailed examination of the structural features of this compound, the experimental methodologies used for its analysis, and the relationship between its structure and its biological function.

Core Structural Features of this compound A1

Commercial this compound is a complex of three biologically active components: this compound A1, A2, and A3, with this compound A1 being the predominant and most studied compound.[4] Its structure is characterized by several key features that define its classification as a polyene macrolide.

  • Macrolide Ring: The core of the molecule is a large 38-membered macrocyclic lactone (a cyclic ester ring).[5]

  • Polyene System: One side of the macrolide ring contains a rigid, hydrophobic chain of conjugated double bonds. This compound is a tetraene, containing four conjugated double bonds, which is responsible for its characteristic UV-Visible absorption spectrum and yellow color.[6][7]

  • Polyol Region: The other side of the ring is flexible and hydrophilic, featuring numerous hydroxyl groups.[7] This amphiphilic nature is critical to its mechanism of action.

  • Mycosamine Moiety: Attached to the macrolide ring is a deoxysugar, D-mycosamine, which is an aminoglycoside.[1][7]

  • Exocyclic Carboxyl Group: The structure also includes a pendant carboxylic acid group.

From a structural viewpoint, the this compound A1 molecule contains a macrocycle of 38 atoms (37 carbon and one oxygen), ten hydroxyl groups, a carboxyl group, and a primary amine group on the mycosamine sugar.[5]

Quantitative Structural and Spectroscopic Data

The precise characterization of this compound relies on a combination of spectroscopic and physical data. The following tables summarize the key quantitative information for this compound A1.

Property Value Reference
Molecular Formula C47H75NO17
Molecular Weight 926.1 g/mol
IUPAC Name (1S,3R,4R,7R,9R,11R,15S,16R,17R,18S,19E,21E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid

Table 1: Core Physical and Chemical Properties of this compound A1.

Technique Observed Data Reference
UV/Visible Spectroscopy Vibronic structure with three λmax at 292 nm, 304 nm, and 320 nm in methanol.[4]
Mass Spectrometry (ESI) Positive SIM Mode: m/z 926.6 [M+H]+ Negative SIM Mode: m/z 924.5 [M-H]-[3][8]
¹H-NMR Spectroscopy Significant variation in the methylated region (0.80 to 1.20 ppm) is observed between isomers.[9]
¹³C-NMR Spectroscopy Significant variation in the methylated region (8.7 to 17.8 ppm) is observed between isomers.[9]

Table 2: Key Spectroscopic Data for this compound A1.

Experimental Protocols for Structural Analysis

The elucidation and routine analysis of this compound's structure involve several key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the separation, quantification, and purification of this compound from fermentation broths and pharmaceutical formulations. It is also used to separate this compound's closely related isomers and degradation products.[9][10][11]

  • Objective: To separate this compound from impurities, related substances, or its isomers for quantification or isolation.

  • Column: A reversed-phase C18 column is typically used (e.g., 250 mm × 4.6 mm, 5 µm particle size).[11][12]

  • Mobile Phase: An isocratic mobile phase is common, often consisting of a mixture of an aqueous buffer and an organic solvent. A typical composition is 0.05 M ammonium acetate buffer and methanol in a 30:70 (v/v) ratio.[12]

  • Flow Rate: A standard flow rate is 1.0 mL/min.[11][12]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C or 40°C, to ensure reproducibility.[11][12]

  • Detection: UV detection is performed at one of the absorption maxima of the polyene chromophore, typically 304 nm or 305 nm.[11][12]

  • Sample Preparation: A powdered sample equivalent to a known amount of this compound (e.g., 5 mg) is dissolved in a volumetric flask with the mobile phase. The solution is sonicated to ensure complete dissolution and then filtered through a 0.45 µm membrane filter before injection.[12]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing definitive identification and quantification, especially in complex biological matrices like plasma.[8][13]

  • Objective: To confirm the molecular weight of this compound and its fragments and to quantify it in biological samples.

  • Chromatography: Performed as described in the HPLC protocol. The mobile phase must be volatile (e.g., ammonium formate instead of phosphate buffers). A common mobile phase consists of 5 mM ammonium formate buffer and acetonitrile (40:60, v/v).[8]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for large molecules like this compound and is typically used.[8]

    • Analysis Mode: The analysis is often run in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity, monitoring for the protonated molecule [M+H]+ at m/z 926.6.[8]

    • Internal Standard: An internal standard, such as Amphotericin B (m/z 924.4), is often used for accurate quantification.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the detailed three-dimensional structure and stereochemistry of organic molecules in solution.[14]

  • Objective: To elucidate the complete chemical structure, including the connectivity of atoms and their spatial arrangement.

  • Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).

  • Data Acquisition: A suite of 1D and 2D NMR experiments are performed:

    • 1D ¹H and ¹³C NMR: Provide information about the chemical environment of hydrogen and carbon atoms, respectively.[9]

    • 2D Experiments (e.g., COSY, HSQC, HMBC): Used to establish correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete assignment of the carbon skeleton and attached protons.

    • NOESY/ROESY: Provide information about through-space interactions, which is crucial for determining the relative stereochemistry and conformational preferences of the molecule.

X-ray Diffraction (XRD)

While obtaining a single crystal of this compound suitable for X-ray crystallography has proven difficult, Powder X-ray Diffraction (PXRD) is used to analyze its solid-state properties.[15][16]

  • Objective: To confirm the crystalline nature of this compound in bulk drug substance and pharmaceutical formulations.[17]

  • Methodology: A powdered sample of this compound is exposed to a monochromatic X-ray beam. The X-rays are diffracted by the crystalline lattice of the material at specific angles.

  • Data Analysis: The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a fingerprint for the crystalline form. The presence of sharp peaks in the diffractogram confirms the crystalline nature of the material, while a broad halo is indicative of amorphous content.[16]

Polyene Macrolide Features and Mechanism of Action

The defining feature of this compound, its amphiphilic structure, dictates its antifungal mechanism. The rigid polyene region interacts with ergosterol, the primary sterol in fungal cell membranes, while having a lower affinity for cholesterol in mammalian cells, which provides a degree of selectivity.[1][18]

The prevailing model of action involves the following steps:

  • Binding: this compound molecules bind to ergosterol within the fungal cell membrane.[18]

  • Pore Formation: Upon binding, several this compound molecules self-assemble to form a transmembrane channel or pore.[18][19]

  • Membrane Disruption: This pore disrupts the membrane's integrity, increasing its permeability.[18]

  • Leakage and Cell Death: The pore allows for the leakage of essential intracellular ions (primarily K+) and small molecules, leading to the dissipation of electrochemical gradients, acidification, and ultimately, fungal cell death.[1][18]

A more recent model suggests that this compound may also act by directly extracting ergosterol from the membrane, thereby disrupting the many cellular functions that rely on this sterol.[7]

Nystatin_MoA cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Pore This compound-Ergosterol Pore Complex Ergosterol->Pore 2. Forms PL1 Phospholipid PL2 Phospholipid PL3 Phospholipid This compound This compound This compound->Ergosterol K_ion K+ Leakage Ion Leakage Pore->Leakage 3. Causes Death Fungal Cell Death Leakage->Death 4. Leads to Nystatin_Signaling cluster_cell Host Immune Cell TLR2 TLR2 Signaling Intracellular Signaling Cascade (e.g., MyD88, NF-κB) TLR2->Signaling TLR1 TLR1 Cytokines Cytokine Secretion Signaling->Cytokines IL1b IL-1β Cytokines->IL1b IL8 IL-8 Cytokines->IL8 TNFa TNF-α Cytokines->TNFa This compound This compound (as PAMP) This compound->TLR2 Recognized by Inflammation Pro-inflammatory Response IL1b->Inflammation IL8->Inflammation TNFa->Inflammation Nystatin_Workflow Start Sample (Pharmaceutical or Biological) Preparation Sample Preparation (Dissolution, Extraction, Filtration) Start->Preparation HPLC HPLC Separation (C18 Column) Preparation->HPLC UV_Detect UV Detection (Quantification) HPLC->UV_Detect Decision Further Analysis Needed? MS_Detect Mass Spectrometry (Identification & Confirmation) Decision->MS_Detect Yes Report Final Report Decision->Report No UV_Detect->Decision NMR_Detect NMR Spectroscopy (Structural Elucidation) MS_Detect->NMR_Detect NMR_Detect->Report

References

The Mycosamine Moiety: A Linchpin in Nystatin's Antifungal Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nystatin, a polyene macrolide antibiotic, has been a stalwart in the treatment of fungal infections for decades. Its efficacy is intrinsically linked to its chemical structure, particularly the presence of the mycosamine moiety, a deoxyamino sugar. This technical guide delves into the critical role of mycosamine in this compound's antifungal activity. Through a comprehensive review of existing literature, this document elucidates the structure-activity relationship, detailing how modifications to or removal of the mycosamine group impact this compound's ability to bind ergosterol, form membrane-spanning channels, and ultimately induce fungal cell death. This guide provides quantitative data on the antifungal and hemolytic activities of this compound and its derivatives, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction

This compound, produced by the bacterium Streptomyces noursei, exerts its antifungal effect by preferentially binding to ergosterol, a primary sterol in fungal cell membranes. This interaction leads to the formation of pores that disrupt membrane integrity, causing leakage of intracellular components and culminating in cell death. The this compound molecule is an amphipathic structure, comprising a hydrophobic polyene chain and a hydrophilic polyol region, to which the mycosamine sugar is attached via a β-glycosidic bond. The mycosamine moiety, with its amino group, plays a multifaceted and indispensable role in the antifungal action of this compound. Understanding this role is paramount for the rational design of new, more potent, and less toxic antifungal agents.

The Crucial Role of Mycosamine in this compound's Mechanism of Action

The mycosamine moiety is fundamental to this compound's antifungal activity through several key contributions:

  • Ergosterol Binding: The initial and critical step in this compound's mechanism is its binding to ergosterol in the fungal cell membrane. The mycosamine moiety is thought to enhance this binding affinity and selectivity for ergosterol over cholesterol, the predominant sterol in mammalian cell membranes. This selectivity is a key determinant of this compound's therapeutic index.

  • Channel Formation and Stability: Following ergosterol binding, this compound molecules self-assemble to form transmembrane channels. The amino group of mycosamine is believed to be involved in the intermolecular interactions between this compound molecules within these channels, contributing to their stability and ion-conducting properties.

  • Membrane Permeabilization: The formation of stable channels leads to increased membrane permeability, allowing the efflux of essential ions like K+ and the influx of water, which ultimately results in fungal cell lysis. The absence of mycosamine significantly impairs this process.

Signaling Pathways in this compound-Induced Fungal Cell Death

This compound's interaction with the fungal cell membrane triggers a cascade of events leading to apoptosis, a form of programmed cell death. Key events in this signaling pathway include the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and the activation of caspases, which are proteases that execute the apoptotic program.

Nystatin_Apoptosis_Pathway This compound This compound Ergosterol Ergosterol in Fungal Membrane This compound->Ergosterol Binds to Pore Membrane Pore Formation Ergosterol->Pore Induces Ions Ion Leakage (K+, Na+) Pore->Ions Causes ROS Increased ROS Production Ions->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound-induced apoptotic pathway in fungal cells.

Quantitative Data: Antifungal and Hemolytic Activity

The removal or modification of the mycosamine moiety has a profound impact on the biological activity of this compound. The following tables summarize the minimum inhibitory concentration (MIC) values against Candida albicans and the hemolytic activity of this compound and its derivatives.

CompoundModificationMIC against C. albicans (µg/mL)Reference
This compoundNone0.5 - 4.0[1]
NystatinolideMycosamine removedSignificantly reduced activity[1]
10-deoxynystatinolideMycosamine removedReduced activity, but higher than nystatinolide[1]
N-acetyl-nystatinAmino group of mycosamine acetylatedGenerally higher MICs than this compound[2][3]
CompoundModificationHemolytic Activity (HC50 in µg/mL)Reference
This compoundNone~25[4]
NystatinolideMycosamine removed> 90% reduction compared to this compound[1]
10-deoxynystatinolideMycosamine removed> 90% reduction compared to this compound[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the role of the mycosamine moiety in this compound's antifungal activity.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method according to the European Committee on Antimicrobial Susceptibility Testing (EUCAST) or the Clinical and Laboratory Standards Institute (CLSI) guidelines is a standard procedure for determining the MIC of antifungal agents.

Protocol:

  • Preparation of Antifungal Stock Solution: Dissolve this compound or its derivatives in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration.

  • Serial Dilutions: Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate containing RPMI 1640 medium buffered with MOPS.

  • Inoculum Preparation: Prepare a standardized inoculum of Candida albicans (e.g., 0.5–2.5 x 10^3 cells/mL) in RPMI 1640 medium.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35-37°C for 24-48 hours.

  • MIC Reading: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% or ≥90% reduction in turbidity compared to the growth control).

MIC_Workflow start Start prep_stock Prepare Antifungal Stock Solution start->prep_stock serial_dilute Perform Serial Dilutions in 96-well plate prep_stock->serial_dilute inoculate Inoculate Microtiter Plate serial_dilute->inoculate prep_inoculum Prepare Standardized Fungal Inoculum prep_inoculum->inoculate incubate Incubate at 35-37°C for 24-48h inoculate->incubate read_mic Read MIC (Visual or Spectrophotometric) incubate->read_mic end End read_mic->end

References

Methodological & Application

Application Notes and Protocols for Studying Lipid Rafts in Mammalian Cells Using Nystatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing nystatin, a cholesterol-sequestering polyene antibiotic, to investigate the structure and function of lipid rafts in mammalian cells. This document includes detailed protocols for cholesterol depletion, membrane fractionation, and immunofluorescence microscopy, along with quantitative data on this compound's effects and visualizations of relevant signaling pathways and experimental workflows.

Introduction to this compound and Lipid Rafts

Lipid rafts are dynamic, sub-micron-sized domains within the plasma membrane enriched in cholesterol, sphingolipids, and specific proteins. These microdomains serve as platforms for signal transduction, protein trafficking, and viral entry. This compound is a valuable tool for studying lipid rafts due to its ability to bind to cholesterol, a key component of these structures. This binding sequesters cholesterol within the membrane, leading to the disruption of lipid raft integrity and the modulation of associated cellular processes.[1][2][3][4] Unlike some other cholesterol-depleting agents, this compound does not remove cholesterol from the membrane but rather alters its distribution and availability.[5]

Mechanism of Action

This compound's primary mechanism of action in the context of lipid raft research is the sequestration of membrane cholesterol.[2][6] By forming complexes with cholesterol, this compound disrupts the ordered lipid environment characteristic of rafts. This disruption can lead to the displacement of raft-associated proteins and the inhibition of signaling pathways that are dependent on lipid raft integrity.[6] It is important to note that the effects of this compound are not solely dependent on sterols but can also be influenced by the overall biophysical properties of the cell membrane.[7][8]

Applications in Research and Drug Development

The use of this compound to manipulate lipid rafts has several applications:

  • Elucidating Signaling Pathways: By disrupting lipid rafts, researchers can investigate the role of these domains in various signaling cascades, including those initiated by G-protein coupled receptors (GPCRs) and receptor tyrosine kinases.[9][10]

  • Studying Protein Trafficking: The localization and trafficking of many membrane proteins are dependent on lipid rafts. This compound treatment can help elucidate the role of rafts in these processes.

  • Investigating Viral and Toxin Entry: Many viruses and bacterial toxins utilize lipid rafts to enter host cells. This compound can be used to probe the importance of these structures in pathogenesis.

  • Drug Development: As lipid rafts are implicated in various diseases, including cancer and neurodegenerative disorders, understanding their function through tools like this compound can aid in the development of novel therapeutics that target these microdomains.[11]

Quantitative Data on this compound Treatment

The optimal concentration and incubation time for this compound treatment can vary depending on the cell type and the specific research question. The following table summarizes conditions used in various studies to disrupt lipid rafts in mammalian cells.

Cell LineThis compound ConcentrationIncubation TimeOutcome MeasureReference
HeLa50 µg/mL (~54 µM)60 minutesDepletion of proteins from detergent-resistant fractions[1]
N27 (neuronal)30-75 µM18 hours (overnight)Decrease in caveolin-1 expression, blockage of testosterone internalization[6]
Endothelial Cells10-50 µg/mL (~11-54 µM)30 minutesEnhanced lipoplex internalization[7]
SKMEL-28 (melanoma)25 µg/mL (~27 µM)30 minutesReduced transfection efficiency[12]
Human RPTCsNot specifiedNot specifiedDisruption of lipid rafts, confirmed by sucrose gradient fractionation[13]

Experimental Protocols

Here we provide detailed protocols for key experiments involving the use of this compound to study lipid rafts.

Protocol 1: Cholesterol Depletion using this compound

This protocol describes the general procedure for disrupting lipid rafts in cultured mammalian cells by sequestering cholesterol with this compound.

Materials:

  • Cultured mammalian cells

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • This compound (from a stock solution, typically in DMSO)

  • Serum-free cell culture medium

Procedure:

  • Cell Culture: Plate mammalian cells on appropriate culture vessels (e.g., 6-well plates, 10 cm dishes, or coverslips for microscopy) and grow to the desired confluency (typically 70-80%).

  • Starvation (Optional but Recommended): To reduce variability from serum components, aspirate the complete medium, wash the cells once with sterile PBS, and replace with serum-free medium. Incubate for 3 hours at 37°C.

  • This compound Treatment: Prepare the desired concentration of this compound in serum-free medium. Aspirate the starvation medium and add the this compound-containing medium to the cells.

  • Incubation: Incubate the cells for the desired time (e.g., 30-60 minutes) at 37°C. A vehicle control (serum-free medium with the same concentration of DMSO used for the this compound stock) should be run in parallel.

  • Washing: After incubation, aspirate the this compound-containing medium and wash the cells three times with sterile PBS to remove any residual this compound.

  • Downstream Analysis: The cells are now ready for downstream applications such as membrane fractionation, immunofluorescence staining, or functional assays.

G cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_post_treatment Post-Treatment cell_culture 1. Culture Cells to 70-80% Confluency starvation 2. Serum Starve (Optional) cell_culture->starvation nystatin_prep 3. Prepare this compound Solution incubation 4. Incubate Cells with this compound nystatin_prep->incubation washing 5. Wash Cells with PBS analysis 6. Proceed to Downstream Analysis washing->analysis

Protocol 2: Membrane Fractionation by Sucrose Density Gradient Ultracentrifugation

This protocol describes the isolation of lipid raft-enriched membrane fractions (detergent-resistant membranes or DRMs) from this compound-treated cells.

Materials:

  • This compound-treated and control cells (from Protocol 1)

  • Lysis buffer (e.g., 1% Triton X-100 in TNE buffer: 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA) with protease inhibitors

  • Sucrose solutions (e.g., 40%, 30%, and 5% w/v in TNE buffer)

  • Ultracentrifuge and appropriate rotor (e.g., SW41)

  • Dounce homogenizer or syringe with a narrow-gauge needle

  • Bradford assay reagents for protein quantification

Procedure:

  • Cell Lysis: After this compound treatment and washing, scrape the cells into ice-cold lysis buffer.

  • Homogenization: Homogenize the cell lysate by passing it through a Dounce homogenizer (10-15 strokes) or by passing it through a 25-gauge needle multiple times on ice.

  • Sucrose Gradient Preparation: In an ultracentrifuge tube, carefully layer the sucrose solutions, starting with the highest concentration at the bottom:

    • 1 ml of 40% sucrose

    • 2 ml of 30% sucrose

    • 1 ml of 5% sucrose

  • Sample Loading: Mix the cell lysate with an equal volume of 80% sucrose solution to achieve a final concentration of 40% sucrose. Carefully load this mixture at the bottom of the prepared sucrose gradient.

  • Ultracentrifugation: Centrifuge the gradient at high speed (e.g., 200,000 x g) for 18-20 hours at 4°C.

  • Fraction Collection: After centrifugation, a light-scattering band, corresponding to the lipid raft fraction, should be visible at the interface of the 5% and 30% sucrose layers. Carefully collect fractions from the top of the gradient (e.g., 1 ml fractions).

  • Protein Analysis: Determine the protein concentration of each fraction using the Bradford assay. The lipid raft-enriched fractions can then be analyzed by Western blotting for the presence of raft marker proteins (e.g., caveolin-1, flotillin-1).

G start This compound-Treated Cells lysis Cell Lysis (1% Triton X-100) start->lysis homogenization Homogenization lysis->homogenization sample_loading Load Lysate (in 40% Sucrose) at Bottom homogenization->sample_loading gradient_prep Prepare Sucrose Gradient (40%, 30%, 5%) gradient_prep->sample_loading ultracentrifugation Ultracentrifugation (200,000 x g, 18-20h) sample_loading->ultracentrifugation fraction_collection Collect Fractions ultracentrifugation->fraction_collection analysis Analyze Fractions (Western Blot, etc.) fraction_collection->analysis

Protocol 3: Immunofluorescence Microscopy of Lipid Raft Markers

This protocol details the visualization of lipid raft markers in this compound-treated cells using immunofluorescence microscopy.

Materials:

  • Cells grown on sterile glass coverslips

  • This compound-treated and control cells on coverslips (from Protocol 1)

  • Paraformaldehyde (PFA), 4% in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody against a lipid raft marker (e.g., anti-caveolin-1 or anti-flotillin-1)

  • Fluorescently-labeled secondary antibody

  • DAPI or Hoechst stain for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Fixation: After this compound treatment and washing, fix the cells by incubating the coverslips in 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the coverslips three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the coverslips in permeabilization buffer for 10 minutes at room temperature.

  • Washing: Wash the coverslips three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the coverslips in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Washing: Wash the coverslips three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Washing: Wash the coverslips three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate the coverslips with DAPI or Hoechst stain for 5 minutes at room temperature to visualize the nuclei.

  • Mounting: Mount the coverslips onto glass slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets.

Signaling Pathways and Logical Relationships

This compound-Induced Disruption of a Generic Signaling Pathway

The following diagram illustrates the general principle of how this compound-induced lipid raft disruption can inhibit a signaling pathway that is dependent on the spatial organization of receptors and downstream effectors within the raft.

G cluster_control Intact Lipid Raft cluster_this compound Disrupted Lipid Raft (this compound) Receptor_C Receptor Effector_C Effector Receptor_C->Effector_C Interaction Signal_C Downstream Signaling Effector_C->Signal_C Activation Receptor_N Receptor Effector_N Effector Receptor_N->Effector_N Interaction Disrupted NoSignal_N Inhibited Signaling This compound This compound Cholesterol Cholesterol This compound->Cholesterol Sequesters cluster_control cluster_control cluster_this compound cluster_this compound

This compound's Effect on the PI3K/Akt Signaling Pathway

Disruption of lipid rafts by this compound can interfere with the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and proliferation. This compound treatment can lead to the deactivation of Akt by preventing its recruitment to the plasma membrane.

G cluster_inhibition This compound This compound LipidRaft Lipid Raft Integrity This compound->LipidRaft Disrupts PI3K PI3K LipidRaft->PI3K Required for localization/activation LipidRaft->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Recruits to membrane pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Effects (e.g., Cell Survival) pAkt->Downstream Promotes

References

Application Notes and Protocols for Nystatin in Fungal Biofilm Disruption Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fungal biofilms are complex, structured communities of fungal cells embedded in a self-produced extracellular matrix. These biofilms exhibit increased resistance to antifungal agents and host immune responses, posing a significant challenge in clinical settings. Nystatin, a polyene antifungal agent, is widely used to treat topical and mucocutaneous fungal infections, particularly those caused by Candida species. Its ability to disrupt established biofilms makes it a valuable tool for in vitro studies aimed at understanding biofilm resistance and developing novel anti-biofilm therapies.

Mechanism of Action

This compound's primary mechanism of action involves binding to ergosterol, a major sterol component of the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane, disrupting its integrity. The resulting leakage of essential intracellular components, such as ions and small organic molecules, ultimately leads to cell death. In the context of a biofilm, this compound must first penetrate the extracellular matrix to reach the fungal cells. While the exact mechanisms of matrix penetration are not fully elucidated, it is understood that this compound's efficacy is dependent on its concentration and the maturity and composition of the biofilm.

Application Notes

When designing and performing this compound-based fungal biofilm disruption assays, several factors should be considered to ensure reliable and reproducible results:

  • Fungal Species and Strain: The susceptibility of fungal biofilms to this compound can vary significantly between different species and even strains of the same species. It is crucial to use well-characterized strains and to report the specific strain used in any study.

  • Biofilm Growth Conditions: The composition and structure of the biofilm can be influenced by various factors, including the growth medium, temperature, pH, and incubation time. Standardizing these conditions is essential for consistency.

  • This compound Concentration Range: A broad range of this compound concentrations should be tested to determine the minimum biofilm eradication concentration (MBEC), which is the lowest concentration required to kill the cells in a pre-formed biofilm.

  • Controls: Appropriate controls are critical for data interpretation. These should include:

    • Negative Control: Biofilms treated with the vehicle (e.g., DMSO) used to dissolve this compound.

    • Positive Control: A known anti-biofilm agent or condition.

    • Planktonic Control: Planktonic (free-floating) cells treated with this compound to determine the minimum inhibitory concentration (MIC).

  • Quantification Method: The choice of method to quantify biofilm disruption will depend on the specific research question. Common methods include:

    • Crystal Violet (CV) Staining: Measures the total biofilm biomass.

    • XTT/MTS Assays: Assess the metabolic activity of the fungal cells within the biofilm.

    • Confocal Laser Scanning Microscopy (CLSM): Allows for visualization of the biofilm structure and cell viability.

Experimental Protocols

Protocol 1: Crystal Violet Assay for Biofilm Biomass Quantification

This protocol provides a method for quantifying the total biomass of a fungal biofilm after treatment with this compound.

Materials:

  • Fungal strain of interest (e.g., Candida albicans)

  • Appropriate growth medium (e.g., RPMI-1640)

  • 96-well flat-bottom microtiter plates

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid

  • Microplate reader

Procedure:

  • Fungal Inoculum Preparation: Culture the fungal strain overnight in the appropriate growth medium. Adjust the cell density to 1 x 10^6 cells/mL in fresh medium.

  • Biofilm Formation: Add 200 µL of the fungal inoculum to each well of a 96-well plate. Incubate for 24-48 hours at 37°C to allow for biofilm formation.

  • This compound Treatment: After incubation, carefully remove the medium and wash the biofilms twice with PBS to remove non-adherent cells. Add 200 µL of fresh medium containing serial dilutions of this compound to the wells. Incubate for another 24 hours at 37°C.

  • Crystal Violet Staining: Discard the medium and wash the wells twice with PBS. Air dry the plate for 45 minutes. Add 100 µL of 0.1% Crystal Violet solution to each well and incubate for 15 minutes at room temperature.

  • Destaining: Remove the Crystal Violet solution and wash the wells thoroughly with sterile distilled water until the water runs clear. Add 200 µL of 30% acetic acid to each well to solubilize the stain.

  • Quantification: Measure the absorbance at 595 nm using a microplate reader.

Protocol 2: XTT Assay for Metabolic Activity Assessment

This protocol measures the metabolic activity of the fungal cells within the biofilm as an indicator of cell viability.

Materials:

  • Fungal strain and growth medium

  • 96-well flat-bottom microtiter plates

  • This compound stock solution

  • XTT solution (1 mg/mL in PBS)

  • Menadione solution (10 mM in acetone)

  • PBS

  • Microplate reader

Procedure:

  • Biofilm Formation and this compound Treatment: Follow steps 1-3 from Protocol 1.

  • XTT Reagent Preparation: Prepare the XTT-menadione solution immediately before use by mixing 50 µL of menadione solution with 5 mL of XTT solution.

  • XTT Incubation: After this compound treatment, wash the biofilms twice with PBS. Add 100 µL of the XTT-menadione solution to each well. Incubate the plate in the dark for 2-5 hours at 37°C.

  • Quantification: Measure the absorbance at 490 nm using a microplate reader.

Data Presentation

The following table summarizes hypothetical quantitative data for the effect of this compound on Candida albicans biofilms.

This compound Concentration (µg/mL)Biofilm Biomass Reduction (%) (Crystal Violet Assay)Metabolic Activity Reduction (%) (XTT Assay)
0 (Control)00
115.220.5
235.842.1
462.570.3
885.192.4
1695.398.6

Note: The above data is for illustrative purposes only and may not reflect actual experimental results.

Visualizations

G cluster_workflow Experimental Workflow for this compound Biofilm Disruption Assay cluster_quantify Quantification prep Prepare Fungal Inoculum (1x10^6 cells/mL) form Biofilm Formation (24-48h at 37°C) prep->form wash1 Wash with PBS form->wash1 treat Treat with this compound (Serial Dilutions, 24h) wash1->treat wash2 Wash with PBS treat->wash2 cv Crystal Violet Staining (Biomass) wash2->cv Option 1 xtt XTT Assay (Metabolic Activity) wash2->xtt Option 2 read Measure Absorbance (Microplate Reader) cv->read xtt->read

Caption: Workflow for this compound Fungal Biofilm Disruption Assay.

G cluster_membrane This compound's Mechanism of Action on Fungal Biofilm This compound This compound matrix Extracellular Matrix This compound->matrix Penetrates ergosterol Ergosterol This compound->ergosterol Binds to cell Fungal Cell matrix->cell membrane Cell Membrane cell->membrane pore Pore Formation ergosterol->pore Induces membrane->ergosterol leakage Ion Leakage pore->leakage death Cell Death leakage->death

Caption: Mechanism of this compound Action on Fungal Biofilms.

Application Notes and Protocols for Determining Nystatin Dose-Response Curve in Candida albicans

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the dose-response relationship of nystatin against Candida albicans, a common fungal pathogen. The included protocols are based on established methodologies for antifungal susceptibility testing.

Introduction

This compound is a polyene antifungal agent isolated from Streptomyces noursei.[1][2] It is widely used for the topical treatment of cutaneous and mucosal infections caused by Candida species, particularly Candida albicans.[1][3] this compound exhibits both fungistatic and fungicidal activity, with its efficacy being concentration-dependent.[1][2] Understanding the dose-response curve is critical for determining effective therapeutic concentrations and for monitoring the potential development of resistance.

The primary mechanism of action of this compound involves its binding to ergosterol, a crucial component of the fungal cell membrane.[4][5] This binding leads to the formation of pores or channels, disrupting the membrane's integrity and causing leakage of essential intracellular contents, which ultimately results in fungal cell death.[4][5]

Quantitative Data: this compound Susceptibility in Candida albicans

The susceptibility of Candida albicans to this compound is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of the microorganism. The following tables summarize reported MIC values from various studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans

Strain TypeMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Clinical Isolates0.625 - 1.251.251.25[1]
Clinical Isolates4 - 8--[2]
Amphotericin B-susceptible isolates0.125 - 1--[3]
Amphotericin B-resistant isolates4 - 16--[3]
Clinical Isolates--2[6]
Clinical Isolates0.25 - 84.1-[7]

MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Experimental Protocols

The following protocols are standard methods for determining the in vitro susceptibility of Candida albicans to this compound.

Protocol 1: Broth Microdilution Susceptibility Testing (Based on EUCAST and CLSI M27-A Standards)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • Candida albicans isolates

  • This compound powder (Sigma-Aldrich or equivalent)

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 2% Glucose solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional, for spectrophotometric reading)

  • Inoculating loop or sterile swabs

  • Vortex mixer

  • Incubator (35-37°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 1600 µg/mL).

    • Further dilute the stock solution in RPMI 1640 medium to create a working solution for serial dilutions.

  • Inoculum Preparation:

    • Subculture C. albicans on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the yeast suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^5 CFU/mL in the test wells.[1]

  • Microdilution Plate Preparation:

    • Perform serial twofold dilutions of this compound in the 96-well microtiter plate using RPMI 1640 medium. The typical concentration range to test is 0.03 to 16 µg/mL.[6]

    • Add 100 µL of the diluted yeast inoculum to each well containing the this compound dilutions.

    • Include a growth control well (inoculum without this compound) and a sterility control well (medium only).

  • Incubation:

    • Incubate the microtiter plates at 36°C under aerobic conditions for 24 to 48 hours.[1]

  • Reading the Results:

    • Visual Reading: The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth.

    • Spectrophotometric Reading: Measure the optical density (OD) at 450 nm. The MIC is defined as the lowest drug concentration that causes a significant reduction (e.g., 50% or 90%) in turbidity compared to the growth control.

Protocol 2: Time-Kill Assay

This assay provides information on the rate and extent of the fungicidal activity of this compound.

Materials:

  • Same as Protocol 1

  • Sterile saline or phosphate-buffered saline (PBS)

  • Sabouraud Dextrose Agar plates

  • Filtration device (optional, to remove residual drug)

Procedure:

  • Preparation:

    • Prepare a standardized inoculum of C. albicans in RPMI 1640 medium as described in Protocol 1.

    • Prepare tubes with different concentrations of this compound (e.g., 1x, 4x, 8x, 16x MIC). Include a drug-free control tube.

  • Incubation and Sampling:

    • Inoculate each tube with the yeast suspension.

    • Incubate the tubes at 35-37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

  • Colony Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline or PBS.

    • Plate a known volume of each dilution onto Sabouraud Dextrose Agar plates.

    • Incubate the plates at 35°C for 24-48 hours.

    • Count the number of colonies (CFU/mL) on each plate.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each this compound concentration.

    • A fungicidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Visualizations

Mechanism of Action

The following diagram illustrates the primary mechanism of action of this compound on the Candida albicans cell.

Nystatin_Mechanism cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Pore Membrane Pore Formation Ergosterol->Pore Leads to This compound This compound This compound->Ergosterol Binds to Leakage Leakage of Intracellular Ions (K+) Pore->Leakage Death Fungal Cell Death Leakage->Death

Caption: Mechanism of action of this compound on Candida albicans.

Experimental Workflow: Broth Microdilution

The diagram below outlines the general workflow for determining the MIC of this compound against Candida albicans.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare C. albicans Inoculum Plate_Inoculation Inoculate Microtiter Plate Inoculum->Plate_Inoculation Nystatin_Dilutions Prepare Serial Dilutions of this compound Nystatin_Dilutions->Plate_Inoculation Incubation Incubate at 36°C for 24-48h Plate_Inoculation->Incubation Reading Read Results (Visual/Spectrophotometric) Incubation->Reading MIC_Determination Determine MIC Reading->MIC_Determination Nystatin_Immune_Response cluster_host_response Host Immune Response This compound This compound Treatment IFN_gamma Upregulation of IFN-γ This compound->IFN_gamma enhances IL_17 Upregulation of IL-17 Signaling Pathway This compound->IL_17 enhances Defense Enhanced Host Defense against C. albicans IFN_gamma->Defense IL_17->Defense

References

In Vivo Efficacy of Liposomal Nystatin Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vivo efficacy of liposomal nystatin formulations, summarizing key quantitative data, detailing experimental protocols from published studies, and visualizing essential concepts. This compound, a polyene antifungal agent, has seen renewed interest through its incorporation into liposomal delivery systems, which significantly reduces its systemic toxicity while maintaining or even enhancing its antifungal activity.[1][2][3][4][5] These formulations have shown promise in preclinical models of invasive fungal infections, offering a potential therapeutic alternative to conventional amphotericin B.[6][7][8]

Data Presentation: Quantitative Summary of In Vivo Studies

The following tables summarize the pharmacokinetic parameters, efficacy, and toxicity of liposomal this compound formulations in various animal models as reported in the literature.

Table 1: Pharmacokinetic Parameters of Liposomal this compound in Rabbits
Dosage (mg/kg)AdministrationCmax (µg/mL)AUC0–24 (µg·h/mL)Vd (L/kg)CLt (L/kg·h)t1/2 (h)Animal ModelReference
2Single IV13.0711.650.2050.1730.96Normal Rabbits[9]
4Single IV-----Normal Rabbits[10]
6Single IV41.9167.440.1840.1011.51Normal Rabbits[9]
1Multiple IV (8 days)-----Uninfected Rabbits[6]
2Multiple IV (8 days)-----Uninfected Rabbits[6]
4Multiple IV (8 days)-----Uninfected Rabbits[6]

Cmax: Maximum plasma concentration; AUC0–24: Area under the plasma concentration-time curve from 0 to 24 hours; Vd: Volume of distribution; CLt: Total clearance; t1/2: Terminal half-life; IV: Intravenous.

Table 2: In Vivo Efficacy of Liposomal this compound Against Fungal Infections
Fungal PathogenAnimal ModelLiposomal this compound Dose (mg/kg/day)Key Efficacy OutcomesComparison GroupsReference
Candida albicansDisseminated Candidiasis (Mice)Equivalent to 4 mg/kg free this compoundImproved survivalFree this compound (no effect at max tolerated dose)[2]
Candida albicansDisseminated Candidiasis (Neutropenic Rabbits)2 and 4Dose-dependent clearance from blood and tissues, comparable to amphotericin BAmphotericin B (1 mg/kg), Fluconazole (10 mg/kg)[8]
Aspergillus fumigatusDisseminated Aspergillosis (Neutropenic Mice)≥ 2Significant protection against death; cleared fungus from lungs, spleen, pancreas, kidney, and liverUntreated, saline, empty liposomes[11]
Aspergillus fumigatusPulmonary Aspergillosis (Neutropenic Rabbits)2 and 4Prolonged survival, reduced tissue injury and fungal burdenAmphotericin B (1 mg/kg), Untreated[6][7]
Aspergillus fumigatusPulmonary Aspergillosis (Neutropenic Rabbits)1Reduced fungal tissue burden but did not prolong survivalAmphotericin B (1 mg/kg), Untreated[6][7]
Table 3: Toxicity Profile of Liposomal this compound in Animal Models
Animal ModelLiposomal this compound Dose (mg/kg/day)Key Toxicity FindingsComparison GroupsReference
Mice16 (max tolerated dose)Significantly reduced toxicity compared to free this compoundFree this compound (max tolerated dose of 4 mg/kg)[2]
Neutropenic Rabbits (Pulmonary Aspergillosis)2 and 4Mild increases in BUN and serum creatinine, similar to amphotericin BAmphotericin B (1 mg/kg)[7]
Rats and Rabbits (Reproductive Toxicity)1.5 and 2.0Parental toxicity (decreased body weight and food consumption)Control[12]
Neutropenic Rabbits (Disseminated Candidiasis)2 and 4Less nephrotoxic than conventional amphotericin BAmphotericin B (1 mg/kg)[8]

BUN: Blood Urea Nitrogen.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a framework for designing and conducting in vivo efficacy studies of liposomal this compound formulations.

Protocol 1: Preparation of Multilamellar Liposomal this compound

This protocol is based on the composition of Nyotran, a well-studied liposomal this compound formulation.[3][6]

Materials:

  • This compound USP

  • Dimyristoyl phosphatidylcholine (DMPC)

  • Dimyristoyl phosphatidylglycerol (DMPG)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator (optional, for size reduction)

  • Lyophilizer

Procedure:

  • Dissolve DMPC and DMPG (in a 7:3 molar ratio) and this compound in a chloroform:methanol (1:1 v/v) solution.[13]

  • Attach the flask to a rotary evaporator and evaporate the organic solvents at 40°C under reduced pressure to form a thin lipid film on the inner wall of the flask.[13]

  • Maintain the flask under vacuum overnight to ensure complete removal of residual solvent.[13]

  • Hydrate the lipid film with sterile PBS (pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the lipids (e.g., 60°C).[13] This results in the formation of multilamellar vesicles.

  • For particle size reduction, the liposomal suspension can be subjected to probe sonication.[13]

  • The resulting liposomal this compound suspension can be lyophilized for long-term storage.[6]

Protocol 2: In Vivo Efficacy in a Murine Model of Disseminated Aspergillosis

This protocol is adapted from studies evaluating the efficacy of liposomal this compound in neutropenic mice.[11]

Animal Model:

  • Male or female mice (e.g., Hale-Stoner) weighing 20-25 g.

Induction of Neutropenia:

  • Administer 5-fluorouracil intravenously to induce neutropenia.

Infection:

  • 24 hours post-immunosuppression, infect mice intravenously with a lethal inoculum of Aspergillus fumigatus conidia.

Treatment:

  • Begin treatment 24 hours post-infection.

  • Administer liposomal this compound intravenously once daily for 5 consecutive days.

  • Include control groups: untreated, saline-treated, and empty liposome-treated mice.

Efficacy Assessment:

  • Monitor survival daily for up to 50 days.

  • At specific time points (e.g., day 5), euthanize a subset of mice for histopathological analysis of organs (lungs, spleen, pancreas, kidney, liver) to assess fungal clearance and organ damage.[11]

Protocol 3: Pharmacokinetic Study in Rabbits

This protocol is based on pharmacokinetic studies of multilamellar liposomal this compound in rabbits.[9][10]

Animal Model:

  • Normal, catheterized New Zealand White rabbits.

Drug Administration:

  • Administer single or multiple daily intravenous doses of liposomal this compound (e.g., 2, 4, and 6 mg/kg).

Blood Sampling:

  • Draw blood samples from the catheter at predetermined time points (e.g., pre-dose, and 10 min, 30 min, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[6]

  • Collect blood in heparinized tubes and centrifuge to obtain plasma.

This compound Quantification:

  • Measure this compound concentrations in plasma using a validated high-performance liquid chromatography (HPLC) method.[9][10]

Pharmacokinetic Analysis:

  • Fit the plasma concentration-time data to a pharmacokinetic model (e.g., a two-compartment open model) to determine parameters such as Cmax, AUC, Vd, CLt, and t1/2.[9][10]

Visualizations

Mechanism of Action of Liposomal this compound

Liposomal this compound Mechanism cluster_bloodstream Bloodstream cluster_fungal_cell Fungal Cell L_Nys Liposomal this compound Fungal_Membrane Fungal Cell Membrane (Ergosterol-rich) L_Nys->Fungal_Membrane Fusion/Drug Release Pore Pore Formation Fungal_Membrane->Pore This compound binds to Ergosterol Leakage Ion Leakage (K+, Na+, H+) Pore->Leakage Death Fungal Cell Death Leakage->Death

Caption: Mechanism of action of liposomal this compound.

Experimental Workflow for In Vivo Efficacy Study

In Vivo Efficacy Workflow Animal_Model Select Animal Model (e.g., Neutropenic Mouse) Immunosuppression Induce Immunosuppression (e.g., 5-Fluorouracil) Animal_Model->Immunosuppression Infection Induce Fungal Infection (e.g., IV A. fumigatus) Immunosuppression->Infection Treatment Administer Treatment (Liposomal this compound vs. Controls) Infection->Treatment Monitoring Monitor Survival and Health Treatment->Monitoring Endpoint_Analysis Endpoint Analysis (Histopathology, Fungal Burden) Monitoring->Endpoint_Analysis

Caption: Workflow for an in vivo efficacy study.

Relationship Between Liposomal Formulation and In Vivo Performance

Formulation to Performance Formulation Liposomal Formulation (Composition, Size) PK Pharmacokinetics (Altered Distribution, Longer Circulation) Formulation->PK Toxicity Reduced Toxicity (Lower Cmax of free drug, Reduced binding to cholesterol) Formulation->Toxicity Efficacy Enhanced Efficacy (Targeted delivery, Higher tolerated dose) PK->Efficacy Toxicity->Efficacy Outcome Improved Therapeutic Outcome Efficacy->Outcome

Caption: Liposomal formulation and in vivo performance.

References

Application Notes: Preparation and Use of Nystatin for Fungal Contamination Control in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nystatin is a polyene macrolide antibiotic derived from Streptomyces noursei. It is widely used in cell culture applications as a potent antifungal agent to prevent or eliminate contamination by yeasts and molds. This compound exhibits fungistatic or fungicidal activity, depending on its concentration and the susceptibility of the contaminating organism.[1][2][3] Its utility in mammalian cell culture is underscored by its selective toxicity. This compound preferentially binds to ergosterol, the primary sterol in fungal cell membranes, and has a much lower affinity for cholesterol, the predominant sterol in mammalian cell membranes.[1][4] This selective binding disrupts the integrity of the fungal membrane, leading to the formation of pores, leakage of essential intracellular ions, and ultimately, cell death.[4][5][6]

Mechanism of Action

This compound's antifungal activity is achieved by its high affinity for ergosterol within the fungal cell membrane. Upon binding, this compound molecules aggregate to form transmembrane channels or pores.[1][5] This structural change compromises the membrane's function as a selective barrier, resulting in the uncontrolled leakage of potassium ions (K+) and other cellular contents, which leads to fungal cell death.[5]

cluster_fungal Fungal Cell cluster_mammalian Mammalian Cell Ergosterol Ergosterol FungalMembrane Fungal Cell Membrane Pore Pore Formation Ergosterol->Pore Leakage Ion Leakage (K+) Pore->Leakage Death Fungal Cell Death Leakage->Death Cholesterol Cholesterol MammalianMembrane Mammalian Cell Membrane NoEffect Minimal Effect Cholesterol->NoEffect This compound This compound This compound->Ergosterol High Affinity Binding This compound->Cholesterol Low Affinity

Caption: Mechanism of this compound's selective antifungal activity.

Quantitative Data Summary

The following tables summarize key quantitative data for the preparation and use of this compound solutions.

Table 1: Solubility of this compound

Solvent Solubility Reference
Dimethyl Sulfoxide (DMSO) 5 mg/mL to >30.5 mg/mL [7][8]
Dimethylformamide (DMF) Freely Soluble [7]
Methanol ~11.2 mg/mL [7]
Ethylene Glycol ~8.75 mg/mL [7]
Ethanol ~1.2 mg/mL [7]

| Water | Very slightly soluble / Insoluble (forms a suspension) |[9][10] |

Table 2: Recommended Concentrations for Cell Culture

Concentration Type Solvent / Medium Recommended Concentration Reference
Stock Solution 100% DMSO 10 - 25 mg/mL [11]
Stock Suspension Sterile Water or PBS 10,000 units/mL or 50 mg/mL [7][12]
Working Concentration Cell Culture Medium 30 - 100 units/mL [13]

| Working Concentration | Cell Culture Medium | 50 mg/L (50 µg/mL) | |

Table 3: Storage and Stability

Form Storage Temperature Stability / Shelf-Life Notes Reference
Powder -20°C or +4°C 24 months (frozen) Protect from light, heat, and air. [7][9]
DMSO Stock Solution -20°C Make fresh daily is recommended. Aliquot to avoid freeze-thaw cycles. Protect from light. [11]
Aqueous Suspension -20°C Up to 3-4 months Aliquot to avoid freeze-thaw cycles. [9]

| In Culture Medium | 37°C | Stable for up to 3 days | |[7] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO (Recommended)

This protocol describes the preparation of a true solution, which is preferable for accurate dosing in cell culture. All steps should be performed in a sterile environment (e.g., a laminar flow hood).

Materials:

  • This compound powder (Potency typically ≥ 4,400 units/mg)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, light-protecting microcentrifuge tubes or cryovials

  • Sterile pipettes and tips

  • Vortex mixer

Methodology:

  • Determine this compound Potency: Check the Certificate of Analysis for the specific activity of the this compound powder (units/mg).

  • Calculate Required Mass:

    • Goal: Prepare 1 mL of a 10,000 units/mL stock solution.

    • Example: If the potency is 5,000 units/mg, you need 2 mg of this compound powder.

    • Calculation: (10,000 units/mL) / (5,000 units/mg) = 2 mg/mL.

  • Weighing: Aseptically weigh the calculated amount of this compound powder. This compound is sensitive to light and air, so perform this step efficiently.

  • Dissolution:

    • Add the weighed this compound powder to a sterile tube.

    • Add the required volume of sterile DMSO (e.g., 1 mL for a 2 mg/mL solution).

    • Vortex thoroughly for 30-60 seconds until the powder is completely dissolved. The solution should be clear and bright yellow.[7]

  • Aliquoting and Storage:

    • Immediately aliquot the stock solution into sterile, light-protecting (amber) tubes in volumes suitable for single use (e.g., 50-100 µL).

    • Store the aliquots at -20°C. It is recommended to prepare this stock solution fresh.[11]

Protocol 2: Use of this compound in Cell Culture Medium

Methodology:

  • Thaw Stock Solution: Thaw one aliquot of the this compound stock solution at room temperature.

  • Dilution:

    • Goal: Achieve a final working concentration of 50 units/mL in 100 mL of cell culture medium.

    • Stock Concentration: 10,000 units/mL.

    • Calculation (V1C1 = V2C2):

      • V1 = (V2 x C2) / C1

      • V1 = (100 mL x 50 units/mL) / 10,000 units/mL = 0.5 mL

    • Therefore, add 0.5 mL (or 500 µL) of the 10,000 units/mL stock solution to 100 mL of complete cell culture medium.

  • Mixing: Mix the medium thoroughly by gentle inversion. The medium is now ready for use.

  • Incubation: this compound is stable in culture medium at 37°C for approximately three days.[7] For long-term cultures, the medium should be replaced with fresh, this compound-containing medium every 2-3 days.

Workflow and Logic Diagrams

The following diagram illustrates the complete workflow from powder to application in cell culture.

cluster_prep Stock Solution Preparation (Aseptic) cluster_use Working Solution Preparation start Start: Weigh this compound Powder dissolve Add DMSO and Vortex to Dissolve start->dissolve Step 1 aliquot Aliquot into Light-Protecting Tubes dissolve->aliquot Step 2 store Store Aliquots at -20°C aliquot->store Step 3 thaw Thaw Single Aliquot store->thaw For Use dilute Dilute Stock into Culture Medium thaw->dilute Step 4 mix Mix Medium Gently dilute->mix Step 5 end Add to Cell Culture mix->end Step 6

Caption: Workflow for preparing and using this compound in cell culture.

References

Application Notes and Protocols: Nystatin as a Selection Agent for Resistant Yeast Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nystatin, a polyene macrolide antibiotic produced by Streptomyces noursei, is a widely utilized antifungal agent with fungistatic and fungicidal activity against a broad spectrum of yeasts and fungi.[1][2] Its primary application is in the treatment of cutaneous, mucocutaneous, and gastrointestinal infections caused by Candida species.[1][3] In the research setting, this compound serves as a valuable tool for the selection of resistant yeast strains, facilitating the study of antifungal resistance mechanisms.

The selective action of this compound is attributed to its high binding affinity for ergosterol, a primary sterol component of the fungal cell membrane.[2][4] This interaction is significantly stronger than its affinity for cholesterol, the predominant sterol in mammalian cell membranes, which accounts for its selective toxicity.[1][2] Resistance to this compound in yeast, though historically uncommon in Candida albicans, can be developed and is associated with alterations in the cell membrane's sterol composition.[1][5]

These application notes provide detailed protocols for determining the minimum inhibitory concentration (MIC) of this compound and for the selection of this compound-resistant yeast strains.

Mechanism of Action

This compound exerts its antifungal effect by disrupting the integrity of the fungal cell membrane.[1][2] The polyene antibiotic binds to ergosterol, leading to the formation of pores or channels in the membrane.[2][4][6] This pore formation alters the membrane's permeability, resulting in the leakage of essential intracellular components, such as potassium ions (K+), and a disruption of the electrochemical gradients necessary for cellular function, ultimately leading to cell death.[1][2]

Mechanism of Action of this compound This compound This compound Ergosterol Ergosterol This compound->Ergosterol Binds to PoreFormation Pore Formation This compound->PoreFormation Induces FungalCellMembrane Fungal Cell Membrane Ergosterol->FungalCellMembrane Component of Ergosterol->PoreFormation MembranePermeability Increased Membrane Permeability PoreFormation->MembranePermeability IonLeakage Leakage of K+ and other essential molecules MembranePermeability->IonLeakage CellDeath Fungal Cell Death IonLeakage->CellDeath

Caption: Mechanism of this compound Action on the Fungal Cell Membrane.

Mechanisms of Resistance

Resistance to this compound in yeasts can arise from several molecular alterations, primarily centered around the ergosterol biosynthesis pathway. A primary mechanism involves a decrease in the ergosterol content of the cell membrane, which reduces the number of binding sites for this compound. Mutations in the genes of the ergosterol biosynthesis pathway, such as ERG11, can lead to the production of altered sterols that have a lower affinity for this compound.[7][8] Additionally, some resistant strains may exhibit changes in cell wall composition that limit the diffusion of this compound to the cell membrane.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound with yeast.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound for Various Yeast Species

Yeast SpeciesThis compound MIC Range (µg/mL)Reference
Candida albicans0.625 - 1.25[9]
Candida glabrata0.625 - 1.25[9]
Candida parapsilosis0.625 - 1.25[9]
Candida krusei0.625 - 1.25[9]
Candida tropicalis0.625[9]
Geotrichum candidum1.25[9]
Trichosporon mucoides1.25[9]
Most sensitive fungi1.56 - 6.25[10]

Table 2: this compound Concentrations for Selection of Resistant Saccharomyces cerevisiae

Selection LevelThis compound Concentration (units/mL)Reference
First-step mutants10, 15, or 60[11]
Second-step mutantsUp to 800[11]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol is based on the broth microdilution method as standardized by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9]

Materials:

  • This compound powder

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Phosphate buffer (pH 6.0)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 2% Glucose solution

  • Sterile 96-well flat-bottom microdilution plates

  • Yeast strains to be tested

  • Sterile distilled water

  • Spectrophotometer (450 nm)

  • Incubator (36°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in a minimal amount of DMF to create a high-concentration stock solution (e.g., 2000 µg/mL).[9][12]

    • The stock solution can then be serially diluted.[9]

  • Preparation of this compound Working Solutions:

    • Perform serial 1:2 dilutions of the this compound stock solution with phosphate buffer (pH 6.0) to create a range of working solutions.[9]

  • Preparation of Microdilution Plates:

    • In a 96-well plate, add 100 µL of 2X concentrated RPMI 1640 medium (supplemented with 2% glucose) to each well.

    • Add 100 µL of the appropriate this compound working solution to the wells to achieve the desired final concentrations (e.g., ranging from 0.0195 to 10 µg/mL).[9]

    • Column 11 should serve as a growth control (no this compound), and column 12 as a sterility control (no yeast inoculum).[9]

  • Preparation of Yeast Inoculum:

    • Culture the yeast strains on a suitable agar medium.

    • Prepare a yeast suspension in sterile distilled water and adjust the turbidity to achieve a final concentration of 0.5 to 2.5 x 10^5 CFU/mL in the microplate wells after inoculation.[9]

  • Inoculation and Incubation:

    • Add 100 µL of the yeast inoculum to each well (except the sterility control).

    • Incubate the plates at 36°C for 24 to 48 hours.[9]

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth.[13]

    • Read the results visually and, if desired, spectrophotometrically at 450 nm after 24 and 48 hours.[9]

Protocol 2: Selection of this compound-Resistant Yeast Strains

This protocol describes a method for selecting spontaneous this compound-resistant mutants by plating a large population of yeast cells on a medium containing a selective concentration of this compound.

Materials:

  • Yeast strain of interest

  • Yeast extract-peptone-dextrose (YPD) agar and broth

  • This compound

  • Sterile distilled water or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (temperature suitable for the yeast strain)

  • Sterile plating beads or a cell spreader

Procedure:

  • Preparation of Selective Plates:

    • Prepare YPD agar and autoclave.

    • Allow the agar to cool to approximately 50-55°C.

    • Add this compound from a stock solution to the molten agar to achieve the desired final concentrations. For an initial selection, concentrations 2-4 times the MIC of the wild-type strain can be used. Based on literature, for Saccharomyces cerevisiae, initial selections can be performed on plates containing 10, 15, or 60 units/mL of this compound.[11]

    • Pour the plates and allow them to solidify.

  • Preparation of Yeast Culture:

    • Inoculate a single colony of the wild-type yeast strain into YPD broth.

    • Grow the culture overnight to the stationary phase to ensure a high cell density.

  • Plating for Selection:

    • Determine the cell concentration of the overnight culture using a spectrophotometer or by cell counting.

    • Plate a high density of cells (e.g., 10^7 to 10^8 cells) onto the YPD agar plates containing this compound.

    • Also, plate serial dilutions of the culture onto non-selective YPD plates to determine the total viable cell count.

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the yeast strain for 3-5 days.[14]

  • Isolation and Confirmation of Resistant Mutants:

    • Colonies that grow on the this compound-containing plates are potential resistant mutants.

    • Pick individual colonies and streak them onto fresh this compound-containing plates to confirm their resistance.

    • To ensure the stability of the resistant phenotype, subculture the confirmed resistant colonies on non-selective media for several generations and then re-test their resistance to this compound.

Workflow for Selection of this compound-Resistant Yeast Start Start: Wild-Type Yeast Strain Culture Grow overnight culture in YPD broth Start->Culture Plate Plate high density of cells on YPD + this compound plates Culture->Plate Incubate Incubate for 3-5 days Plate->Incubate Isolate Isolate colonies growing on selective media Incubate->Isolate Confirm Confirm resistance by re-streaking on YPD + this compound Isolate->Confirm Characterize Characterize resistant mutants Confirm->Characterize

Caption: Experimental Workflow for Selecting this compound-Resistant Yeast.

References

Nystatin's Efficacy in Combating Duo-Species Biofilms: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the persistent challenge against polymicrobial infections, understanding the efficacy of established antifungal agents in complex biofilm environments is paramount. New application notes released today provide researchers, scientists, and drug development professionals with detailed protocols and quantitative data on the application of Nystatin in duo-species biofilm models involving Candida albicans and various bacterial species. These notes offer a comprehensive guide for studying the impact of this compound on the intricate and resilient structures of mixed microbial communities.

Duo-species biofilms, particularly those formed by the fungus Candida albicans and bacteria such as Streptococcus mutans, Staphylococcus aureus, and Pseudomonas aeruginosa, represent a significant clinical challenge due to their increased resistance to antimicrobial agents and their role in persistent infections. This compound, a polyene antifungal, has long been a staple in treating candidiasis. Its application in the context of these more complex biofilm structures is an area of active research. These application notes synthesize key findings and methodologies to facilitate further investigation into this compound's potential in disrupting these synergistic microbial partnerships.

Key Findings on this compound's Efficacy

This compound has demonstrated significant efficacy in disrupting the architecture and viability of Candida albicans - Streptococcus mutans duo-species biofilms. Treatment with this compound has been shown to eliminate C. albicans from the biofilm, leading to a notable reduction in the overall biofilm mass and a decrease in the viability of the bacterial partner, S. mutans.[1] This effect is attributed to this compound's primary mechanism of action, which involves binding to ergosterol in the fungal cell membrane, leading to pore formation, leakage of intracellular contents, and ultimately, fungal cell death.[1] The disruption of the fungal component of the biofilm subsequently impacts the bacterial population, highlighting the interdependent nature of these mixed microbial communities.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on duo-species biofilms as reported in key studies.

Table 1: Effect of this compound on Candida albicans - Streptococcus mutans Duo-Species Biofilm Viability and Biomass [1]

ParameterTreatment Group (this compound)Control GroupSignificance
C. albicans Viable CellsEliminated at 44 hoursPresentp < 0.05
S. mutans Abundance Reduction0.5 log CFU/mL at 44 and 68 hoursNo significant reductionp < 0.05
Biofilm Dry-WeightSignificantly reducedNo significant reductionp < 0.05

Table 2: Impact of this compound on Microcolony Structure in C. albicans - S. mutans Duo-Species Biofilms [1]

ParameterTreatment Group (this compound)Control GroupSignificance
Microcolony Size and VolumeReducedLarger and more voluminousp < 0.05
Core EPS CoverageReduced, forming halo-shaped microcoloniesDenseNot specified

Signaling Pathways in Duo-Species Biofilms

The interaction between Candida albicans and bacteria within a biofilm is a complex interplay of physical and chemical signaling. Quorum sensing, a cell-density-dependent communication mechanism, plays a crucial role in regulating the virulence and biofilm formation of both microbial partners.

In the C. albicans - S. mutans biofilm, the fungal quorum-sensing molecule, farnesol, can influence the growth and virulence of S. mutans.[2] Conversely, the bacterial competence-stimulating peptide (CSP) from S. mutans can affect the morphology of C. albicans.[2] this compound's primary action on the fungal partner disrupts these intricate signaling networks, indirectly affecting the bacterial component.

Below are diagrams illustrating the key signaling interactions within these duo-species biofilms.

G cluster_Candida Candida albicans cluster_Strep Streptococcus mutans Ca C. albicans Farnesol Farnesol Ca->Farnesol produces Sm S. mutans Farnesol->Sm influences growth & virulence CSP CSP Sm->CSP produces CSP->Ca influences morphology

Caption: Quorum Sensing Crosstalk in C. albicans - S. mutans Biofilm.

The physical interaction between C. albicans and S. aureus is another critical aspect of duo-species biofilm formation. The adhesin protein Als3 on the surface of C. albicans hyphae plays a key role in binding to S. aureus.

G Ca_hyphae C. albicans Hyphae Als3 Als3 Adhesin Ca_hyphae->Als3 expresses Sa S. aureus Als3->Sa binds to

Caption: Physical Interaction between C. albicans and S. aureus.

Experimental Protocols

Detailed protocols are essential for the reproducible study of this compound's effect on duo-species biofilms. Below is a summarized protocol for the formation of a C. albicans - S. mutans duo-species biofilm and subsequent treatment with this compound, based on established methodologies.[1]

Protocol: In Vitro Duo-Species Biofilm Model (C. albicans and S. mutans)

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Streptococcus mutans strain (e.g., UA159)

  • Saliva-coated hydroxyapatite (sHA) discs

  • Tryptic Soy Broth supplemented with yeast extract (TSBY)

  • Sucrose and glucose solutions

  • This compound solution (e.g., 28,000 IU)

  • Phosphate-buffered saline (PBS)

  • Microtiter plates

Workflow Diagram:

G A Prepare sHA discs in microtiter plate B Inoculate with C. albicans (10^3 CFU/ml) & S. mutans (10^5 CFU/ml) A->B C Incubate for 20 hours (Initial biofilm formation) B->C D Treat with this compound solution (5 min, 4 times/day) C->D E Continue incubation up to 68 hours D->E F Assess biofilm: - Viability (CFU) - Biomass (Dry weight) - Structure (Microscopy) - Gene expression (PCR) E->F

Caption: Experimental Workflow for this compound Treatment of Duo-Species Biofilm.

Procedure:

  • Preparation of Inocula: Culture C. albicans and S. mutans in appropriate broth overnight. Wash and resuspend the cells in the desired medium to the specified concentrations (C. albicans: 10^3 CFU/ml; S. mutans: 10^5 CFU/ml).

  • Biofilm Formation: Place sterile sHA discs in a 24-well plate. Add the mixed inoculum to each well. Incubate at 37°C in a 5% CO2 atmosphere for 20 hours to allow for initial biofilm formation.

  • This compound Treatment: After the initial incubation, begin the this compound treatment regimen. Gently wash the biofilms with PBS to remove planktonic cells. Add the this compound solution (e.g., 28,000 IU) to the treatment group wells and a control solution (e.g., PBS) to the control group wells. Incubate for 5 minutes. Repeat this treatment four times a day.

  • Continued Incubation: Between treatments, maintain the biofilms in a high-sugar challenge medium (e.g., 1% sucrose and 1% glucose) to mimic a cariogenic environment. Continue incubation for a total of 44 to 68 hours.

  • Biofilm Analysis:

    • Viability: Harvest the biofilms by scraping and sonication. Perform serial dilutions and plate on selective agar to determine the colony-forming units (CFU) for each species.

    • Biomass: Collect the biofilm, dry it, and measure the dry weight.

    • Structure: Visualize the biofilm architecture using techniques such as confocal laser scanning microscopy (CLSM) or scanning electron microscopy (SEM).

    • Gene Expression: Extract RNA from the biofilm and perform real-time PCR to analyze the expression of virulence genes for both species.

Concluding Remarks

The provided application notes and protocols serve as a valuable resource for the scientific community engaged in biofilm research and antifungal drug development. The data clearly indicates that this compound can be an effective agent against Candida albicans within a duo-species biofilm, which in turn negatively impacts the bacterial partner. This underscores the importance of targeting the fungal component in mixed-species infections. Further research is warranted to explore the efficacy of this compound in other duo-species biofilm models and to elucidate the full spectrum of its effects on interspecies signaling and the biofilm matrix. The methodologies outlined here provide a solid framework for such future investigations.

References

Liposomal Nystatin Formulation for Systemic Fungal Infection Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nystatin, a polyene macrolide antibiotic, exhibits potent broad-spectrum antifungal activity by binding to ergosterol in the fungal cell membrane, leading to the formation of pores, leakage of intracellular components, and ultimately, fungal cell death.[1][2][3] Despite its efficacy, the clinical use of this compound for systemic fungal infections has been severely limited due to its poor solubility and significant systemic toxicity when administered parenterally.[4][5] Liposomal encapsulation of this compound represents a promising strategy to overcome these limitations. By encapsulating this compound within a lipid bilayer, its solubility is improved, and its toxicity is significantly reduced, allowing for intravenous administration and effective treatment of systemic fungal infections in preclinical models.[6][7][8]

These application notes provide detailed protocols for the preparation, characterization, and in vivo evaluation of a liposomal this compound formulation suitable for systemic fungal infection models.

Mechanism of Action of this compound

This compound selectively binds to ergosterol, a primary sterol component of fungal cell membranes. This interaction disrupts the membrane's integrity by forming pores or channels. The formation of these pores leads to increased membrane permeability, allowing the leakage of essential ions, such as potassium, and other small molecules from the fungal cell. This disruption of the electrochemical gradient and loss of cellular contents ultimately results in fungal cell death.[1][2][5] The selectivity of this compound for fungal cells is attributed to its higher affinity for ergosterol compared to cholesterol, the predominant sterol in mammalian cell membranes.[1][2]

Mechanism of Action of this compound cluster_0 Fungal Cell This compound This compound Ergosterol Ergosterol This compound->Ergosterol Binds to Pore_Formation Pore Formation This compound->Pore_Formation Induces Fungal_Membrane Fungal Cell Membrane Ergosterol->Fungal_Membrane Component of Fungal_Membrane->Pore_Formation Disrupts Ion_Leakage Ion (K+) Leakage Pore_Formation->Ion_Leakage Causes Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death Leads to

Caption: Mechanism of this compound's antifungal activity.

Data Summary

In Vitro Antifungal Activity

Liposomal this compound (L-Nys) retains the potent in vitro antifungal activity of free this compound against a wide range of clinically relevant fungal pathogens.

Fungal SpeciesFormulationMIC Range (μg/mL)Geometric Mean MIC (μg/mL)Reference
Candida albicansLiposomal this compound0.5 - >161.0[9]
Free this compound0.5 - >162.0[9]
Aspergillus fumigatusLiposomal this compound0.5 - 162.30[10]
Free this compound2 - >169.51[10]
Cryptococcus neoformansLiposomal this compoundSimilar to free this compoundNot specified[11]
Free this compoundNot specifiedNot specified[11]
In Vivo Efficacy in Systemic Fungal Infection Models

Studies in murine and rabbit models of disseminated candidiasis and aspergillosis have demonstrated the in vivo efficacy of liposomal this compound.

Animal ModelInfectionTreatmentDosageOutcomeReference
MouseCandida albicansLiposomal this compound16 mg/kg (total dose)Improved survival vs. free drug[6][8]
MouseCandida albicansFree this compound4 mg/kg (max tolerated)No effect on survival[6][8]
Neutropenic MouseAspergillus fumigatusLiposomal this compound5 mg/kg/day90% survival[12]
Neutropenic RabbitAspergillus fumigatusLiposomal this compound2 and 4 mg/kg/dayProlonged survival, reduced fungal burden[13]
Neutropenic RabbitDisseminated CandidiasisLiposomal this compound2 and 4 mg/kg/dayDose-dependent antifungal efficacy[14]
Toxicity Data

Liposomal encapsulation significantly reduces the acute toxicity of this compound, allowing for the administration of higher, more effective doses.

Animal ModelFormulationMaximum Tolerated Dose (mg/kg)Reference
MouseLiposomal this compound16[6][8]
MouseFree this compound4[6][8]
Pharmacokinetic Parameters

Pharmacokinetic studies have been conducted in rabbits, demonstrating dose-dependent kinetics.

Animal ModelDose (mg/kg)Cmax (μg/mL)AUC0-24 (μg·h/mL)Terminal Half-life (h)Reference
Rabbit213.0711.650.96[15][16][17]
Rabbit4Not specifiedNot specifiedNot specified[15][16][17]
Rabbit641.9167.441.51[15][16][17]

Experimental Protocols

Protocol 1: Preparation of Liposomal this compound (Thin-Film Hydration Method)

This protocol describes the preparation of multilamellar liposomes containing this compound using the thin-film hydration method.[18][19]

Materials:

  • This compound powder

  • Dimyristoylphosphatidylcholine (DMPC)

  • Dimyristoylphosphatidylglycerol (DMPG)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Water bath sonicator

  • Syringe filters (0.22 µm)

Procedure:

  • Dissolve this compound, DMPC, and DMPG (e.g., in a 7:3 molar ratio of DMPC:DMPG) in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask.[11][14] The drug-to-lipid ratio can be varied, for instance, 1:16.7 (w/w).[4]

  • Attach the flask to a rotary evaporator.

  • Evaporate the organic solvents under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 40-50°C) until a thin, uniform lipid film is formed on the inner surface of the flask.

  • Continue to dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film by adding sterile PBS (pH 7.4) pre-warmed to the same temperature as the evaporation step.

  • Agitate the flask by gentle rotation or vortexing to disperse the lipid film, forming a suspension of multilamellar vesicles.

  • To achieve a more uniform size distribution, the liposomal suspension can be sonicated in a bath sonicator or subjected to extrusion.

  • To separate the unincorporated drug, the liposomal suspension can be centrifuged. The supernatant containing the free drug is discarded, and the liposomal pellet is resuspended in fresh PBS.

  • For sterilization, the final liposomal this compound formulation can be filtered through a 0.22 µm syringe filter.

Liposomal this compound Preparation Workflow Start Start Dissolve Dissolve this compound & Lipids in Organic Solvent Start->Dissolve Evaporate Solvent Evaporation (Rotary Evaporator) Dissolve->Evaporate Hydrate Hydration of Lipid Film with Aqueous Buffer Evaporate->Hydrate Form_Liposomes Formation of Liposomal Suspension Hydrate->Form_Liposomes Size_Reduction Size Reduction (Optional) (Sonication/Extrusion) Form_Liposomes->Size_Reduction Purification Purification (Centrifugation) Size_Reduction->Purification Sterilization Sterilization (Filtration) Purification->Sterilization End End Sterilization->End

Caption: Workflow for liposomal this compound preparation.

Protocol 2: In Vivo Efficacy Study in a Murine Model of Systemic Candidiasis

This protocol outlines a general procedure for evaluating the efficacy of liposomal this compound in a murine model of systemic candidiasis.[6][8][20]

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Candida albicans strain (e.g., ATCC 90028)

  • Sabouraud Dextrose Agar (SDA) and Broth (SDB)

  • Liposomal this compound formulation

  • Vehicle control (e.g., empty liposomes or PBS)

  • Sterile saline

  • Insulin syringes (27-30 gauge)

Procedure:

  • Inoculum Preparation:

    • Culture C. albicans on SDA plates at 35°C for 24-48 hours.

    • Inoculate a single colony into SDB and incubate at 35°C with shaking for 18-24 hours.

    • Harvest the yeast cells by centrifugation, wash twice with sterile saline, and resuspend in saline.

    • Adjust the cell concentration to the desired inoculum size (e.g., 1 x 10^6 CFU/mL) using a hemocytometer or spectrophotometer.

  • Infection:

    • Inject mice intravenously (i.v.) via the lateral tail vein with 0.1 mL of the prepared C. albicans suspension. The inoculum size may need to be optimized to achieve a lethal infection within a desired timeframe.

  • Treatment:

    • Randomly assign the infected mice to different treatment groups (e.g., vehicle control, free this compound, liposomal this compound at various doses).

    • Begin treatment at a specified time post-infection (e.g., 2 or 24 hours).

    • Administer the treatments intravenously daily for a predetermined duration (e.g., 5-7 days).

  • Monitoring and Endpoints:

    • Monitor the mice daily for signs of illness (e.g., weight loss, ruffled fur, lethargy) and mortality for a period of up to 30 days.

    • The primary endpoint is typically survival.

    • For fungal burden determination (secondary endpoint), a separate cohort of mice can be euthanized at specific time points. Organs (e.g., kidneys, liver, spleen) are aseptically removed, homogenized, and plated on SDA to enumerate CFUs.

In Vivo Efficacy Study Workflow Inoculum_Prep Inoculum Preparation (C. albicans) Infection Intravenous Infection of Mice Inoculum_Prep->Infection Randomization Randomization into Treatment Groups Infection->Randomization Treatment Intravenous Treatment (L-Nys, Controls) Randomization->Treatment Monitoring Daily Monitoring (Survival, Clinical Signs) Treatment->Monitoring Endpoint_Survival Primary Endpoint: Survival Analysis Monitoring->Endpoint_Survival Endpoint_Burden Secondary Endpoint: Fungal Burden in Organs Monitoring->Endpoint_Burden

Caption: Workflow for an in vivo efficacy study.

Protocol 3: Acute Toxicity Study

This protocol provides a general framework for assessing the acute toxicity of liposomal this compound in mice.[6][8][21]

Materials:

  • Healthy, non-infected mice (e.g., BALB/c or CD-1)

  • Liposomal this compound formulation

  • Free this compound (solubilized, e.g., in DMSO)

  • Vehicle control

  • Sterile saline

  • Syringes and needles for intravenous injection

Procedure:

  • Divide the mice into groups, with each group receiving a different dose of liposomal this compound, free this compound, or the vehicle control.

  • Administer a single intravenous injection of the designated treatment.

  • Observe the mice continuously for the first few hours post-injection and then daily for at least 14 days.

  • Record any signs of toxicity, such as changes in behavior, appearance, weight loss, and mortality.

  • The maximum tolerated dose (MTD) is defined as the highest dose that does not cause mortality or significant signs of toxicity.

Conclusion

Liposomal this compound formulations offer a promising approach to repurpose a potent but toxic antifungal agent for the treatment of life-threatening systemic fungal infections. The protocols and data presented here provide a foundation for researchers to prepare, characterize, and evaluate liposomal this compound in relevant preclinical models, paving the way for further development of this valuable therapeutic strategy.

References

Troubleshooting & Optimization

Nystatin in Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of Nystatin in cell culture media.

Frequently Asked Questions (FAQs)

1. What is the recommended concentration of this compound for cell culture?

The minimum inhibitory concentration (MIC) for most sensitive fungi is reported to be between 1.56 to 6.25 µg/ml. A commonly recommended concentration for the prevention of fungal contamination in cell culture is 50 mg/L.

2. How should this compound stock solutions be prepared and stored?

This compound is sparingly soluble in water and is often prepared as a suspension.[1] For cell culture use, it is frequently dissolved in dimethyl sulfoxide (DMSO) at a concentration of 5 mg/ml, resulting in a clear, yellow solution.[2] Aqueous suspensions can be prepared at 50 mg/ml in water; these should be aliquoted and can be stored at -20°C for up to 3 to 4 months.[1] It is important to protect stock solutions from light.[1][3]

3. How long is this compound stable in cell culture media?

This compound is stable in cell culture media at 37°C for up to three days.[1][2] However, aqueous solutions and suspensions tend to lose activity shortly after preparation.[2][4] Factors such as heat, light, and oxygen can accelerate its decomposition.[2][4]

4. What factors can affect the stability of this compound in solution?

Several factors can impact this compound's stability:

  • pH: this compound is unstable at acidic (pH 2) and highly alkaline (pH 9) conditions but is stable in moderately alkaline media.[2][4] Optimal stability for this compound is observed in phosphate-citrate buffers at a pH of 5.7.[4]

  • Temperature: Heat accelerates the degradation of this compound.[2][4] Stock solutions should be stored frozen, and media containing this compound should be kept at appropriate temperatures.

  • Light: this compound is sensitive to light and should be stored in light-protected containers.[1][3][4]

  • Oxygen: Exposure to oxygen can also lead to the decomposition of this compound.[2][4]

5. Is this compound toxic to mammalian cells?

This compound can exhibit toxicity to mammalian cells, although it is generally considered less toxic than other antifungal agents like Amphotericin B. Some studies have shown that at concentrations of 250 mg/l, this compound can lead to a significant decrease in the viability of Madin-Darby canine kidney (MDCK) cells.[5] Novel formulations and derivatives of this compound are being developed to reduce host cell toxicity while maintaining antifungal efficacy.[6][7][8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Persistent Fungal Contamination 1. Sub-optimal concentration of this compound. Increase the this compound concentration within the recommended range (up to 50 mg/L).
2. Degradation of this compound in media. Prepare fresh media with this compound every 3 days. Ensure proper storage of this compound stock solutions (frozen, protected from light).[1][2]
3. Resistant fungal strain. Consider using a different antifungal agent, such as Amphotericin B.[9]
Precipitate Formation in Media 1. Poor solubility of this compound. This compound is poorly soluble in aqueous solutions.[1] Ensure the stock solution (e.g., in DMSO) is fully dissolved before adding to the media. Mix the media well after adding this compound.
2. Interaction with media components. While not commonly reported, interactions with specific media components could occur. Try a different brand or formulation of media.
Unexpected Cell Toxicity or Altered Cell Morphology 1. High concentration of this compound. Reduce the concentration of this compound to the lowest effective level. The MIC for many fungi is as low as 1.56 µg/ml.
2. Solvent toxicity. If using a DMSO stock, ensure the final concentration of DMSO in the culture medium is non-toxic to your specific cell line (typically <0.5%).
3. This compound's particulate structure affecting cells. For sensitive applications like cell fusion, the particulate nature of this compound suspensions might be a factor.[10] Consider using a water-soluble formulation if available.

Data Summary

Table 1: Stability of this compound in Different Conditions

Condition Stability Reference
In Cell Culture Media at 37°C Stable for up to 3 days[1][2]
Aqueous Suspension at 100°C, pH 7 Stable for 10 minutes[2]
Aqueous Suspension (Reconstituted Mycostatine 100,000 U/ml) at 5°C Stable for 9 days[11]
Aqueous Suspension (Reconstituted Mycostatine 100,000 U/ml) at 22°C Stable for 4 days[11]
Aqueous Suspension (14,400 U/ml) in alkaline environment at 5°C Maintained ≥90% initial concentration for 7 days[11]
Aqueous Suspension (14,400 U/ml) in alkaline environment at 22°C Maintained ≥90% initial concentration for 4 days[11]
pH 2 and pH 9 Labile[2]
Moderately Alkaline Media Stable[2]

Table 2: Storage Recommendations for this compound Solutions

Solution Type Storage Temperature Duration Reference
Aqueous Suspension (50 mg/ml) -20°CUp to 3-4 months[1]
Sterile Suspension in DPBS Frozen24 months[2]
Solution in DMSO RefrigeratorUse within 24 hours[12]
This compound-containing pipette solution for patch-clamp Room TemperatureUse within 2-4 hours[13]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (DMSO)

  • Weigh out the desired amount of this compound powder in a sterile, light-protected container.

  • Add sterile, cell culture grade DMSO to achieve a final concentration of 5 mg/ml.[2]

  • Vortex until the this compound is completely dissolved, resulting in a clear, bright yellow solution.[2]

  • If not for immediate use, aliquot into sterile, light-protected microcentrifuge tubes and store appropriately. For short-term storage, refrigeration may be possible, but for longer-term, freezing is recommended.

Protocol 2: Assessment of this compound Stability in Cell Culture Media (Example using HPLC)

This is a generalized protocol based on principles of stability testing.

  • Preparation of this compound-containing Media:

    • Prepare a fresh stock solution of this compound (e.g., in DMSO).

    • Aseptically add the this compound stock solution to your cell culture medium (e.g., DMEM, RPMI-1640) to the desired final concentration.

    • Prepare several sterile, sealed tubes of this medium.

  • Incubation:

    • Place the tubes in a cell culture incubator at 37°C and 5% CO2.

    • Protect the tubes from light.

    • At specified time points (e.g., 0, 24, 48, 72, 96 hours), remove one tube for analysis.

  • Sample Analysis (HPLC):

    • A High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) is used.[14]

    • The mobile phase composition will need to be optimized but may consist of a mixture of buffers (e.g., ammonium acetate) and organic solvents (e.g., acetonitrile, methanol).[12][14]

    • Inject a defined volume of the this compound-containing medium onto the HPLC column.

    • Detect this compound using a UV detector at a wavelength around 305 nm.

    • The concentration of this compound at each time point is determined by comparing the peak area to a standard curve of known this compound concentrations.

    • The degradation of this compound over time can then be calculated.

Visualizations

Nystatin_Mechanism_of_Action This compound This compound FungalCellMembrane Fungal Cell Membrane (with Ergosterol) This compound->FungalCellMembrane Binds to Ergosterol PoreFormation Pore Formation FungalCellMembrane->PoreFormation Disrupts Membrane IonLeakage Leakage of Intracellular Components (e.g., K+) PoreFormation->IonLeakage Increases Permeability FungalCellDeath Fungal Cell Death IonLeakage->FungalCellDeath Leads to

Caption: Mechanism of this compound's antifungal activity.

Nystatin_Workflow cluster_prep Preparation cluster_storage Storage cluster_application Application NystatinPowder This compound Powder StockSolution This compound Stock Solution NystatinPowder->StockSolution Solvent Solvent (e.g., DMSO) Solvent->StockSolution StorageConditions Store at -20°C Protect from Light StockSolution->StorageConditions Store for later use SupplementedMedia This compound-Supplemented Media StockSolution->SupplementedMedia Add to media CellCultureMedia Cell Culture Media CellCultureMedia->SupplementedMedia CellCulture Incubate with Cells (Max 3 days at 37°C) SupplementedMedia->CellCulture

Caption: Workflow for preparing and using this compound in cell culture.

Troubleshooting_Flowchart Start Fungal Contamination Observed in Culture CheckMedia Is the this compound-containing media older than 3 days? Start->CheckMedia PrepareFresh Prepare fresh media with this compound CheckMedia->PrepareFresh Yes CheckConcentration Is this compound concentration adequate? CheckMedia->CheckConcentration No PrepareFresh->CheckConcentration IncreaseConcentration Increase this compound concentration CheckConcentration->IncreaseConcentration No ConsiderResistance Consider resistant strain. Use alternative antifungal. CheckConcentration->ConsiderResistance Yes

Caption: Troubleshooting persistent fungal contamination.

References

Troubleshooting Nystatin precipitation in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered when working with Nystatin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

This compound is known for being very slightly soluble in water.[1] Its low aqueous solubility is a primary reason for precipitation. For most experimental purposes, this compound is used as a suspension in aqueous media or dissolved in an organic solvent to create a stock solution before further dilution.

Q2: What is the recommended solvent for preparing a this compound stock solution?

Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are recommended solvents for preparing this compound stock solutions. This compound is soluble in DMSO at concentrations up to 5 mg/mL, yielding a clear, yellow solution.

Q3: My this compound solution precipitated after being stored. What could be the cause?

Several factors can cause this compound to precipitate from a solution upon storage:

  • Temperature: Storing a concentrated stock solution at low temperatures (e.g., 4°C or -20°C) can decrease the solubility of this compound, leading to precipitation.

  • pH: this compound is most stable in a pH range of 5 to 7.[2] It is labile at pH values below 2 and above 9, which can lead to degradation and precipitation.

  • Light and Air Exposure: this compound is sensitive to light, heat, and oxygen, which can accelerate its decomposition and reduce its solubility.[2]

  • Solvent Evaporation: Improperly sealed storage containers can lead to solvent evaporation, increasing the concentration of this compound beyond its solubility limit.

Q4: Can I filter-sterilize my this compound solution?

It is generally not recommended to sterile filter this compound suspensions, as the particle size of the suspended drug may be too large for the filter pores, leading to a loss of active compound. If a sterile solution is required, it is best to prepare the stock solution in a sterile solvent and perform subsequent dilutions under aseptic conditions.

Q5: How can I prevent my this compound from precipitating?

To prevent this compound precipitation:

  • Prepare stock solutions in a suitable organic solvent like DMSO.

  • Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[3]

  • Ensure the final concentration in your aqueous working solution does not exceed this compound's solubility limit.

  • Maintain the pH of the aqueous solution within the optimal range of 5-7.[2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder is not dissolving in the aqueous buffer. This compound has very low solubility in water.Prepare a concentrated stock solution in DMSO or DMF first, then dilute it into your aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system (typically <0.5%).
A clear this compound stock solution in DMSO turned cloudy after dilution in cell culture media. The aqueous concentration of this compound exceeds its solubility limit in the media.Reduce the final concentration of this compound in the working solution. Perform a stepwise dilution to avoid rapid concentration changes.
Precipitate formed in the this compound solution during storage in the refrigerator. The solubility of this compound decreased at the lower temperature.Before use, allow the solution to warm to room temperature or 37°C and vortex gently to see if the precipitate redissolves. For long-term storage, consider storing at room temperature if stability allows, or prepare fresh solutions.
The color of the this compound solution has changed, and a precipitate is visible. Degradation of this compound due to exposure to light, heat, or extreme pH.Discard the solution and prepare a fresh batch. Always store this compound solutions protected from light and in a temperature-controlled environment.

Quantitative Data

Table 1: Solubility of this compound in Various Solvents at 28°C

SolventSolubility (mg/mL)
Methanol11.2
Ethylene Glycol8.75
Dimethyl Sulfoxide (DMSO)5.0
Carbon Tetrachloride1.23
Ethanol1.2
Chloroform0.48
Benzene0.28
WaterVery slightly soluble

Table 2: Stability of this compound under Different Conditions

ConditionStabilityReference
pH Optimal stability between pH 5 and 7. Labile at pH < 2 and > 9.[2]
Temperature In tissue culture media, stable for 3 days at 37°C. Aqueous suspensions lose activity soon after preparation.
Light & Oxygen Exposure accelerates decomposition.[2]

Experimental Protocols

Protocol 1: Preparation of a 25 mg/mL this compound Stock Solution in DMSO

This protocol is adapted from a method used for preparing this compound for electrophysiology experiments.[3]

Materials:

  • This compound powder (light-sensitive)

  • 100% Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes or vials (amber or wrapped in foil)

  • Vortex mixer

Procedure:

  • Weigh out approximately 2.5 mg of this compound powder in a sterile, light-protected microcentrifuge tube.

  • Add 100 µL of 100% DMSO to the tube.

  • Vortex the mixture for approximately 30 seconds to dissolve the this compound completely. The resulting solution should be a clear, bright yellow.

  • Wrap the stock solution container in aluminum foil to protect it from light.

  • It is recommended to make the this compound-DMSO stock fresh daily.[3] If storage is necessary, store in small aliquots at -20°C for short periods.

Protocol 2: Preparation of a this compound Working Solution for Cell Culture

This protocol provides a general guideline for diluting a DMSO stock solution into a cell culture medium.

Materials:

  • This compound stock solution in DMSO (e.g., 25 mg/mL from Protocol 1)

  • Sterile cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Thaw a frozen aliquot of the this compound stock solution at room temperature if necessary.

  • Determine the desired final concentration of this compound in your cell culture medium. The minimum inhibitory concentration for most sensitive fungi is reported to be between 1.56 to 6.25 µg/mL.

  • Perform a serial dilution of the stock solution in the cell culture medium to achieve the desired final concentration. For example, to prepare a 25 µg/mL working solution from a 25 mg/mL stock, you can perform a 1:1000 dilution.

  • To avoid precipitation, add the this compound stock solution to the culture medium dropwise while gently vortexing or swirling the medium.

  • Ensure the final concentration of DMSO in the working solution is low enough to not affect your cells (typically below 0.5%).

Visualizations

Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex store_stock Store Stock Solution (aliquots, -20°C, protected from light) vortex->store_stock thaw Thaw Stock Aliquot store_stock->thaw dilute Dilute Stock in Aqueous Buffer/Medium thaw->dilute use Use Immediately dilute->use

Caption: Workflow for preparing this compound stock and working solutions.

Factors Leading to this compound Precipitation cluster_factors Contributing Factors precipitation This compound Precipitation low_solubility Low Aqueous Solubility low_solubility->precipitation low_temp Low Temperature low_temp->precipitation extreme_ph Extreme pH (<2 or >9) extreme_ph->precipitation light_exposure Light/Air Exposure light_exposure->precipitation high_concentration High Concentration high_concentration->precipitation

Caption: Key factors that can cause this compound to precipitate from solution.

This compound's Mechanism of Action cluster_membrane Fungal Cell Membrane ergosterol Ergosterol pore Pore Formation ergosterol->pore Induces membrane Lipid Bilayer This compound This compound This compound->ergosterol Binds to leakage Ion (K+) Leakage pore->leakage death Fungal Cell Death leakage->death

Caption: Simplified diagram of this compound's antifungal mechanism.

References

Technical Support Center: Nystatin Handling and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to prevent the degradation of Nystatin during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound is sensitive to and can be degraded by several factors, including heat, light, oxygen, moisture, and extreme pH levels.[1][2][3][4][5] Aqueous suspensions of this compound are particularly unstable and begin to lose activity soon after preparation.[1][6]

Q2: What is the optimal pH range for this compound stability?

A2: this compound exhibits optimal stability in a pH range of 5 to 7.[7][8] It is labile at pH values of 2 and 9.[1][6]

Q3: How should this compound be stored to ensure its stability?

A3: this compound powder should be stored in airtight containers, protected from light, at a temperature range of 2 to 8°C.[3] For long-term storage, it is recommended to store it frozen.[6]

Q4: Can I autoclave or sterile filter this compound solutions?

A4: It is not recommended to autoclave or sterile filter suspensions of this compound, as these processes can accelerate its degradation.[6]

Q5: How long is this compound stable in cell culture media?

A5: In tissue culture media, this compound is reported to be stable at 37°C for up to three days.[6]

Troubleshooting Guide: Preventing this compound Degradation

This guide addresses common issues encountered during experiments involving this compound.

Problem Possible Cause Recommended Solution
Loss of antifungal activity in aqueous solution. This compound in aqueous suspension degrades rapidly.[1][6]Prepare aqueous suspensions fresh before use. For longer-term experiments, consider using a more stable formulation or replenishing the this compound-containing medium.
Precipitation of this compound in media. This compound has low aqueous solubility.[2][5]Prepare a stock solution in a suitable organic solvent like DMSO (up to 5 mg/ml) or DMF before diluting it into your aqueous experimental medium.[6] Ensure the final solvent concentration does not affect your experimental system.
Inconsistent experimental results. Degradation due to improper storage or handling.Store this compound powder at 2-8°C, protected from light and moisture.[3] Prepare stock solutions fresh and store them at -20°C for short periods. Avoid repeated freeze-thaw cycles.
Degradation in alkaline or acidic media. This compound is unstable at pH extremes (pH < 5 and pH > 8).[7][8]Maintain the pH of your experimental medium between 5 and 7 for optimal stability.[7][8] Use appropriate buffers like phosphate-citrate to stabilize the pH.[7][8]
Photodegradation during the experiment. This compound is sensitive to light.[1][3][9]Protect this compound solutions from light by using amber-colored tubes or by wrapping containers in aluminum foil.[10] Conduct experiments under low-light conditions whenever possible.

Quantitative Stability Data

The following tables summarize the stability of this compound under various conditions.

Table 1: Stability of this compound in Different Solvents and Media

Solvent/MediumConcentrationTemperatureStability DurationReference
Aqueous SuspensionNot specifiedRoom TemperatureLoses activity soon after preparation[1][6]
Tissue Culture MediaNot specified37°CStable for 3 days[6]
Mouthrinse (acidic, aqueous, alkaline)14,400 U/ml5°C4-7 days (maintaining >90% concentration)[10]
Mouthrinse (acidic, aqueous, alkaline)14,400 U/ml22°C4 days (maintaining >90% concentration)[10]
Mouthrinse with 1.4% Sodium BicarbonateNot specified4°CStable for 15 days in polypropylene containers[11]
Mouthrinse with 1.4% Sodium BicarbonateNot specifiedRoom TemperatureStable for 4 days in polypropylene containers[11]

Table 2: Effect of pH on this compound Stability

pHBufferTemperatureStabilityReference
2-Not specifiedLabile[1][6]
5 - 7Phosphate-CitrateNot specifiedOptimally stable[7][8]
9-Not specifiedLabile[1][6]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a this compound stock solution for use in cell culture or other aqueous experimental systems.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

    • Sterile, light-protecting microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile environment.

    • Add the appropriate volume of DMSO or DMF to achieve the desired stock concentration (e.g., 5 mg/mL in DMSO).[6]

    • Vortex the solution until the this compound is completely dissolved. The solution should be a clear, bright yellow.[6]

    • Aliquot the stock solution into sterile, light-protecting microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This method can be used to determine the concentration of this compound and assess its degradation.

  • Instrumentation and Conditions:

    • HPLC System: With UV detection capabilities.

    • Column: Reversed-phase C18 column (e.g., Inerstil ODS-3).[12][13]

    • Mobile Phase: Isocratic elution with a mixture of methanol and water.[12][13] The exact ratio should be optimized for your specific column and system.

    • Flow Rate: Typically around 1.0 mL/min.[2]

    • Detection Wavelength: 305 nm.[2][12]

    • Column Temperature: 25°C.[14]

  • Sample Preparation:

    • Prepare a standard curve using this compound of known concentration, diluted in the mobile phase.

    • Dilute experimental samples to fall within the linear range of the standard curve.

    • Filter all samples and standards through a 0.45 µm filter before injection.

  • Analysis:

    • Inject the standards and samples into the HPLC system.

    • Identify the this compound peak based on its retention time, as determined by the standards.

    • Quantify the amount of this compound in the samples by comparing the peak area to the standard curve. Degradation can be assessed by the appearance of new peaks or a decrease in the main this compound peak area over time.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start: Weigh this compound Powder dissolve Dissolve in DMSO/DMF start->dissolve aliquot Aliquot into Light-Protected Tubes dissolve->aliquot store Store at -20°C aliquot->store dilute Dilute Stock in Experimental Medium (pH 5-7) store->dilute protect Protect from Light dilute->protect incubate Incubate at Desired Temperature protect->incubate sample Collect Samples at Time Points incubate->sample hplc Analyze by HPLC sample->hplc quantify Quantify this compound Concentration hplc->quantify end End: Assess Degradation quantify->end

Caption: Workflow for preventing this compound degradation during experiments.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Problem: Loss of this compound Activity ph Improper pH (pH < 5 or > 8) start->ph light Light Exposure start->light temp High Temperature start->temp time Extended Time in Aqueous Solution start->time buffer Buffer Medium to pH 5-7 ph->buffer protect_light Use Amber Tubes / Foil light->protect_light control_temp Maintain Recommended Temperature temp->control_temp fresh_prep Prepare Solutions Fresh time->fresh_prep

References

Technical Support Center: Overcoming Nystatin Solubility Challenges in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nystatin. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming the challenges associated with the poor water solubility of this compound in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using this compound in in vitro assays?

A1: The primary challenge is this compound's poor solubility in water and aqueous culture media. This can lead to issues with drug precipitation, inaccurate dosing, and inconsistent experimental results. This compound is a lipophilic polyene macrolide, making it practically insoluble in aqueous solutions.

Q2: Which solvents are recommended for dissolving this compound?

A2: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the most commonly used and effective solvents for preparing this compound stock solutions.[1][2] Methanol and ethanol can also be used, but this compound's solubility is lower in these solvents compared to DMSO and DMF.[1]

Q3: How should I prepare a this compound stock solution?

A3: To prepare a concentrated stock solution, dissolve this compound powder in 100% DMSO.[3] For example, weighing out 2.5 mg of this compound and dissolving it in 100 µL of DMSO will yield a 25 mg/mL stock solution. It is crucial to vortex the solution thoroughly to ensure complete dissolution.[3] Always protect the stock solution from light.[3]

Q4: My this compound precipitated when I added it to my aqueous cell culture medium. What can I do to prevent this?

A4: Precipitation upon dilution in aqueous media is a common issue. To mitigate this, ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. It is also recommended to add the this compound stock solution to the medium with vigorous mixing or vortexing to facilitate rapid dispersion. Preparing an intermediate dilution in a solvent compatible with both the stock and the final medium can also be beneficial.

Q5: How should I store my this compound stock solutions?

A5: this compound is sensitive to heat, light, and oxygen.[1][4] DMSO stock solutions should be made fresh daily for best results.[3] If storage is necessary, store aliquots in light-protected containers at -20°C for short periods. Aqueous suspensions of this compound lose activity rapidly after preparation.[1] However, in tissue culture media, this compound is reported to be stable for up to three days at 37°C.[1]

Q6: Can I sterilize my this compound solution by autoclaving or filtration?

A6: No, it is not recommended to autoclave or sterile-filter this compound solutions or suspensions.[1] Heat from autoclaving will degrade the compound. The particulate nature of this compound in suspension and its tendency to aggregate can lead to clogging of sterile filters. For applications requiring sterility, it is best to use a γ-irradiated this compound powder or prepare the solution from a sterile powder using aseptic techniques.

Q7: Are there any water-soluble alternatives to this compound?

A7: Yes, research has led to the development of water-soluble derivatives and formulations of this compound.[5][6] For example, an ethanol amide derivative of this compound has been shown to be fully water-soluble (up to 100 mg/mL) while retaining antifungal potency and exhibiting lower toxicity.[5][6] Commercially available water-soluble this compound powders suitable for cell culture are also available.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and use of this compound in in vitro assays.

Issue Potential Cause Recommended Solution
This compound powder will not dissolve in the chosen solvent. Insufficient solvent volume or inadequate mixing.Increase the solvent volume, and vortex vigorously for an extended period. Gentle warming to 37°C may aid dissolution in DMSO.
A precipitate forms immediately upon adding the this compound stock solution to the aqueous medium. Poor dispersion and localized high concentration of the drug.Add the stock solution dropwise to the medium while stirring or vortexing. Ensure the final solvent concentration remains low.
Inconsistent results between experiments. Degradation of this compound in the stock solution or working solution.Prepare fresh stock solutions daily.[3] Protect all solutions from light and heat.[1][3]
Observed cytotoxicity in cell-based assays. High concentration of the organic solvent (e.g., DMSO).Perform a solvent tolerance test for your specific cell line. Keep the final DMSO concentration in the culture medium below 0.5%.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents
Solvent Solubility Reference
Dimethyl sulfoxide (DMSO)> 30.5 mg/mL
Dimethylformamide (DMF)Freely soluble[1]
Methanol11.2 mg/mL (at 28°C)[1]
Ethanol1.2 mg/mL (at 28°C)[1]
Ethylene Glycol8.75 mg/mL (at 28°C)[1]
WaterVery slightly soluble[7]
Table 2: Recommended Storage and Stability of this compound Solutions
Solution Type Storage Temperature Duration Important Considerations
DMSO Stock Solution Room TemperatureUse immediately (make fresh daily)[3]Protect from light.[3]
DMSO Stock Solution -20°CUp to 24 hoursAliquot to avoid freeze-thaw cycles. Protect from light.
Aqueous Suspensions Room TemperatureLoses activity soon after preparation[1]Unstable; not recommended for storage.
In Tissue Culture Media 37°CUp to 3 days[1]Activity is maintained in the culture environment.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Materials:

  • This compound powder (handle with care, light-sensitive)

  • 100% Dimethyl sulfoxide (DMSO), sterile

  • Sterile, light-protected microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, weigh 5 mg of this compound.

  • Add the appropriate volume of 100% DMSO to achieve the desired concentration. For a 25 mg/mL stock, add 200 µL of DMSO to the 5 mg of this compound.

  • Tightly cap the tube and vortex vigorously for at least 30-60 seconds, or until the powder is completely dissolved, yielding a clear, yellow solution.[1][3]

  • Wrap the tube in aluminum foil or use an amber tube to protect it from light.[3]

  • This stock solution should ideally be prepared fresh for each experiment.

Protocol 2: Preparation of this compound Working Solution for Cell Culture

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed sterile cell culture medium

  • Sterile conical tubes

Procedure:

  • Determine the final concentration of this compound required for your assay. The minimum inhibitory concentration for most sensitive fungi ranges from 1.56 to 6.25 µg/mL.[1]

  • Calculate the volume of the stock solution needed. For example, to prepare 10 mL of medium with a final this compound concentration of 5 µg/mL from a 25 mg/mL stock:

    • (5 µg/mL) x (10 mL) = 50 µg of this compound needed.

    • (50 µg) / (25,000 µg/mL) = 0.002 mL or 2 µL of stock solution.

  • In a sterile conical tube, add the pre-warmed cell culture medium.

  • While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise to ensure rapid and even dispersion.

  • Ensure the final concentration of DMSO in the medium is below the toxicity level for your cell line (typically <0.5%).

  • Use the prepared working solution immediately in your in vitro assay.

Visualizations

This compound Solution Preparation Workflow

G Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add 100% DMSO weigh->add_dmso vortex Vortex until dissolved add_dmso->vortex stock Fresh this compound Stock vortex->stock Protect from light dilute Add stock to medium while vortexing stock->dilute medium Pre-warmed Culture Medium medium->dilute assay Use immediately in assay dilute->assay

Caption: Workflow for preparing this compound stock and working solutions.

This compound's Mechanism of Action

G This compound's Antifungal Mechanism of Action cluster_membrane Fungal Cell Membrane ergosterol Ergosterol pore Pore Formation ergosterol->pore Induces membrane_lipids Phospholipid Bilayer This compound This compound This compound->ergosterol Binds to leakage Leakage of K+ ions and other cellular contents pore->leakage death Fungal Cell Death leakage->death

Caption: this compound binds to ergosterol, creating pores and leading to fungal cell death.

References

Nystatin Technical Support Center: pH Effects on Activity & Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of pH on the activity and stability of Nystatin in buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of this compound in buffer solutions?

This compound exhibits optimal stability in the pH range of 5.0 to 7.0 when stored in phosphate-citrate buffers.[1][2] Outside of this range, its degradation accelerates, particularly in acidic and alkaline conditions.

Q2: How does pH affect the antifungal activity of this compound?

The antifungal activity of this compound is also influenced by pH. It generally shows higher activity in a slightly acidic to neutral pH range, typically between pH 6.0 and 8.0, against Candida albicans.[1][2] However, its activity can be significantly reduced in more acidic environments. For instance, the Minimum Inhibitory Concentration (MIC) of this compound against vaginal C. albicans isolates was found to be significantly higher at pH 4.0 compared to pH 7.0.

Q3: What are the common degradation pathways for this compound at non-optimal pH?

This compound is susceptible to hydrolysis in both acidic and alkaline conditions. Forced degradation studies have shown significant degradation of this compound when exposed to acidic (e.g., 0.1 M HCl) and alkaline (e.g., 0.1 M NaOH) solutions.[3][4] This degradation involves the breakdown of the polyene structure, leading to a loss of biological activity.

Q4: Can different buffer systems affect this compound's stability and activity differently at the same pH?

While pH is a primary factor, the composition of the buffer system can also play a role. Phosphate-citrate buffers are commonly used and have been shown to be suitable for maintaining this compound stability within its optimal pH range.[1][2] However, it is crucial to ensure that the buffer components themselves do not interact with this compound or interfere with the experimental assay.

Troubleshooting Guides

Problem: I am observing a rapid loss of this compound activity in my cell culture medium.

  • Possible Cause 1: Suboptimal pH of the medium. Many standard cell culture media are buffered around pH 7.2-7.4. While within the active range, prolonged incubation at 37°C can still lead to gradual degradation. This compound in tissue culture media is reported to be stable for three days at 37°C.[5]

  • Troubleshooting Steps:

    • Measure the pH of your complete cell culture medium containing this compound at the beginning and end of your experiment.

    • If a significant pH shift occurs, consider using a more robust buffering system or adjusting the pH of the medium periodically.

    • For long-term experiments, prepare fresh this compound stock solutions and add them to the medium shortly before use.

Problem: My this compound stock solution appears cloudy or precipitated.

  • Possible Cause 1: Poor solubility at the prepared pH. this compound is poorly soluble in water.[6] The pH of the solvent used to prepare the stock solution can significantly impact its solubility. A 3% suspension of this compound in water has a pH of 6.5-8.0.[5]

  • Troubleshooting Steps:

    • Check the pH of the solvent you are using to dissolve the this compound.

    • Consider using a small amount of an organic solvent like DMSO or DMF to initially dissolve the this compound before further dilution in an aqueous buffer.[5] Ensure the final concentration of the organic solvent is compatible with your experimental system.

    • Prepare the stock solution at a pH within the optimal stability range (pH 5.0-7.0).

Data on this compound Stability and Activity

This compound Stability in Different pH Conditions
pH ConditionBuffer/SolventTemperature (°C)DurationRemaining Activity/ConcentrationReference
Acidic10⁻⁴N Hydrochloric Acid5 and 224 days≥ 90%[7]
NeutralPurified Water57 days≥ 90%[7]
NeutralPurified Water224 days≥ 90%[7]
Alkaline1.4% Sodium Bicarbonate57 days≥ 90%[7]
Alkaline1.4% Sodium Bicarbonate224 days≥ 90%[7]
Highly Acidic0.1 M HClNot specified24 hoursSignificant degradation[3]
Highly Alkaline0.1 M NaOHNot specified24 hoursSignificant degradation[3]
This compound Antifungal Activity at Different pH Values
OrganismMediumpHMIC (µg/mL)Reference
Candida albicans (vaginal isolates)RPMI 16407.02
Candida albicans (vaginal isolates)RPMI 16404.032

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol is a general guideline for assessing the stability of this compound under forced degradation conditions.

  • Preparation of this compound Stock Solution:

    • Accurately weigh this compound powder and dissolve it in a suitable solvent (e.g., methanol or DMSO) to obtain a concentrated stock solution.

    • Further dilute the stock solution with the respective stressor solutions to achieve the desired final concentration.

  • Acidic and Alkaline Hydrolysis:

    • For acidic hydrolysis, incubate the this compound solution in 0.1 M HCl.

    • For alkaline hydrolysis, incubate the this compound solution in 0.1 M NaOH.

    • Conduct the incubations at room temperature or elevated temperatures (e.g., 60°C) for a defined period (e.g., 24-48 hours).

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each condition.

    • Neutralize the acidic and alkaline samples before analysis.

    • Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

Protocol for Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the CLSI M27-A2 guidelines for yeast.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium (buffered to the desired pH, e.g., 7.0 or 4.0) in a 96-well microtiter plate.

  • Inoculum Preparation:

    • Culture the yeast isolate on Sabouraud dextrose agar.

    • Prepare a yeast suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.

Visualizations

Nystatin_Stability_pH cluster_stability This compound Stability Optimal Stability Optimal Stability Degradation Degradation pH 5-7 pH 5-7 pH 5-7->Optimal Stability Acidic pH (<5) Acidic pH (<5) Acidic pH (<5)->Degradation Alkaline pH (>7) Alkaline pH (>7) Alkaline pH (>7)->Degradation

Caption: Relationship between pH and this compound stability.

Nystatin_Activity_pH cluster_activity This compound Antifungal Activity Optimal Activity Optimal Activity Reduced Activity Reduced Activity pH 6-8 pH 6-8 pH 6-8->Optimal Activity Acidic pH (<6) Acidic pH (<6) Acidic pH (<6)->Reduced Activity

Caption: Influence of pH on this compound's antifungal activity.

Experimental_Workflow_Stability cluster_workflow Forced Degradation Workflow A Prepare this compound Stock Solution B Expose to Stress Conditions (Acidic, Alkaline, Neutral pH) A->B C Incubate at Defined Temperature and Time B->C D Withdraw and Neutralize Samples C->D E Analyze via Stability-Indicating HPLC D->E F Quantify this compound and Degradants E->F

Caption: Experimental workflow for this compound forced degradation studies.

References

Nystatin Technical Support Center: Light Sensitivity and Proper Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the light sensitivity of Nystatin and the proper procedures for its handling and use in experiments.

Frequently Asked Questions (FAQs)

Q1: How sensitive is this compound to light?

A1: this compound is highly sensitive to light, particularly UV radiation and natural daylight.[1][2][3][4] Exposure to light leads to photodegradation, resulting in the formation of products with lower antifungal activity.[1][2][3][4] Therefore, it is crucial to protect this compound from light at all stages of handling and storage.

Q2: What happens when this compound is exposed to light?

A2: Upon exposure to light, especially UV light at wavelengths such as 366 nm, this compound undergoes a two-step photodegradation process.[1][2][3][4] This process involves the formation of an intermediate product which then further degrades into a final product.[1][4] This degradation is observed by a decrease in the characteristic UV absorbance maxima of this compound (around 292, 306, and 320 nm) and an increase in absorbance at a lower wavelength (around 232 nm).[1][4]

Q3: What are the recommended storage conditions for this compound powder?

A3: this compound powder should be stored in airtight containers, protected from light, at a temperature between 2°C and 8°C.[1][5] It is also important to protect it from moisture, heat, and air to prevent degradation.[1]

Q4: How should I prepare and store this compound solutions?

A4: When preparing this compound solutions, it is essential to work in a dimly lit area or use light-protective coverings. For instance, ethanolic stock solutions should be covered with aluminum foil to prevent light exposure.[1] Prepared solutions should be stored in a refrigerator at 4°C and protected from light.[1] Aqueous suspensions of this compound can lose activity shortly after preparation and are sensitive to heat, light, and oxygen.[6]

Q5: Can I autoclave or sterile filter this compound suspensions?

A5: It is not recommended to autoclave or sterile filter suspensions of this compound.[6] These processes can degrade the compound and reduce its efficacy.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Reduced or no antifungal activity in my experiment. This compound degradation due to light exposure.1. Review your handling and storage procedures to ensure this compound was protected from light at all times. 2. Prepare a fresh solution of this compound, ensuring all steps are performed under subdued light or with light-protective coverings. 3. Compare the activity of the freshly prepared solution with the previous one.
Improper storage conditions (temperature, moisture).1. Verify that this compound powder and solutions were stored at the recommended temperature (2-8°C).[1][5] 2. Ensure the storage container was airtight to protect from moisture.[1]
Incorrect solvent or pH.1. This compound has varying solubility in different solvents.[6] Ensure you are using a suitable solvent as per your protocol. 2. The stability of this compound is pH-dependent. It is more stable in a pH range of 5 to 7.[7] Extreme pH values can cause degradation.[8]
Inconsistent results between experiments. Inconsistent light exposure during experimental setup.1. Standardize your experimental workflow to minimize light exposure. 2. Use amber-colored tubes or wrap tubes and plates in aluminum foil. 3. Perform critical steps in a dark room or under a fume hood with the light off.
Age of this compound solution.Aqueous suspensions of this compound are not stable for long periods.[6] Prepare fresh solutions for each experiment whenever possible. For mouthrinses, stability can range from 4 to 9 days depending on the formulation and storage temperature.[9]

Quantitative Data on this compound Photodegradation

The photodegradation of this compound in an ethanolic solution when exposed to a 366 nm UV lamp follows a two-step consecutive reaction. The kinetics of this degradation have been studied and the rate constants determined.

Reaction Step Kinetic Order Rate Constant (k)
Step 1 (this compound → Intermediate)First-order0.0929 (±0.0076) /min
Step 2 (Intermediate → Final Product)Zero-order0.0052 (±0.0016) /min

Data from a study monitoring the photodegradation of this compound using UV-Vis spectrophotometry.[1][2][3][4]

Experimental Protocols

Protocol for Assessing this compound Photosensitivity

This protocol outlines a method to assess the photosensitivity of this compound by monitoring its absorbance spectrum upon exposure to UV light.

Materials:

  • This compound powder

  • Absolute ethanol

  • UV-Vis spectrophotometer

  • 366 nm UV lamp

  • Quartz cuvettes

  • Volumetric flasks

  • Pipettes

  • Aluminum foil

Methodology:

  • Preparation of this compound Stock Solution:

    • Accurately weigh an appropriate amount of this compound powder to prepare a 1.0 x 10⁻⁴ M stock solution in absolute ethanol.

    • Wrap the volumetric flask containing the stock solution with aluminum foil to protect it from light and store it in a refrigerator at 4°C.[1]

  • Preparation of Working Solution:

    • Prepare a working solution (e.g., 1.2 x 10⁻⁵ M) by diluting the stock solution with absolute ethanol.[1]

    • Keep the working solution protected from light until the start of the experiment.

  • UV Exposure and Spectral Measurement:

    • Transfer the working solution to a quartz cuvette.

    • Record the initial absorbance spectrum of the solution using the UV-Vis spectrophotometer over a range of 200-400 nm.

    • Expose the cuvette containing the this compound solution to a 366 nm UV lamp at a fixed distance.

    • At regular time intervals (e.g., every 5 minutes), remove the cuvette from the UV exposure and record its absorbance spectrum.

    • Continue this process for a set duration to monitor the degradation of this compound.

  • Data Analysis:

    • Analyze the collected spectra to observe the decrease in absorbance at this compound's characteristic peaks (292, 306, and 320 nm) and the increase in absorbance of the degradation product (around 232 nm).[1][4]

    • The data can be used to calculate the kinetics of the photodegradation reaction.

Visualizations

Nystatin_Handling_Workflow cluster_Preparation Solution Preparation (Subdued Light) cluster_Experiment Experimental Use Storage Store this compound Powder: - 2-8°C - Airtight Container - Protected from Light Weigh Weigh Powder Storage->Weigh Retrieve Dissolve Dissolve in Solvent Weigh->Dissolve Use Use in Experiment (Protect from Light) Dissolve->Use Freshly Prepared

Caption: Workflow for Proper Handling of this compound.

Nystatin_Photodegradation_Pathway cluster_light Light Exposure (e.g., UV, Daylight) This compound This compound (Active Antifungal) Intermediate Intermediate Product This compound->Intermediate Step 1 (First-order) Final_Product Final Product (Lower Biological Activity) Intermediate->Final_Product Step 2 (Zero-order)

Caption: this compound Photodegradation Pathway.

References

Technical Support Center: Minimizing Nystatin Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for minimizing the cytotoxic effects of Nystatin in mammalian cell culture.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound's antifungal action and why is it toxic to mammalian cells?

This compound is a polyene antifungal agent that selectively binds to ergosterol, a key component of fungal cell membranes.[1] This binding forms pores or channels in the membrane, leading to leakage of essential cellular contents and ultimately, fungal cell death.[2][3] Mammalian cells do not contain ergosterol but have cholesterol, a structurally similar sterol, in their plasma membranes. This compound has a lower affinity for cholesterol but can still bind to it, creating similar pores that disrupt membrane integrity, leading to ion leakage (like K+), loss of metabolic activity, and cell death.[4][5][6][7] This interaction with cholesterol is the primary source of its cytotoxicity in mammalian cell lines.[8][9]

Q2: I see small, crystal-like particles in my culture medium after adding this compound. Is this contamination?

This is unlikely to be contamination and is a known characteristic of this compound. This compound is often supplied as a colloidal suspension rather than a true solution.[10] When added to culture media, it can appear as small, crystalline particles under a microscope. It is crucial to mix the this compound stock solution thoroughly before adding it to your medium to ensure a uniform suspension.[10][11]

Q3: How long is this compound stable in my cell culture medium?

This compound is stable for approximately three days in cell culture medium when incubated at 37°C.[10][12] For long-term experiments, the medium containing this compound should be replaced every three days to maintain its antifungal efficacy and to remove any degraded product.

Q4: Are there less toxic alternatives to this compound for controlling fungal contamination?

Yes, several alternatives are available, though many have their own cytotoxic profiles.

  • Amphotericin B (Fungizone): Another polyene antifungal that acts similarly to this compound by binding to sterols. It is also known to be toxic to mammalian cells.[10][13]

  • Azole Antifungals (e.g., Fluconazole): These inhibit ergosterol synthesis. They are generally considered less toxic than polyenes.[14]

  • Proprietary Reagents: Commercial reagents like Fungin™ are available and are marketed as being highly stable and having low toxicity.[15]

  • Other Compounds: For specific applications, agents like cycloheximide or terbinafine might be considered.[14]

The best alternative depends on the specific cell line and experimental context. It is always recommended to test a new antifungal for toxicity before routine use.

Troubleshooting Guides

Problem 1: High levels of cell death or detachment observed after this compound treatment.

This is the most common issue and directly relates to this compound's mechanism of action.

  • Cause: The this compound concentration is too high for your specific cell line, leading to excessive binding to cholesterol and membrane disruption. Different cell lines exhibit varying sensitivity to this compound.[16]

  • Solution 1: Titrate the Concentration: The recommended working concentration is typically between 100-250 units/mL.[10][11] However, this is a general guideline. You must determine the optimal concentration for your cell line empirically. Start with a lower concentration (e.g., 50-100 units/mL) and increase it incrementally in test cultures to find the lowest effective concentration that prevents fungal growth without causing significant cytotoxicity.

  • Solution 2: Limit Exposure Time: If possible, treat the culture for a limited duration (e.g., 2-3 passages) to eliminate the contamination, then switch back to an antibiotic-free medium.[11] Monitor the culture closely for any recurring contamination.

  • Solution 3: Assess Cell Viability: Use a cell viability assay (see protocols below) to quantify the cytotoxic effect at different concentrations and establish a therapeutic window for your cell line.

Problem 2: Experimental results are inconsistent or unexpected after using this compound.

  • Cause: Beyond overt cytotoxicity, this compound can have sublethal effects on cellular processes. By sequestering membrane cholesterol, this compound can disrupt the integrity and function of lipid rafts.[9][17][18] These membrane microdomains are crucial for organizing signaling molecules. Disruption can interfere with various signaling pathways, including those involving receptor trafficking and inflammatory responses.[8][19][20]

  • Solution 1: Use a "No-Nystatin" Control: For any experiment, always include a parallel culture that has not been treated with this compound. This will help you distinguish between the effects of your experimental variables and the effects of the antifungal agent.

  • Solution 2: Re-evaluate After Contamination is Cleared: If this compound is used to clear a contamination, allow the cells to recover in this compound-free medium for at least one passage before starting critical experiments. This allows the cell membrane to return to a more normal state.

  • Solution 3: Consider Non-Pharmacological Approaches: The best way to avoid antifungal-related artifacts is to prevent contamination in the first place through strict aseptic techniques.[11]

Quantitative Data Summary

The cytotoxicity of this compound is cell-line dependent. The following tables provide general guidelines and reported values. It is critical to empirically determine the optimal concentration for your specific cell line.

Table 1: Recommended this compound Working Concentrations in Mammalian Cell Culture

ParameterValueSource(s)
Typical Working Range100 - 250 units/mL[10][11]
Suggested Starting Concentration30 units/mL (for ready-made solutions)
Stability at 37°C~3 days[10][12]

Table 2: Example Cytotoxicity Data for this compound and its Derivatives (Note: Data is often presented for specific formulations or derivatives, which may have different toxicity profiles than standard this compound. Direct IC50 values for standard this compound in common cell lines are not consistently reported in the literature, underscoring the need for empirical testing.)

Cell LineCompoundCytotoxicity MetricResultSource(s)
MDCK (Canine Kidney)This compound% Viable Cells (Trypan Blue)Near 0% at 250 mg/L[4]
MDCK (Canine Kidney)This compound-Intralipid% Viable Cells (Trypan Blue)No noticeable effect at 250 mg/L[4]
Human KeratinocytesThis compound A1CytotoxicityMarkedly more toxic than derivatives[21]
NIH-3T3 & HK-2This compound% Cell Viability (MTT)Significant decrease compared to control[22]
B82 & B1 (Mouse/Hamster)This compoundCell SurvivalMore resistant than RAG cells[16]
RAG (Mouse)This compoundCell SurvivalMore sensitive than B82 & B1 cells[16]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Expose cells to a serial dilution of this compound (e.g., 0, 25, 50, 100, 200, 400 units/mL) for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • Add MTT Reagent: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.

  • Solubilize Formazan: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well. Mix thoroughly by gentle pipetting to dissolve the purple formazan crystals.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Calculate Viability: Express the results as a percentage of the untreated control cells: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon plasma membrane damage, which is a hallmark of necrosis.[21][23]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Collect Supernatant: After the treatment period, carefully collect 50 µL of the culture supernatant from each well. Transfer to a new 96-well plate.

  • Prepare Controls:

    • Spontaneous Release: Supernatant from untreated cells.

    • Maximum Release: Add a lysis buffer (often provided in commercial kits) to untreated cells 30 minutes before collecting the supernatant.

    • Background: Medium without cells.

  • Add LDH Reaction Mixture: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions of a commercial kit) to each well containing the supernatant.

  • Incubate: Incubate the plate in the dark at room temperature for 15-30 minutes.

  • Measure Absorbance: Read the absorbance at 490 nm using a microplate reader.

  • Calculate Cytotoxicity: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Visualizations

Nystatin_Optimization_Workflow start Start: Fungal Contamination Suspected or Routine Prophylaxis Needed determine_range 1. Determine Concentration Range (e.g., 25-300 U/mL) start->determine_range setup_titration 2. Seed Cells for Titration Assay (96-well plate) determine_range->setup_titration add_this compound 3. Add Serial Dilutions of this compound + Untreated Control setup_titration->add_this compound incubate 4. Incubate for 48-72 hours add_this compound->incubate viability_assay 5. Perform Cell Viability Assay (e.g., MTT, XTT) incubate->viability_assay analyze 6. Analyze Data: Plot % Viability vs. Concentration viability_assay->analyze select_conc 7. Select Lowest Concentration with: >90% Viability AND Antifungal Efficacy analyze->select_conc implement Implement Optimal Concentration in Culture Protocol select_conc->implement footnote Antifungal efficacy must be confirmed separately by challenging with a known fungal species or observing clearance of existing contamination.

Caption: Workflow for optimizing this compound concentration.

Nystatin_Troubleshooting start Problem: High Cytotoxicity Observed q1 Is this compound concentration >100 U/mL? start->q1 a1_yes Action: Reduce concentration. Perform titration to find optimal dose. q1->a1_yes Yes q2 Is the cell line known to be sensitive? q1->q2 No end Monitor culture for improvement. If issues persist, use an alternative antifungal. a1_yes->end a2_yes Action: Limit exposure time (e.g., 2-3 passages). Consider a less toxic alternative. q2->a2_yes Yes q3 Is this compound solution properly mixed? (It's a suspension) q2->q3 No a2_yes->end a3_no Action: Ensure stock is vortexed before each use to prevent 'hot spots' of high concentration. q3->a3_no No q3->end Yes a3_no->end

Caption: Troubleshooting decision tree for high cytotoxicity.

Nystatin_Cytotoxicity_Pathway cluster_membrane Mammalian Cell Plasma Membrane cholesterol Cholesterol (in Lipid Rafts) binding Binding & Oligomerization cholesterol->binding membrane_integrity Membrane Integrity This compound This compound This compound->binding tlr_activation TLR1/TLR2 Activation This compound->tlr_activation pore_formation Transmembrane Pore Formation binding->pore_formation pore_formation->membrane_integrity Disruption ion_leakage K+ Efflux & Ion Dysregulation pore_formation->ion_leakage metabolic_decline Decreased Metabolic Activity ion_leakage->metabolic_decline necrosis Cell Lysis (Necrosis) ion_leakage->necrosis metabolic_decline->necrosis inflammatory_response Pro-inflammatory Cytokine Secretion (IL-1β, IL-8, TNF-α) tlr_activation->inflammatory_response

Caption: this compound's mechanism of mammalian cell cytotoxicity.

References

Validation & Comparative

A Head-to-Head Battle: Validating Nystatin MIC Results with Time-Kill Assays for Antifungal Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of two key methodologies in determining the efficacy of the antifungal agent Nystatin. This guide provides researchers, scientists, and drug development professionals with a comparative overview of Minimum Inhibitory Concentration (MIC) testing and time-kill assays, supported by experimental data and detailed protocols.

In the realm of antifungal susceptibility testing, establishing the precise concentration of a drug required to inhibit fungal growth is paramount. For this compound, a widely used polyene antifungal, the Minimum Inhibitory Concentration (MIC) is a foundational metric. However, the static nature of MIC values may not fully capture the dynamic interaction between the drug and the fungal pathogen over time. Time-kill assays provide a more detailed picture of fungicidal or fungistatic activity, offering crucial insights for preclinical and clinical research. This guide delves into the validation of this compound MIC results through the lens of time-kill kinetics, presenting a clear comparison of their methodologies and data outputs.

Unveiling the Dynamics: MIC vs. Time-Kill Data

The correlation between this compound's MIC and its killing kinetics is a critical aspect of understanding its pharmacodynamics. Studies have demonstrated that this compound exhibits concentration-dependent fungicidal activity against various Candida species.[1][2]

A pivotal study evaluating several Candida albicans and non-albicans Candida isolates revealed that fungistatic activity was generally observed at concentrations between 0.5 and 2 times the MIC. In contrast, rapid fungicidal activity was noted at concentrations greater than or equal to twice the MIC for most isolates.[1] For some less susceptible species, such as C. krusei, fungicidal endpoints were reached at concentrations of at least four times the MIC.[1]

The median MICs for this compound in these studies typically ranged from 4 to 8 μg/ml.[1] The time-kill curves consistently showed that as the concentration of this compound increased, so did the rate and extent of its fungicidal effect.[1]

ParameterThis compound MIC DataThis compound Time-Kill Assay Data
Primary Endpoint Lowest concentration inhibiting visible growth (Fungistatic)Rate and extent of fungal killing over time (Fungicidal/Fungistatic)
Typical Values for Candida spp. 4 - 8 µg/mL[1]Fungistatic: 0.5x to 2x MICFungicidal: ≥2x MIC[1]
Data Output A single concentration value (µg/mL or IU/mL)A curve plotting log10 CFU/mL vs. time at various MIC multiples
Key Insight Potency of the drugSpeed and concentration-dependency of killing activity

Under the Microscope: Experimental Protocols

Accurate and reproducible data hinge on meticulous experimental execution. The following are detailed methodologies for both this compound MIC determination and time-kill assays, based on established standards.

This compound Minimum Inhibitory Concentration (MIC) Testing

This protocol is based on the broth microdilution method, a standard for antifungal susceptibility testing.[3][4]

  • Preparation of this compound Stock Solution: this compound is solubilized in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. The final concentration of DMSO in the assay should be less than 1% to avoid inhibiting fungal growth.[1][5]

  • Preparation of Fungal Inoculum: The fungal isolates, such as Candida species, are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar) at 35°C. A standardized fungal suspension is then prepared in RPMI 1640 medium buffered with MOPS.

  • Microdilution Plate Setup: A 96-well microtiter plate is used. Serial twofold dilutions of the this compound stock solution are prepared in RPMI 1640 medium directly in the wells.

  • Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included.

  • Incubation: The plate is incubated at 35°C for 24 to 48 hours.[3][4]

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that results in complete inhibition of visible fungal growth.[1] This can be determined visually or with a spectrophotometer by measuring the optical density.[3][6]

This compound Time-Kill Assay

This protocol outlines the steps to assess the rate and extent of this compound's antifungal activity over time.[1]

  • Preparation of Reagents and Inoculum: Similar to the MIC protocol, a this compound stock solution and a standardized fungal inoculum in RPMI 1640 buffered with MOPS are prepared.

  • Test Setup: The assay is conducted in tubes or flasks containing the growth medium. This compound is added at a range of concentrations, typically expressed as multiples of the predetermined MIC (e.g., 0.25x, 0.5x, 1x, 2x, 4x, 8x MIC). A drug-free growth control is also included.

  • Time-Course Sampling: The cultures are incubated at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), an aliquot is removed from each test and control culture.

  • Colony Forming Unit (CFU) Determination: The collected samples are serially diluted in sterile saline or an appropriate buffer. A specific volume of each dilution is then plated onto agar plates.

  • Incubation and Colony Counting: The plates are incubated at 35°C for 24 to 48 hours, after which the number of colonies is counted. The results are expressed as log10 CFU/mL.

  • Data Analysis: Time-kill curves are generated by plotting the log10 CFU/mL against time for each this compound concentration. Fungicidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Visualizing the Workflow and a Key Signaling Pathway

To further clarify the experimental process and the drug's mechanism, the following diagrams are provided.

experimental_workflow Experimental Workflow: Validating this compound MIC with Time-Kill Assays cluster_mic MIC Determination cluster_timekill Time-Kill Assay cluster_validation Validation & Comparison mic_prep Prepare this compound Stock & Fungal Inoculum mic_plate Perform Serial Dilutions in Microplate mic_prep->mic_plate mic_inoculate Inoculate with Fungal Suspension mic_plate->mic_inoculate mic_incubate Incubate at 35°C for 24-48h mic_inoculate->mic_incubate mic_read Determine MIC (Visual/Spectrophotometric) mic_incubate->mic_read tk_setup Set up Cultures with this compound at MIC Multiples mic_read->tk_setup Use MIC to set concentrations compare Compare MIC Value with Time-Kill Kinetics mic_read->compare tk_sample Incubate and Sample at Time Points (0-24h) tk_setup->tk_sample tk_plate Perform Serial Dilutions and Plate Samples tk_sample->tk_plate tk_incubate Incubate Plates and Count CFUs tk_plate->tk_incubate tk_analyze Plot log10 CFU/mL vs. Time tk_incubate->tk_analyze tk_analyze->compare validate Validate Fungistatic vs. Fungicidal Concentrations compare->validate

Workflow for MIC validation with time-kill assays.

nystatin_pathway This compound's Mechanism of Action This compound This compound ergosterol Ergosterol This compound->ergosterol Binds to pore Pore Formation This compound->pore Induces membrane Fungal Cell Membrane ergosterol->membrane Component of leakage Ion Leakage (K+, Na+) pore->leakage Leads to death Fungal Cell Death leakage->death Results in

Mechanism of this compound's antifungal action.

References

Nystatin vs. Amphotericin B: A Comparative In Vitro Cytotoxicity Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the cytotoxicity of two common polyene antifungal agents, Nystatin and Amphotericin B. The information presented is collated from various scientific studies to assist researchers in making informed decisions for their experimental designs.

Executive Summary

This compound and Amphotericin B are both effective antifungal drugs that share a similar mechanism of action by binding to sterols in cell membranes, leading to the formation of pores and subsequent cell death. However, their cytotoxic profiles against mammalian cells in vitro show notable differences. Generally, Amphotericin B has been more extensively studied for its systemic applications and, consequently, its cytotoxicity in various mammalian cell lines is well-documented. This compound, primarily used topically, also exhibits significant in vitro cytotoxicity. This guide presents available quantitative data, detailed experimental protocols, and the known cytotoxic signaling pathways for both compounds.

Quantitative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and Amphotericin B in various mammalian cell lines as reported in the literature. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

CompoundCell LineCell TypeIC50 (µg/mL)Reference
This compoundHaCaTHuman Keratinocytes50.82[1]
Amphotericin BLLC-PK1Porcine Kidney Epithelial~1-2.5[2]
Amphotericin BRMICRat Mesangial>5[2]
Amphotericin BMDCKCanine Kidney EpithelialSignificant toxicity at 2.5 µg/mL[2]
Amphotericin BHEK293Human Embryonic KidneyIC50 not specified, but derivatives tested[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, primarily focusing on the MTT assay for cytotoxicity assessment.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This protocol is a standard method for assessing cell viability and cytotoxicity.[4][5][6][7]

Materials:

  • 96-well microplate

  • Mammalian cells in culture

  • This compound or Amphotericin B

  • MTT solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO, or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound or Amphotericin B in cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator.

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add 150 µL of MTT solvent to each well to dissolve the formazan crystals. Mix gently by shaking the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.

Cytotoxic Signaling Pathways

Both this compound and Amphotericin B induce cytotoxicity through mechanisms that involve disruption of the cell membrane. However, the downstream signaling events can differ.

Amphotericin B-Induced Cytotoxicity

Amphotericin B is known to induce both apoptosis and necrosis in mammalian cells, particularly in kidney cells, which is a major factor in its dose-limiting nephrotoxicity.[2][8][9][10][11] The process involves the formation of pores in the cell membrane, leading to ion dysregulation and the initiation of apoptotic pathways.

AmphotericinB_Cytotoxicity AmB Amphotericin B Membrane Mammalian Cell Membrane (Cholesterol-rich) AmB->Membrane Binds to Cholesterol Pore Pore Formation Membrane->Pore Ion_Imbalance Ion Imbalance (K+ efflux, Na+ influx) Pore->Ion_Imbalance Necrosis Necrosis Pore->Necrosis High Concentrations ROS ROS Production Ion_Imbalance->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Amphotericin B Cytotoxicity Pathway

This compound-Induced Cytotoxicity

This compound's cytotoxic effects in mammalian cells also stem from its interaction with membrane cholesterol.[12][13][14][15] Studies suggest it can induce a form of programmed cell death in erythrocytes known as eryptosis, which involves calcium influx and cell shrinkage.[16] Additionally, this compound has been shown to act as a B-cell mitogen, indicating it can stimulate immune cells.[17]

Nystatin_Cytotoxicity This compound This compound Membrane Mammalian Cell Membrane (Cholesterol-rich) This compound->Membrane Binds to Cholesterol BCell B-Lymphocyte This compound->BCell Interacts with Pore Pore Formation Membrane->Pore Ion_Imbalance Ion Imbalance (Na+, K+ gradient dissipation) Pore->Ion_Imbalance Ca_Influx Ca2+ Influx Ion_Imbalance->Ca_Influx Cell_Shrinkage Cell Shrinkage Ca_Influx->Cell_Shrinkage Eryptosis Eryptosis (in Erythrocytes) Cell_Shrinkage->Eryptosis Mitogenesis Mitogenic Stimulation BCell->Mitogenesis

This compound Cytotoxicity Pathway

Conclusion

Both this compound and Amphotericin B exhibit significant in vitro cytotoxicity against mammalian cells, primarily through membrane disruption. Amphotericin B's cytotoxicity, particularly its induction of apoptosis and necrosis in renal cells, is a well-characterized aspect of its systemic toxicity. This compound also demonstrates considerable cytotoxicity, with evidence suggesting it can induce eryptosis and stimulate B-cells. The choice between these two agents in a research context should be guided by the specific cell type, the desired concentration range, and the experimental endpoint. The data and protocols provided in this guide aim to facilitate a more informed selection process for in vitro studies.

References

Nystatin vs. Fluconazole: A Comparative Efficacy Analysis on Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: November 18, 2025

In the landscape of antifungal therapeutics, Nystatin and fluconazole remain cornerstone agents in the management of infections caused by clinical isolates, particularly of the Candida species. This guide provides a comprehensive comparison of their efficacy, drawing upon in-vitro susceptibility data and clinical outcomes. The following analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, experimental testing protocols, and comparative performance data.

Executive Summary

This compound, a polyene antifungal, and fluconazole, a triazole, exhibit distinct mechanisms of action that translate to different efficacy profiles against various fungal isolates. While this compound directly disrupts the fungal cell membrane integrity, fluconazole inhibits a key enzyme in the ergosterol biosynthesis pathway. In vitro studies demonstrate that while this compound shows broad activity, fluconazole's efficacy can be species-dependent, with some non-albicans Candida species exhibiting resistance. Clinical data often favors fluconazole for systemic treatment due to its pharmacokinetic properties, whereas this compound is primarily used for topical or localized infections.

Data Presentation: In-Vitro Susceptibility and Clinical Efficacy

The comparative efficacy of this compound and fluconazole can be quantified through Minimum Inhibitory Concentration (MIC) values and clinical cure rates. The tables below summarize data from various studies on clinical isolates.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Ranges of this compound and Fluconazole against Candida Species

Candida SpeciesThis compound MIC Range (µg/mL)Fluconazole MIC Range (µg/mL)Notes
C. albicans0.25 - 8[1]0.125 - 64[2]Fluconazole resistance is uncommon but observed.
C. glabrata0.25 - 8[1]0.125 - 64+Higher rates of fluconazole resistance are reported.[1]
C. parapsilosis0.25 - 8[1]0.125 - 16Generally susceptible to both agents.
C. tropicalis0.25 - 8[1]0.125 - 64Susceptibility to fluconazole can be variable.
C. krusei0.25 - 8Intrinsically resistant---

Table 2: Geometric Mean MICs of this compound and Fluconazole against Candida Species

Antifungal AgentC. albicans GM MIC (µg/mL)Non-albicans Candida GM MIC (µg/mL)
This compound4.1[1]5.45[1]
Fluconazole2.97[1]8.0[1]

Table 3: Clinical and Mycological Cure Rates in Oral Candidiasis

TreatmentClinical Cure RateMycological Cure RatePatient Population
This compound Suspension9% - 67.8%[3][4]5.6% - 13%[3][4]Infants, Children, HIV/AIDS patients
Fluconazole87% - 100%[3][4]60% - 76%[3][4]Infants, Children, HIV/AIDS patients
This compound (21 days)80%[5]Not ReportedMixed (Xerostomia, HIV, Transplant, Dentures)
Fluconazole (7 days)87%[5]Not ReportedMixed (Xerostomia, HIV, Transplant, Dentures)

Mechanisms of Action

The distinct antifungal activities of this compound and fluconazole stem from their different molecular targets within the fungal cell.

This compound: Direct Membrane Disruption

This compound, a polyene antifungal, directly interacts with ergosterol, a primary sterol component of the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane, disrupting its integrity.[2][6] The resulting leakage of essential intracellular ions and molecules ultimately leads to fungal cell death.[6]

Nystatin_Mechanism This compound This compound Ergosterol Ergosterol (in Fungal Cell Membrane) This compound->Ergosterol Binds to Pore_Formation Pore/Channel Formation Ergosterol->Pore_Formation Leads to Membrane_Disruption Increased Membrane Permeability Pore_Formation->Membrane_Disruption Ion_Leakage Leakage of K+ and other ions Membrane_Disruption->Ion_Leakage Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death

Mechanism of action for this compound.
Fluconazole: Inhibition of Ergosterol Synthesis

Fluconazole, a triazole antifungal, inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol. By blocking this step in the ergosterol biosynthesis pathway, fluconazole leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which ultimately inhibits fungal growth.

Fluconazole_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway Fluconazole Fluconazole Lanosterol_Demethylase Lanosterol 14-α-demethylase (CYP51) Fluconazole->Lanosterol_Demethylase Inhibits Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Catalyzes conversion to Ergosterol_Depletion Ergosterol Depletion Lanosterol_Demethylase->Ergosterol_Depletion Leads to Toxic_Sterols Toxic Sterol Accumulation Lanosterol_Demethylase->Toxic_Sterols Leads to Lanosterol Lanosterol Lanosterol->Lanosterol_Demethylase Substrate for Growth_Inhibition Inhibition of Fungal Growth Ergosterol_Depletion->Growth_Inhibition Toxic_Sterols->Growth_Inhibition

Mechanism of action for Fluconazole.

Experimental Protocols

The determination of in-vitro antifungal efficacy is predominantly conducted using standardized methods such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Susceptibility Testing (CLSI M27-A / EUCAST E.DEF 7.3.2)

This method is considered the reference standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.

1. Inoculum Preparation:

  • Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • This suspension is then diluted in RPMI 1640 medium to obtain a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

2. Antifungal Agent Preparation:

  • Stock solutions of this compound and fluconazole are prepared in appropriate solvents (e.g., DMSO for this compound, water for fluconazole).

  • Serial twofold dilutions of the antifungal agents are prepared in 96-well microtiter plates containing RPMI 1640 medium.

3. Inoculation and Incubation:

  • Each well is inoculated with the standardized yeast suspension.

  • The microtiter plates are incubated at 35°C for 24-48 hours.

4. MIC Determination:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control well.

  • For fluconazole, the endpoint is typically a ≥50% reduction in turbidity, while for this compound, it is often complete inhibition (no visible growth).[2][7]

Broth_Microdilution_Workflow start Start inoculum_prep Inoculum Preparation (0.5 McFarland Standard) start->inoculum_prep inoculation Inoculation of wells with yeast suspension inoculum_prep->inoculation dilution Serial Dilution of Antifungal Agents in 96-well plate dilution->inoculation incubation Incubation (35°C, 24-48h) inoculation->incubation mic_reading MIC Determination (Visual or Spectrophotometric) incubation->mic_reading end End mic_reading->end

References

Nystatin's Synergistic Power: A Comparative Guide to Combination Antifungal Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the synergistic potential of antifungal agents is paramount in the fight against resistant fungal infections. This guide provides an objective comparison of Nystatin's performance in combination with other antifungals, supported by experimental data, detailed protocols, and mechanistic diagrams.

This compound, a polyene antifungal, operates by binding to ergosterol, a vital component of the fungal cell membrane. This binding action disrupts the membrane's integrity, leading to the leakage of cellular contents and ultimately, fungal cell death[1][2][3]. While effective, its combination with other antifungal agents can offer a broadened spectrum of activity, increased potency, and a strategy to overcome drug resistance[4]. This guide explores the synergistic effects observed when this compound is paired with other antifungal compounds.

Quantitative Analysis of this compound Synergy

The synergistic effect of drug combinations is often quantified using the Fractional Inhibitory Concentration (FIC) index. A FICI of ≤ 0.5 is generally interpreted as synergy, > 0.5 to 4 as indifference or additive effects, and > 4 as antagonism[5]. The following table summarizes the quantitative outcomes of this compound in combination with other agents against various Candida species.

Antifungal CombinationMicroorganismFIC Index (FICI) RangeInterpretation
This compound + Chlorhexidine Candida albicans (Fluconazole-Resistant & Susceptible)Synergy (in most strains)The combination of this compound with chlorhexidine demonstrated a synergistic interaction against the majority of C. albicans strains tested[4].
This compound + Menthol Candida glabrata0.139 - 0.623Synergy
This compound + Menthol Candida krusei0.188 - 0.760Synergy
This compound + Aegle marmelos essential oil Candida albicans (3 clinical isolates)0.12, 0.28, 0.37Synergy[6]
This compound-intralipid + Caspofungin Aspergillus terreusSynergy (in 3 of 6 strains)The combination showed enhanced antifungal activity compared to each drug used alone[7].
This compound + Terbinafine Aspergillus terreusAntagonismA strong antagonistic effect was noted when a this compound-intralipid formulation was combined with terbinafine[7].

Note: The efficacy and interaction of drug combinations can be highly dependent on the specific strains tested, concentrations used, and the methodology of the study.[8] For instance, some studies have found that combining this compound and chlorhexidine can lead to the formation of a precipitate, rendering the drugs ineffective in vitro[9]. The sequence and timing of administration can also significantly impact the outcome, with some research suggesting that an interval between doses is necessary to avoid antagonistic effects[8].

Experimental Protocols

The determination of synergistic activity is predominantly carried out using the checkerboard microdilution method, following guidelines from institutions like the Clinical and Laboratory Standards Institute (CLSI)[4][5][6].

Checkerboard Broth Microdilution Assay

This method allows for the testing of multiple concentrations of two drugs, both individually and in combination.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination to calculate the FIC index.

Materials:

  • 96-well microtiter plates

  • Standardized fungal inoculum (e.g., 0.5-2.5 x 10³ CFU/mL)

  • Antifungal stock solutions (e.g., this compound, Fluconazole)

  • Growth medium (e.g., RPMI 1640)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation: Two-fold serial dilutions of each antifungal agent are prepared. Drug A is diluted vertically down the plate, and Drug B is diluted horizontally across the plate.

  • Plate Setup: 50 µL of Drug A dilutions are added to the corresponding rows, and 50 µL of Drug B dilutions are added to the corresponding columns. This creates a matrix of combination concentrations. Wells are also prepared with each drug alone, and a drug-free well serves as a growth control.

  • Inoculation: Each well is inoculated with 100 µL of the standardized fungal suspension.

  • Incubation: The plates are incubated at 35-37°C for 24-48 hours[4][6].

  • Reading Results: The MIC is determined as the lowest concentration of the drug(s) that causes a significant inhibition of growth (typically ≥50%) compared to the control[4].

  • FICI Calculation: The FIC index is calculated using the formula: FICI = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)[4][6][10]

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A1 Prepare Drug A Serial Dilutions A2 Dispense Drug A (Vertically) A1->A2 B1 Prepare Drug B Serial Dilutions B2 Dispense Drug B (Horizontally) B1->B2 C1 Prepare Fungal Inoculum C2 Inoculate Wells C1->C2 A2->C2 B2->C2 D3 Incubate Plate (24-48h, 35°C) C2->D3 D4 Read MICs (Visually or Spectrophotometer) D3->D4 D5 Calculate FICI D4->D5

Caption: Workflow for the checkerboard microdilution assay.

Mechanisms of Synergistic Action

The synergistic effect of this compound with other antifungals often stems from a multi-pronged attack on the fungal cell. A common example is the combination of this compound with an azole antifungal like fluconazole.

  • Fluconazole's Role: Azoles inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for the synthesis of ergosterol[1]. This action depletes the fungal cell membrane of its primary sterol.

  • This compound's Role: this compound binds directly to ergosterol, forming pores in the cell membrane[1][3].

  • Synergy: By inhibiting ergosterol production, fluconazole potentially makes the fungal cell membrane more susceptible to the pore-forming action of this compound, even at lower concentrations of the polyene. This dual-action mechanism can lead to a more potent fungicidal effect.

Synergy_Mechanism Mechanism of this compound and Azole Synergy cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_pathway Ergosterol Synthesis Pathway Ergosterol Ergosterol Lanosterol Lanosterol Enzyme Lanosterol 14-α-demethylase Lanosterol->Enzyme Enzyme->Ergosterol Synthesis Fluconazole Fluconazole Fluconazole->Enzyme Inhibits This compound This compound This compound->Ergosterol Binds to & forms pores

References

A Comparative In Vitro Analysis of Free Nystatin and Liposomal Nystatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antifungal activities of free nystatin and its liposomal formulation. The data presented is compiled from multiple studies to offer a comprehensive overview for researchers and professionals in drug development.

Mechanism of Action

This compound, a polyene antifungal agent, exerts its effect by binding to ergosterol, a primary component of the fungal cell membrane.[1][2] This binding leads to the formation of pores in the membrane, resulting in the leakage of intracellular components, such as potassium ions, and ultimately causing fungal cell death.[1][2][3] The selective toxicity of this compound towards fungi is attributed to its higher affinity for ergosterol compared to cholesterol, the predominant sterol in mammalian cell membranes.[4] Liposomal encapsulation of this compound is a strategy designed to reduce its systemic toxicity while maintaining or enhancing its antifungal efficacy.[5]

In Vitro Activity: A Quantitative Comparison

The in vitro efficacy of free this compound and liposomal this compound has been evaluated against a range of fungal pathogens. The following table summarizes the Minimum Inhibitory Concentrations (MICs) and Minimum Lethal Concentrations (MLCs) from various studies. Lower MIC and MLC values indicate greater antifungal activity.

Fungal SpeciesFormulationMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)MLC Range (µg/mL)MLC50 (µg/mL)MLC90 (µg/mL)Reference
Aspergillus fumigatusFree this compound2 - >168164 - >1616>16[6][7]
Liposomal this compound (Nyotran)0.5 - 16481 - >16816[6][7]
Aspergillus flavusFree this compound4 - 168168 - 161616[6][7]
Liposomal this compound (Nyotran)2 - 16484 - 16816[6][7]
Candida albicansFree this compound1 - 4242 - 848[6][7]
Liposomal this compound (Nyotran)1 - 4221 - 844[6][7]
Candida glabrataFree this compound1 - 8482 - 16816[6][7]
Liposomal this compound (Nyotran)1 - 8242 - 1688[6][7]
Candida kruseiFree this compound2 - 168164 - >1616>16[6][7]
Liposomal this compound (Nyotran)2 - 8484 - 16816[6][7]
Candida parapsilosisFree this compound0.5 - 4121 - 824[6][7]
Liposomal this compound (Nyotran)0.5 - 2110.5 - 422[6][7]
Candida tropicalisFree this compound1 - 4242 - 848[6][7]
Liposomal this compound (Nyotran)1 - 2121 - 424[6][7]
Cryptococcus neoformansFree this compound0.5 - 2121 - 424[6][7]
Liposomal this compound (Nyotran)0.25 - 20.510.5 - 412[6][7]

Studies have shown that liposomal this compound is often as active, and in some cases more active, than free this compound against a variety of fungal species.[6][7][8] For instance, against Aspergillus species, the MICs and MLCs for liposomal this compound were generally similar to or lower than those for free this compound.[6][7] Similarly, against various Candida species and Cryptococcus neoformans, liposomal this compound demonstrated comparable or slightly improved activity over the free form.[6][7][9] One study reported that the MIC90 of liposomal this compound for Candida isolates was 1 µg/ml, while for free this compound it was 2 µg/ml under specific testing conditions.[9]

Experimental Protocols

The in vitro antifungal susceptibility testing methodologies cited in the reviewed literature are largely based on the guidelines established by the National Committee for Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

A frequently used method is the broth microdilution adaptation of the NCCLS M27-A standard.[6][7][9]

Key Steps:

  • Preparation of Antifungal Agents: Stock solutions of free this compound and liposomal this compound are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).[9] Serial twofold dilutions are then made to achieve the desired final concentrations.

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. The inoculum is prepared by suspending fungal colonies in sterile saline to achieve a specific turbidity, which is then further diluted in the test medium to the final desired concentration.

  • Microdilution Plate Setup: 96-well microtiter plates are used. Each well contains the diluted antifungal agent and the fungal inoculum in a suitable broth medium, such as RPMI 1640.[9]

  • Incubation: The plates are incubated at a controlled temperature, typically 35°C, for a specified period, usually 24 to 48 hours.[9]

  • Endpoint Determination:

    • MIC: The Minimum Inhibitory Concentration is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or spectrophotometrically.[9]

    • MLC: To determine the Minimum Lethal Concentration, an aliquot from each well showing no visible growth is subcultured onto an agar plate. The MLC is the lowest drug concentration that results in no fungal growth on the agar plate.[6][7]

Visualizations

This compound's Mechanism of Action

Nystatin_Mechanism cluster_fungal_cell Fungal Cell cluster_extracellular Extracellular ergosterol Ergosterol membrane Cell Membrane ergosterol->membrane embedded in pore Pore Formation leakage Ion Leakage (K+) pore->leakage death Cell Death leakage->death This compound This compound This compound->ergosterol Binds to This compound->pore Induces

Caption: this compound binds to ergosterol in the fungal cell membrane, leading to pore formation and cell death.

Experimental Workflow for In Vitro Comparison

Antifungal_Susceptibility_Workflow start Start prep_antifungal Prepare Antifungal Dilutions (Free & Liposomal this compound) start->prep_antifungal prep_inoculum Prepare Fungal Inoculum start->prep_inoculum setup_plate Set up 96-Well Microtiter Plate prep_antifungal->setup_plate prep_inoculum->setup_plate incubate Incubate Plate setup_plate->incubate read_mic Determine MIC (Visual/Spectrophotometric) incubate->read_mic subculture Subculture from Clear Wells read_mic->subculture read_mlc Determine MLC subculture->read_mlc end End read_mlc->end

Caption: Workflow for determining the MIC and MLC of antifungal agents using the broth microdilution method.

References

Nystatin: A Potent Alternative Against Azole-Resistant Candida Infections

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Comparison of Nystatin's Efficacy and Mechanisms Against Resistant Candida Strains

The rising prevalence of azole resistance in Candida species, a major cause of opportunistic fungal infections, presents a significant challenge in clinical settings. This guide provides a comprehensive comparison of the efficacy of this compound, a polyene antifungal, against azole-resistant Candida strains, supported by experimental data. It is intended for researchers, scientists, and drug development professionals seeking effective therapeutic alternatives.

Executive Summary

This compound demonstrates significant in vitro activity against a broad range of Candida species, including those exhibiting resistance to azole antifungals like fluconazole. Its unique mechanism of action, targeting the fungal cell membrane's ergosterol, circumvents the common resistance pathways developed against azoles. This guide summarizes key experimental findings, details the methodologies used in these studies, and visualizes the critical pathways and workflows involved.

Mechanism of Action: A Different Target, A Different Outcome

Azole antifungals inhibit the enzyme lanosterol 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Resistance to azoles in Candida typically arises from several mechanisms:

  • Target site modification: Mutations in the ERG11 gene, which encodes for lanosterol 14α-demethylase, reduce the binding affinity of azole drugs.[3]

  • Overexpression of the target enzyme: Increased production of lanosterol 14α-demethylase can overcome the inhibitory effect of azoles.[2]

  • Efflux pump upregulation: Increased expression of genes encoding for ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters actively pumps azole drugs out of the fungal cell.[4]

This compound, a polyene antifungal, bypasses these resistance mechanisms entirely. It directly binds to ergosterol in the fungal cell membrane, forming pores or channels.[3] This binding leads to a cascade of disruptive events, including the leakage of essential intracellular components and ultimately, fungal cell death.[2][3] Because this compound's primary target is ergosterol itself, and not its biosynthetic pathway, the common azole resistance mechanisms are rendered ineffective.

cluster_azole Azole Action & Resistance cluster_this compound This compound Action Azole Azole Lanosterol 14α-demethylase (Erg11) Lanosterol 14α-demethylase (Erg11) Azole->Lanosterol 14α-demethylase (Erg11) Inhibits Ergosterol Synthesis Ergosterol Synthesis Lanosterol 14α-demethylase (Erg11)->Ergosterol Synthesis Ergosterol Ergosterol Ergosterol Synthesis->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Component of Efflux Pumps Efflux Pumps Efflux Pumps->Azole Expels This compound This compound Ergosterol_n Ergosterol This compound->Ergosterol_n Binds to Pore Formation Pore Formation Ergosterol_n->Pore Formation Fungal Cell Membrane_n Fungal Cell Membrane Ergosterol_n->Fungal Cell Membrane_n Component of Cell Lysis Cell Lysis Pore Formation->Cell Lysis

Figure 1: Mechanisms of Action and Resistance.

Comparative Efficacy: In Vitro Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound compared to Fluconazole for various Candida species, including azole-resistant strains. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater potency.

Table 1: this compound MICs for Various Candida Species

Candida SpeciesThis compound MIC Range (µg/mL)This compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)
C. albicans0.625 - 1.251.251.25
C. glabrata0.625 - 1.251.251.25
C. parapsilosis1.25 - 2.51.252.5
C. tropicalis0.6250.6250.625
C. krusei1.251.251.25
Data compiled from a study by Nenoff et al. (2016)[5]. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates were inhibited, respectively.

Table 2: Comparative MICs of this compound and Fluconazole Against Fluconazole-Resistant Candida albicans

Antifungal AgentFluconazole-Susceptible C. albicans GM-MIC (µg/mL)Fluconazole-Resistant C. albicans GM-MIC (µg/mL)
This compound0.0420.06
FluconazoleNot specifiedNot specified
Data from a study by Ahangarkani et al.[6]. GM-MIC is the geometric mean MIC.

Table 3: Comparative MICs of this compound and Other Antifungals Against Various Candida Species

Candida Species (Number of Isolates)Antifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
C. albicans (130)This compound-0.252
Fluconazole-0.25128
Amphotericin B-0.251.0
Clotrimazole-116
Data from a study on clinical isolates of C. albicans[7].

These data consistently show that this compound maintains low MIC values against Candida species, including those that have developed resistance to fluconazole.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's efficacy.

Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A2)

This method is a standardized procedure for determining the MIC of antifungal agents.

Start Start Prepare Antifungal Stock Prepare Antifungal Stock Solutions Start->Prepare Antifungal Stock Serial Dilutions Perform 2-fold Serial Dilutions in 96-well Plate Prepare Antifungal Stock->Serial Dilutions Inoculate Plate Inoculate Wells with Yeast Suspension Serial Dilutions->Inoculate Plate Prepare Inoculum Prepare Yeast Inoculum (0.5-2.5 x 10³ CFU/mL) Prepare Inoculum->Inoculate Plate Incubate Incubate at 35°C for 24-48 hours Inoculate Plate->Incubate Read MIC Read MIC Visually or Spectrophotometrically Incubate->Read MIC End End Read MIC->End

Figure 2: Broth Microdilution Workflow.

Procedure:

  • Antifungal Agent Preparation: Stock solutions of this compound are prepared, typically in dimethyl sulfoxide (DMSO), and then diluted in RPMI 1640 medium.[8]

  • Microdilution Plates: Two-fold serial dilutions of the antifungal agent are prepared in 96-well microtiter plates.

  • Inoculum Preparation: Candida isolates are cultured on Sabouraud dextrose agar and then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 to 2.5 x 10³ colony-forming units (CFU)/mL.[8]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized yeast suspension.

  • Incubation: The plates are incubated at 35°C for 24 to 48 hours.[8]

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for polyenes) compared to the growth control well.[9] This can be assessed visually or by using a spectrophotometer to measure optical density.[5]

Time-Kill Assays

Time-kill assays provide information on the fungicidal or fungistatic activity of an antifungal agent over time.

Procedure:

  • Inoculum Preparation: A standardized suspension of the Candida isolate is prepared in a suitable broth medium (e.g., RPMI 1640).[8]

  • Exposure: The yeast suspension is exposed to various concentrations of this compound (often expressed as multiples of the MIC). A growth control without the antifungal agent is included.[8]

  • Sampling: Aliquots are removed from each culture at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).[8]

  • Quantification: The samples are serially diluted and plated on agar plates to determine the number of viable CFU/mL.

  • Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each this compound concentration and compared to the growth control. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is typically considered fungicidal activity.

Post-Antifungal Effect (PAFE) Determination

PAFE measures the suppression of fungal growth that persists after a brief exposure to an antifungal agent.

Start Start Expose Expose Yeast to this compound (e.g., 1 hour) Start->Expose Remove Drug Remove this compound by Washing/Centrifugation Expose->Remove Drug Resuspend Resuspend in Fresh Medium Remove Drug->Resuspend Monitor Growth Monitor Growth Turbidimetrically (vs. Unexposed Control) Resuspend->Monitor Growth Calculate PAFE Calculate PAFE = T - C Monitor Growth->Calculate PAFE End End Calculate PAFE->End

Figure 3: Post-Antifungal Effect (PAFE) Workflow.

Procedure:

  • Exposure: A standardized yeast suspension is exposed to a specific concentration of this compound for a defined period (e.g., 1 hour).[10]

  • Drug Removal: The antifungal agent is removed by washing the yeast cells via centrifugation and resuspension in fresh, drug-free medium.[10]

  • Growth Monitoring: The growth of the previously exposed yeast is monitored over time, typically by measuring the optical density at regular intervals, and compared to the growth of an unexposed control culture.[11]

  • PAFE Calculation: The PAFE is calculated as the difference in time (T) required for the drug-exposed culture to reach a predefined level of growth (e.g., a specific optical density) compared to the time (C) required for the control culture to reach the same level.[10][11]

Conclusion

The available in vitro data strongly support the efficacy of this compound against azole-resistant Candida strains. Its distinct mechanism of action, which directly targets the fungal cell membrane, provides a critical advantage in overcoming the most common forms of azole resistance. For researchers and drug development professionals, this compound represents a valuable and effective alternative in the ongoing challenge of treating resistant fungal infections. Further in vivo studies are warranted to fully elucidate its clinical potential in this context.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Nystatin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Nystatin, a polyene antifungal agent. Adherence to these procedures will minimize exposure risks and ensure proper disposal, fostering a secure and efficient research setting.

Personal Protective Equipment (PPE) and Handling

When working with this compound, particularly in its powdered form, appropriate personal protective equipment is crucial to prevent inhalation, skin, and eye contact. It is recommended to handle this compound in a well-ventilated area, and local exhaust ventilation should be used to control emissions at the source.

Key Handling and Storage Procedures:

  • Avoid Dust Formation: Minimize the generation of this compound dust.

  • Personal Hygiene: Wash hands and exposed skin thoroughly with soap and water after handling. Contaminated clothing should be removed and cleaned before reuse.

  • Eating and Drinking: Do not eat, drink, or smoke in work areas where this compound is handled.

  • Storage: Store this compound in a cool, dry, well-ventilated area in tightly sealed containers. Some formulations may require storage in a freezer under an inert atmosphere. It is also sensitive to light and air.

  • Incompatible Materials: Keep this compound away from strong oxidizing agents.

Occupational Exposure Limits

An Occupational Exposure Limit (OEL) of 230 mcg/m³ is recommended as an 8-hour time-weighted average (TWA) for this compound.

ParameterValueReference
Occupational Exposure Limit (OEL) 230 mcg/m³ (8-hour TWA)
Occupational Health Hazard Category 2 (<1000 to 100 mcg/m³)

Emergency Procedures

First Aid Measures:

  • Inhalation: If breathing difficulties occur, move the individual to fresh air. If breathing is irregular or has stopped, provide artificial respiration and seek immediate medical assistance.

  • Skin Contact: Remove contaminated clothing. Brush off any loose particles and rinse the affected skin area with water.

  • Eye Contact: Immediately flush the eyes with plenty of clean, fresh water for at least 10 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do so.

  • Ingestion: Rinse the mouth with water if the person is conscious. Do not induce vomiting and seek medical advice.

Spill Response:

In the event of a this compound spill, personnel involved in the cleanup should wear appropriate PPE, including respiratory protection, gloves, and eye protection.

  • Containment: Isolate the spill area to prevent further spread.

  • Cleanup:

    • For powdered this compound, gently wet the material with water to avoid creating dust clouds before collecting it mechanically.

    • Use an approved HEPA vacuum or wet methods to collect the dry material.

    • For liquid spills, absorb the material with inert absorbent pads.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Place all contaminated materials, including PPE, into a labeled container for proper disposal according to all applicable regulations.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Characterization: this compound waste should be considered chemical waste.

  • Disposal of Unused Product: Unused this compound should be disposed of as hazardous waste. Do not allow it to enter drains or water courses. Contact a licensed professional waste disposal service to dispose of this material.

  • Contaminated Packaging: Empty containers should be triple-rinsed and disposed of in accordance with local regulations.

The following diagram outlines the standard operational workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep1 Assess Risks prep2 Select & Don PPE (Gloves, Goggles, Lab Coat, Respirator) prep1->prep2 handle1 Weigh/Handle in Ventilated Area prep2->handle1 handle2 Minimize Dust Generation handle1->handle2 spill1 Isolate Spill Area handle1->spill1 Accidental Spill disp1 Collect Waste in Labeled Container handle2->disp1 Routine Operations spill2 Wear Appropriate PPE spill1->spill2 spill3 Wet Powder & Absorb spill2->spill3 spill4 Clean Area with Soap & Water spill3->spill4 spill4->disp1 disp2 Dispose via Approved Waste Handler disp1->disp2

Safe this compound Handling Workflow

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.